2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
Description
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Properties
IUPAC Name |
2-formylimidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-7-2-1-3-12-5-8(6-13)11-9(7)12/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDNFVHDCIGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693074 | |
| Record name | 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-69-4 | |
| Record name | 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2][3][4] This fused heterocyclic system is a privileged structure, demonstrating a broad spectrum of biological activities, including but not limited to antiviral, anti-inflammatory, and anticancer properties.[2][5] The specific analogue, 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile, is a molecule of significant interest due to the synthetic handles provided by the formyl and carbonitrile groups, which allow for diverse chemical modifications and the exploration of novel structure-activity relationships.
This technical guide provides a comprehensive overview of the core physical properties of this compound. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document will focus on the robust experimental methodologies required for its characterization, providing field-proven insights into the causality behind these experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical landscape of this promising heterocyclic compound.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in drug discovery and development. These properties influence everything from reaction kinetics and purification strategies to formulation and bioavailability.
Core Identification and Calculated Properties
Below is a summary of the foundational identifiers and computationally predicted properties for this compound.
| Property | Value | Source |
| CAS Number | 885275-69-4 | [6][7][8] |
| Molecular Formula | C₉H₅N₃O | [6][7][8] |
| Molecular Weight | 171.16 g/mol | [6][7][8] |
| Topological Polar Surface Area (TPSA) | 58.16 Ų | [6] |
| Predicted LogP (cLogP) | 1.01848 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 | [6] |
Note: Purity for commercially available samples is typically reported as 97% or ≥98%.[6][8] Recommended storage conditions are sealed in a dry environment at 2-8°C.[6]
Experimental Determination of Physical Properties: A Methodological Approach
The following sections detail the self-validating experimental protocols for determining the key physical properties of a novel batch of this compound.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity is crucial for ensuring data integrity and efficient use of resources. The following diagram outlines the recommended workflow.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities will lead to a depressed and broader melting range.[9] For imidazo[1,2-a]pyridine derivatives, melting points can vary significantly based on substitution. For instance, the closely related imidazo[1,2-a]pyridine-6-carbonitrile has a reported melting point of 161-167 °C.[10]
Trustworthiness: A calibrated digital melting point apparatus is essential for accuracy. The protocol's self-validating nature comes from performing multiple determinations and ensuring consistency.
Authoritative Grounding & Protocol:
Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (one end sealed).
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to grind any crystalline material.[11]
-
Capillary Loading: Load a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end gently on a hard surface to pack the sample tightly.
-
Initial Rapid Determination: Place the capillary in the heating block and heat rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.
-
Precise Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) near the expected melting point.[9][12]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Repeat: Perform at least two more precise determinations. The results should be consistent within 1-2°C.
Solubility Profiling
Expertise & Experience: Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. Given the presence of a polar formyl group and a nitrile group, alongside the heterocyclic core, this compound is expected to exhibit varied solubility in different organic solvents. A systematic approach using a panel of solvents with varying polarities is crucial.
Trustworthiness: The isothermal equilibrium shake-flask method is the gold standard for solubility determination.[13] Analysis of the saturated solution by a validated chromatographic method like HPLC ensures accurate quantification.
Authoritative Grounding & Protocol:
Materials: Analytical balance, scintillation vials with screw caps, orbital shaker with temperature control, validated HPLC or GC method, various organic solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
Procedure:
-
Preparation of Vials: To a series of vials, add a pre-weighed excess amount of the compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) for 24-48 hours.[13][14] The agitation ensures that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any particulate matter.
-
Quantitative Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV). Quantify the concentration against a standard curve of the compound.
-
Data Reporting: Express solubility in mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic analysis provides irrefutable evidence of the chemical structure and is a cornerstone of chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's connectivity. For imidazo[1,2-a]pyridine systems, the aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The formyl proton is expected to be a singlet at a downfield chemical shift (around δ 9-10 ppm).
Trustworthiness: Sample purity and the choice of a suitable deuterated solvent are paramount for high-quality spectra. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[7]
Authoritative Grounding & Protocol:
Sample Preparation:
-
Quantity: Weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[15]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Analysis: Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 or 500 MHz).
Expected Spectral Features (Predicted):
-
¹H NMR: Several distinct signals in the aromatic region corresponding to the protons on the imidazopyridine ring system. A singlet for the formyl proton at a characteristic downfield position.
-
¹³C NMR: Nine distinct carbon signals. The carbonyl carbon of the formyl group and the carbon of the nitrile group will have characteristic chemical shifts in the downfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the nitrile (C≡N) and the carbonyl (C=O) of the formyl group. The C≡N stretch typically appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C=O stretch of the aldehyde will be a strong band around 1690-1740 cm⁻¹. The spectrum will also show characteristic bands for C-H and C=C/C=N bonds in the aromatic system.
Trustworthiness: Proper sample preparation is key to obtaining a high-quality spectrum. For solids, the KBr pellet or ATR method is standard.
Authoritative Grounding & Protocol (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Expertise & Experience: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
Trustworthiness: Calibration of the mass spectrometer is crucial for accurate mass determination.
Authoritative Grounding & Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for C₉H₅N₃O. The difference should be within a few parts per million (ppm). For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 172.0505.
Conclusion
While this compound remains a molecule with limited publicly available experimental data, this guide provides the necessary framework for its comprehensive physical and chemical characterization. The methodologies outlined herein are robust, grounded in established scientific principles, and designed to yield high-quality, reliable data. By following these protocols, researchers can confidently determine the physical properties of this and other novel chemical entities, paving the way for their successful application in drug discovery and materials science.
References
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
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Chowdhury, M. G., et al. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]
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Samanta, S., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Dhas, A., et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
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Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. [Link]
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RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
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Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
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Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]
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ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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Global Banking & Finance Review. Mass Spectrometer System Offers Solution for Small Molecule Identification and Characterization. [Link]
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American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
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2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE CAS number
An In-Depth Technical Guide to 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, identified by CAS Number 885275-69-4.[1][2][3] While specific research on this particular derivative is nascent, this document elucidates its core value by examining its constituent parts: the highly significant imidazo[1,2-a]pyridine scaffold and its reactive functional groups. We will explore the physicochemical properties of the title compound, delve into the extensive therapeutic relevance of its parent scaffold, propose a logical synthetic pathway, and discuss its potential applications as a versatile building block in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers looking to leverage this compound in the development of novel therapeutics.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical identity is the cornerstone of any research endeavor. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885275-69-4 | [1][2][3] |
| IUPAC Name | 2-formylimidazo[1,2-a]pyridine-8-carbonitrile | [2] |
| Molecular Formula | C₉H₅N₃O | [1][2] |
| Molecular Weight | 171.16 g/mol | [1] |
| SMILES | N#CC1=CC=CN2C=C(C=O)N=C12 | [1][2] |
| Appearance | Off-white to light yellow solid | [4] (Inferred from similar compounds) |
| Purity | Commercially available at ≥97% or ≥98% | [1][2] |
| Storage | Sealed in a dry environment at 2-8°C or room temperature | [1] |
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The true potential of this compound is best understood by appreciating its core structure. The imidazo[1,2-a]pyridine scaffold is widely recognized in medicinal chemistry as a "privileged structure" or a "drug prejudice" scaffold due to its frequent appearance in bioactive compounds.[5][6][7] This bicyclic heterocycle's unique combination of steric and electronic properties allows it to bind to a wide range of biological targets with high affinity.
The therapeutic importance of this scaffold is validated by its presence in several marketed drugs, including:
-
Zolpidem and Alpidem: Widely prescribed medications for insomnia and anxiety.[8][9][10]
-
Minodronic Acid: A treatment for osteoporosis.[9]
The broad utility of this core stems from its proven efficacy across a remarkable spectrum of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[8][9] Recent research has highlighted its potential in developing treatments for tuberculosis, including multidrug-resistant strains (MDR-TB).[7] The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit key cellular pathways, such as PI3K/Akt/mTOR and tubulin polymerization.[11]
Synthetic Strategies
General Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The classical and most common method for constructing the imidazo[1,2-a]pyridine core is through the condensation reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8][12] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This robust reaction has been optimized using various catalysts and conditions, including both conventional heating and microwave irradiation.[8]
Caption: General synthetic workflow for the Imidazo[1,2-a]pyridine core.
Proposed Synthesis of this compound
While a specific published synthesis for the title compound was not identified, a logical route can be postulated based on the general method described above. The key is the selection of appropriately substituted starting materials.
-
Starting Pyridine: The nitrile group at the 8-position necessitates the use of 2-amino-3-cyanopyridine as the pyridine-containing reactant. The cyano group is strategically positioned to become the 8-carbonitrile in the final product.
-
Carbonyl Source: The formyl group at the 2-position requires an α-halocarbonyl equivalent. A suitable reactant would be bromoacetaldehyde or a protected equivalent like bromoacetaldehyde dimethyl acetal, which can be easily deprotected to the aldehyde after the cyclization is complete.
The reaction would proceed by refluxing these two components in a suitable solvent, such as ethanol or dioxane, potentially with a catalyst to improve yield and reaction time.[8][12]
Caption: Proposed synthesis of the target compound.
Applications in Drug Discovery: A Versatile Chemical Handle
The structure of this compound is particularly valuable for drug development due to its two reactive functional groups, which serve as versatile handles for further chemical modification and library synthesis.
-
The Formyl Group (Aldehyde): This is a gateway to a multitude of subsequent reactions.
-
Reductive Amination: To introduce diverse amine-containing side chains, which is critical for modulating solubility, cell permeability, and target engagement.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, allowing for the extension of scaffolds and the introduction of different geometries.
-
Oxidation/Reduction: Can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to ester and ether analogues.
-
-
The Carbonitrile Group (Nitrile): This group also offers significant synthetic flexibility.
-
Hydrolysis: Can be converted to a primary amide or a carboxylic acid, creating opportunities for hydrogen bonding interactions with biological targets.
-
Reduction: Can be reduced to a primary amine, providing an alternative site for derivatization.
-
Bioisostere: The nitrile group itself can act as a bioisostere for a carbonyl group or other polar functionalities.
-
The presence of these two distinct functional groups on a privileged scaffold makes this compound an ideal starting point for creating diverse chemical libraries for high-throughput screening and hit-to-lead optimization.[9]
Exemplar Experimental Protocol: General Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol is a generalized procedure based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine core.[8] Researchers should adapt it based on the specific reactivity of their chosen substrates.
Objective: To synthesize an imidazo[1,2-a]pyridine derivative via cyclocondensation.
Materials:
-
2-Aminopyridine derivative (1.0 mmol, 1.0 eq)
-
α-Bromo-carbonyl compound (1.0 mmol, 1.0 eq)
-
Ethanol (5-10 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
TLC plates (silica gel) and developing chamber
-
Crushed ice
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aminopyridine derivative (1.0 eq) and the α-bromo-carbonyl compound (1.0 eq).
-
Rationale: Equimolar amounts are used to ensure complete consumption of the starting materials.
-
-
Solvent Addition: Add ethanol (5-10 mL) to the flask.
-
Rationale: Ethanol is a common, effective solvent for this reaction that facilitates dissolution of the reactants and has an appropriate boiling point for reflux.
-
-
Heating and Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux with constant stirring.
-
Rationale: The elevated temperature provides the necessary activation energy for the N-alkylation and subsequent cyclization reactions.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and n-hexane (e.g., 20:80). The disappearance of starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Rationale: TLC is a rapid and effective technique to determine when the reaction is complete, preventing unnecessary heating that could lead to side products.
-
-
Work-up and Isolation: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice.
-
Rationale: The product is often less soluble in cold water, causing it to precipitate, which simplifies isolation.
-
-
Purification: Collect the resulting solid product by filtration. Wash the solid with cold water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure imidazo[1,2-a]pyridine derivative.
-
Rationale: Recrystallization is a standard technique to remove impurities, yielding a product of high purity suitable for characterization and further use.
-
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting.[1]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P363, P501 |
Source:[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.
Conclusion
This compound (CAS: 885275-69-4) is a compound of significant interest for drug discovery and medicinal chemistry. While direct studies are limited, its value is derived from its constitution: a privileged imidazo[1,2-a]pyridine scaffold renowned for its broad biological activity, combined with strategically placed formyl and nitrile functional groups that serve as versatile handles for synthetic elaboration. This guide has provided the foundational knowledge—from its physicochemical properties and logical synthesis to its potential applications—to empower researchers to effectively utilize this compound as a key building block in the rational design of next-generation therapeutics.
References
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ChemScene. This compound | 885275-69-4.
-
AChemBlock. 2-formylimidazo[1,2-a]pyridine-8-carbonitrile 97% | CAS: 885275-69-4.
-
Sigma-Aldrich. This compound.
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
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Sharma, P., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
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Biosynth. Imidazo[1,2-a]pyridine-3-carbonitrile | 6200-59-5.
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Hollingsworth, R. I., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH Public Access.
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry.
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PubChem. Imidazo[1,2-a]pyridine | C7H6N2.
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Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
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ACS Publications. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
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ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
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PubMed. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
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DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
-
Royal Society of Chemistry. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
-
Systematic Reviews in Pharmacy. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
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An In-Depth Technical Guide to the Synthesis of 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold due to its prevalence in a wide range of biologically active compounds.[1] This document details a robust and logical synthetic strategy, beginning with a retrosynthetic analysis to identify key starting materials and transformations. It outlines step-by-step experimental protocols for the construction of the core imidazo[1,2-a]pyridine ring system, followed by regioselective functionalization to introduce the critical 8-carbonitrile and 2-formyl groups. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deep, actionable understanding of the synthetic process. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Overview
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold found in numerous marketed drugs, including Zolpidem and Alpidem.[2][3] Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents targeting a wide array of biological targets.[1][4] The title compound, this compound, serves as a versatile intermediate, with the formyl and carbonitrile groups acting as synthetic handles for further molecular elaboration.
The synthetic strategy presented herein is designed for efficiency and control, focusing on a linear sequence that builds complexity in a stepwise manner. The core logic is as follows:
-
Formation of a Substituted Pyridine Ring: The synthesis begins with the construction of a 2-amino-3-cyanopyridine derivative, which already contains the precursor to the final C8-carbonitrile group.
-
Construction of the Imidazo[1,2-a]pyridine Core: The bicyclic system is formed via a classical condensation and cyclization reaction.
-
Regioselective Formylation: The final functionalization involves the introduction of a formyl group at the C2 position of the imidazo[1,2-a]pyridine ring.
This approach ensures high regioselectivity and leverages well-established, high-yielding chemical transformations.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of the target molecule dictates a logical disconnection strategy. The formyl group at the C2 position can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on an imidazo[1,2-a]pyridine-8-carbonitrile precursor. The imidazo[1,2-a]pyridine core itself is readily accessible through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This leads to a key starting material: a substituted 2-amino-3-cyanopyridine.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Protocols
Step 1: Synthesis of 2-Amino-3-cyanopyridine (Starting Material)
The synthesis of substituted 2-amino-3-cyanopyridines can be efficiently achieved through a one-pot, multicomponent reaction.[5] This approach is favored for its atom economy and operational simplicity.
Reaction Principle: A common method involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate.[5] The reaction proceeds through a series of condensations and a Michael addition, followed by cyclization and aromatization to yield the desired pyridine derivative.[6] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5]
Detailed Protocol:
-
To a reaction vessel, add malononitrile (1.0 eq), an appropriate aromatic or aliphatic aldehyde (1.0 eq), a methyl ketone (1.2 eq), and ammonium acetate (8.0 eq).
-
If using microwave synthesis, irradiate the solvent-free mixture for 3-5 minutes at 120 °C.[5]
-
If using conventional heating, reflux the mixture in a suitable solvent like ethanol for 4-6 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure 2-amino-3-cyanopyridine.
| Reagent | Molar Eq. | Purpose |
| Malononitrile | 1.0 | Source of C3 (CN) and C4 |
| Aldehyde | 1.0 | Source of C5 |
| Methyl Ketone | 1.2 | Source of C6 and C2 |
| Ammonium Acetate | 8.0 | Nitrogen source and catalyst |
Table 1: Reagents for 2-Amino-3-cyanopyridine Synthesis.
Step 2: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile
With the substituted 2-aminopyridine in hand, the next crucial step is the construction of the fused imidazo[1,2-a]pyridine ring system. The classical and highly reliable method for this transformation is the condensation with an α-halocarbonyl compound.[2]
Reaction Principle: The reaction begins with the nucleophilic attack of the endocyclic pyridine nitrogen of 2-amino-3-cyanopyridine onto the electrophilic carbon of an α-halocarbonyl (e.g., chloroacetaldehyde or bromoacetone). This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine core.
Detailed Protocol:
-
Dissolve 2-amino-3-cyanopyridine (1.0 eq) in a polar solvent such as ethanol or isopropanol.
-
Add sodium bicarbonate (2.0 eq) to act as a base to neutralize the HBr or HCl formed during the reaction.
-
Add a solution of an α-halocarbonyl, such as chloroacetaldehyde (50% wt. in H₂O, 1.2 eq), dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure imidazo[1,2-a]pyridine-8-carbonitrile.
Step 3: Vilsmeier-Haack Formylation to Yield this compound
The final step is the regioselective introduction of a formyl group at the C2 position. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocyclic systems like imidazo[1,2-a]pyridines.[7][8]
Reaction Principle: The Vilsmeier reagent, a chloroiminium ion, is pre-formed from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] The electron-rich imidazo[1,2-a]pyridine ring attacks this powerful electrophile. The C3 position is the most electron-rich and typically the site of electrophilic attack; however, if the C3 position is substituted, formylation can occur at other positions. For an unsubstituted imidazole ring portion, the reaction occurs at the free position.[8] Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.
Detailed Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. The Vilsmeier reagent will form in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for the synthesis.
Characterization and Data
The identity and purity of the final product and key intermediates must be confirmed by standard analytical techniques.
| Compound | Technique | Expected Observations |
| 2-Amino-3-cyanopyridine | ¹H NMR | Aromatic protons, broad singlet for -NH₂ |
| IR (cm⁻¹) | ~2220 (C≡N stretch), ~3300-3500 (N-H stretch) | |
| Imidazo[1,2-a]pyridine-8-carbonitrile | ¹H NMR | Characteristic signals for imidazopyridine protons |
| ¹³C NMR | Signal for nitrile carbon (~115-120 ppm) | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight | |
| Final Product | ¹H NMR | Singlet for aldehyde proton (-CHO) ~9.5-10.0 ppm |
| IR (cm⁻¹) | ~1680-1700 (C=O stretch of aldehyde) | |
| MS (ESI+) | [M+H]⁺ corresponding to the final molecular weight |
Table 2: Key Analytical Data for Characterization.
Safety and Handling
-
Malononitrile: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere and in a fume hood.
-
Cyanides: The starting materials and products contain a nitrile group. While not as acutely toxic as inorganic cyanides, appropriate care should be taken.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
This guide outlines a logical, efficient, and well-documented synthetic route for preparing this compound. By starting with a multicomponent reaction to form the substituted pyridine ring, followed by a classical imidazopyridine synthesis and a regioselective Vilsmeier-Haack formylation, the target molecule can be obtained in good yield. The provided protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers in medicinal chemistry and organic synthesis to access this valuable building block for further drug discovery efforts.
References
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
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RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Retrieved from [Link]
- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
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RSC Publishing. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. Retrieved from [Link]
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MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
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NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
NIH. (2018). The Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Retrieved from [Link]
-
PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
-
RSC Publishing. (2021). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]
-
Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amino-cyanopyridine derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and rich electronic properties make it an attractive framework for drug design. This guide focuses on a specific derivative, 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile (CAS No. 885275-69-4), a molecule featuring two potent electron-withdrawing groups: a formyl group at the C2 position and a nitrile group at the C8 position.[4][5]
The strategic placement of these functional groups significantly modulates the electronic landscape of the parent ring system, which in turn dictates its chemical reactivity, biological interactions, and spectroscopic signature. Understanding this signature is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating its role in further chemical or biological studies.
This document provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound. It is designed not merely as a data repository, but as a technical guide that explains the causality behind the observed spectral features, grounded in the principles of chemical structure and electronics.
Molecular Structure and Electronic Profile
The fundamental structure consists of a fused imidazole and pyridine ring. The placement of the formyl (-CHO) and nitrile (-C≡N) groups dramatically influences the electron density distribution. Both groups are strongly deactivating, withdrawing electron density from the heterocyclic core, which particularly affects the chemical shifts of the ring protons and carbons.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of a molecule in solution. For this compound, the electron-withdrawing nature of the substituents leads to a general downfield shift for the aromatic protons and carbons compared to the unsubstituted parent imidazo[1,2-a]pyridine.
¹H NMR Spectroscopy Analysis
The proton spectrum is expected to show distinct signals for the aldehydic proton and the four protons on the heterocyclic core. The chemical shifts are influenced by proximity to the nitrogen atoms and the electron-withdrawing substituents.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-CHO (Aldehyde) | 9.8 - 10.2 | Singlet (s) | N/A | The aldehydic proton is highly deshielded due to the adjacent carbonyl group and typically appears as a sharp singlet. |
| H3 | 8.2 - 8.5 | Singlet (s) | N/A | This proton is on the electron-rich imidazole ring but is adjacent to the strongly withdrawing formyl group, resulting in a significant downfield shift. |
| H5 | 9.0 - 9.4 | Doublet (d) or Doublet of Doublets (dd) | ~7.0 - 8.0 | Positioned peri to the bridgehead nitrogen, this proton experiences significant deshielding. Its multiplicity will depend on coupling to H6. |
| H6 | 7.2 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | ~7.0 - 8.0 | This proton is coupled to both H5 and H7, typically appearing as a triplet if the coupling constants are similar. |
| H7 | 7.8 - 8.2 | Doublet (d) or Doublet of Doublets (dd) | ~7.0 - 8.0 | This proton is ortho to the electron-withdrawing nitrile group, causing a noticeable downfield shift compared to H6. |
¹³C NMR Spectroscopy Analysis
The carbon spectrum provides complementary information, confirming the carbon skeleton and the presence of key functional groups.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 180 - 185 | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of aldehydes. |
| C2 | 145 - 150 | The carbon bearing the formyl group is significantly deshielded. |
| C3 | 115 - 120 | This carbon is adjacent to C2 and the bridgehead nitrogen. |
| C5 | 128 - 132 | Aromatic carbon on the pyridine ring. |
| C6 | 120 - 125 | Aromatic carbon on the pyridine ring. |
| C7 | 130 - 135 | Aromatic carbon adjacent to the nitrile-bearing carbon. |
| C8 | 105 - 110 | The carbon bearing the nitrile group. Its chemical shift is influenced by the nitrile's electronic effects. |
| C8a (Bridgehead) | 140 - 145 | A quaternary carbon at the fusion of the two rings. |
| C≡N (Nitrile) | 115 - 120 | The nitrile carbon has a characteristic chemical shift in this range. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and nitrile groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |
| ~2850 & ~2750 | C-H Stretch | Aldehydic C-H (Fermi doublet) | Weak |
| ~2230 - 2210 | C≡N Stretch | Nitrile | Strong, Sharp |
| ~1700 - 1680 | C=O Stretch | Conjugated Aldehyde | Strong, Sharp |
| ~1640 - 1450 | C=C & C=N Stretch | Aromatic Ring System | Medium-Strong |
The presence of a strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile group. Similarly, a strong absorption near 1690 cm⁻¹ confirms the conjugated aldehyde. The positions of these bands are influenced by conjugation with the heterocyclic ring system.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Expected Ion Peaks:
-
Electrospray Ionization (ESI): In positive ion mode, the dominant peak would be the protonated molecule, [M+H]⁺, at m/z 172.05.
-
Electron Impact (EI): The molecular ion peak, M⁺˙, would be observed at m/z 171.04.
-
-
Key Fragmentation Pathways: A characteristic fragmentation in EI-MS would be the loss of a carbonyl group (CO, 28 Da), leading to a fragment ion at m/z 143. This subsequent fragment corresponds to the imidazo[1,2-a]pyridine-8-carbonitrile radical cation. Further fragmentation of the heterocyclic ring would also be observed.
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed. The choice of solvent and instrument parameters is critical for accurate spectral interpretation.
General Spectroscopic Analysis Workflow
Caption: Standard workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.
-
Acquisition: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
Conclusion
The spectroscopic profile of this compound is uniquely defined by the electronic interplay of its heterocyclic core and dual electron-withdrawing substituents. The ¹H and ¹³C NMR spectra reveal a highly deshielded aromatic system, while the IR spectrum provides unambiguous evidence for the critical aldehyde and nitrile functional groups through their strong, characteristic absorptions. Mass spectrometry confirms the compound's molecular weight and elemental formula. Together, these techniques provide a robust and self-validating system for the unequivocal identification and characterization of this important molecule, serving as an essential reference for researchers in synthetic chemistry and drug development.
References
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Human Metabolome Database. (2015). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
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-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
PubMed. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Retrieved from [Link]
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ResearchGate. (2022). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]
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ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
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13C NMR of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery, forming the core of several commercial drugs like Zolpidem and Olprinone[1]. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. We will delve into the theoretical prediction of its ¹³C NMR spectrum, provide a robust experimental protocol for data acquisition, and discuss the interpretation of the spectral data.
Molecular Structure and the Significance of ¹³C NMR
This compound (CAS No. 885275-69-4) possesses a fused bicyclic heteroaromatic core functionalized with two key electron-withdrawing groups: a formyl group at the 2-position and a carbonitrile group at the 8-position[2]. Its molecular formula is C₉H₅N₃O[2].
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides a distinct signal for each unique carbon environment in a molecule, offering a direct map of the carbon skeleton[3][4]. For a molecule like this compound, ¹³C NMR is critical for:
-
Structural Confirmation: Verifying the successful synthesis of the target compound and ensuring the correct regiochemistry of the substituents.
-
Purity Assessment: Identifying the presence of impurities or residual starting materials.
-
Electronic Structure Analysis: The chemical shift of each carbon nucleus is highly sensitive to its local electronic environment, providing insights into the electron distribution within the heterocyclic system.
Below is the chemical structure with the IUPAC numbering convention for the carbon atoms, which will be used for all spectral assignments.
Caption: Molecular structure of this compound.
Theoretical ¹³C NMR Spectral Prediction and Analysis
The molecule has 9 distinct carbon atoms in its core structure and two additional carbons in the functional groups, for a total of 11 expected signals in a proton-decoupled ¹³C NMR spectrum. The chemical shifts (δ) are influenced by hybridization, inductive effects, and resonance.
Analysis of Functional Group Carbons
-
Formyl Carbon (C=O): The carbon of an aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom. It is expected to resonate significantly downfield. Typical chemical shifts for aldehyde carbons are in the range of 190-200 ppm[5].
-
Carbonitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group typically appears in the 110-120 ppm range[4][6]. Its precise location can be influenced by conjugation with the aromatic system.
Analysis of the Imidazo[1,2-a]pyridine Core Carbons
The chemical shifts of the carbons in the fused ring system are influenced by the nitrogen atoms and the electron-withdrawing substituents.
-
C2: This carbon is bonded to a nitrogen atom (N1) and the electron-withdrawing formyl group. This dual influence will cause a significant downfield shift, likely placing it in the aromatic region, potentially around 145-155 ppm.
-
C3: Adjacent to the bridgehead nitrogen (N4), C3 is also influenced by the C2-formyl group. It is expected to be found in the aromatic region, typically upfield relative to C2.
-
C5: This carbon is part of the pyridine ring and is bonded to the electron-withdrawing nitrile group. This will deshield C5, shifting it downfield.
-
C6 and C7: These carbons are part of the pyridine ring. Their chemical shifts will be influenced by the overall electron distribution of the heterocyclic system. In the parent pyridine molecule, the Cα (adjacent to N) is around 150 ppm, Cβ is around 124 ppm, and Cγ is around 136 ppm. These values will be perturbed by the fused imidazole ring and the substituents.
-
C8: This carbon is directly attached to the electron-withdrawing nitrile group, which will cause a significant downfield shift. However, it is also adjacent to the bridgehead carbon C8a.
-
C8a (Bridgehead Carbon): This carbon is bonded to two nitrogen atoms (N1 and N4), which will strongly deshield it. Bridgehead carbons in such systems often appear at a significant downfield shift, typically in the range of 140-150 ppm.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shift ranges for each carbon atom in this compound, based on established ranges for similar functional groups and heterocyclic systems[4][5][6][7][8].
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | Formyl | 190 - 200 | Highly deshielded by electronegative oxygen[5][7]. |
| C2 | Imidazole ring, attached to -CHO | 145 - 155 | Attached to N and electron-withdrawing group. |
| C3 | Imidazole ring | 115 - 125 | Influenced by adjacent N4 and C2 substituent. |
| C5 | Pyridine ring, attached to -CN | 130 - 140 | Deshielded by nitrile group. |
| C6 | Pyridine ring | 120 - 130 | Standard aromatic region. |
| C7 | Pyridine ring | 125 - 135 | Standard aromatic region. |
| C8 | Pyridine ring, attached to -CN | 105 - 115 | Shielded by ortho-N, but attached to C-CN. |
| C8a | Bridgehead Carbon | 140 - 150 | Bonded to two nitrogen atoms. |
| C≡N | Carbonitrile | 110 - 120 | Typical range for nitriles[4][6]. |
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality, interpretable ¹³C NMR spectrum, a carefully planned experimental setup is crucial. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for acquiring and analyzing a ¹³C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined solvent peak for referencing.
-
Protocol: Accurately weigh 15-25 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Causality: Proper tuning and shimming of the spectrometer are essential to achieve high resolution and a symmetrical peak shape, which is necessary for accurate chemical shift determination.
-
Protocol: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune the ¹H and ¹³C channels to the correct frequency and shim the magnetic field to optimize its homogeneity.
-
-
Data Acquisition Parameters (for a 500 MHz Spectrometer):
-
Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker instruments).
-
Expertise: A 30° pulse angle is chosen as a compromise between signal intensity and the need for a shorter relaxation delay, making the experiment more time-efficient, especially for quaternary carbons which have long relaxation times.
-
-
Acquisition Time (AQ): Set to 1.0 - 1.5 seconds.
-
Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for sufficient relaxation of most carbon nuclei between scans.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio[4][7]. Set NS to between 2048 and 4096. This may require 2-4 hours of acquisition time.
-
Spectral Width (SW): Set to ~240 ppm (e.g., from -10 ppm to 230 ppm) to ensure all signals, especially the downfield formyl carbon, are captured.
-
-
Data Processing:
-
Protocol: Apply an exponential line broadening factor of 1-2 Hz. Perform a Fourier Transform on the acquired Free Induction Decay (FID). Carefully phase the resulting spectrum and apply a baseline correction.
-
Trustworthiness (Self-Validation): The spectrum should be referenced by setting the center of the DMSO-d₆ septet to 39.52 ppm. The accuracy of this reference confirms the calibration of the entire spectrum.
-
Conclusion and Further Steps
This guide provides a robust framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of this compound. The predicted chemical shifts serve as a reliable starting point for spectral assignment. For unambiguous assignment, especially for the closely spaced aromatic signals, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These experiments correlate carbon atoms with their directly attached protons (HSQC) or protons that are 2-3 bonds away (HMBC), providing definitive connectivity information and validating the final structure.
References
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Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
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Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]
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13-C NMR - How Many Signals. (2022). Master Organic Chemistry. Retrieved from [Link]
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A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved from [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant biological activity, including anticancer and anti-inflammatory agents.[1][2][3] The precise characterization of novel derivatives of this scaffold is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, providing rapid and accurate determination of molecular weight and structural information through controlled fragmentation.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of a specific derivative, 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile . We will explore the theoretical underpinnings and practical considerations for its analysis, from sample preparation to the interpretation of fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to apply mass spectrometry to the structural elucidation of complex nitrogen-containing heterocyclic compounds.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric method.
-
Compound Name: this compound
-
Molecular Formula: C₉H₅N₃O[4]
-
Molecular Weight (Average): 171.16 g/mol [4]
-
Monoisotopic Mass: 171.0433 u
The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), as it represents the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Chemical Structure:
The structure contains several key features that dictate its mass spectrometric behavior:
-
Imidazo[1,2-a]pyridine core: A fused, aromatic, nitrogen-containing ring system. The nitrogen atoms are basic and readily protonated.[5][6]
-
Formyl group (-CHO): An aldehyde functional group susceptible to characteristic neutral losses.
-
Carbonitrile group (-C≡N): A nitrile group that can influence fragmentation pathways.
Part 2: Experimental Design for Mass Spectrometric Analysis
The selection of appropriate experimental parameters is crucial for obtaining high-quality, interpretable data.
Ionization Source Selection: The Case for Electrospray Ionization (ESI)
For nitrogen-containing heterocyclic compounds like this compound, Electrospray Ionization (ESI) is the premier choice.[7]
Causality and Rationale:
-
Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[8] This is critical for preserving the intact molecule and observing the protonated molecule, [M+H]⁺, as the primary ion in the full scan spectrum.[8]
-
Protonation Efficiency: The imidazo[1,2-a]pyridine ring system contains basic nitrogen atoms that are easily protonated in the acidic mobile phases typically used with ESI.[5] This leads to a strong signal for the [M+H]⁺ ion, ensuring high sensitivity. Analysis is therefore best conducted in positive ion mode .
Experimental Protocol: Sample Preparation and Infusion
A robust and reproducible protocol is essential for reliable analysis.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity solvent such as methanol (MeOH) or acetonitrile (ACN).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a typical LC-MS mobile phase. A common choice is 50:50 ACN:H₂O with 0.1% formic acid. The formic acid serves to acidify the solution, promoting the formation of [M+H]⁺ ions.
-
Direct Infusion: For initial characterization and fragmentation studies, infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. This method avoids chromatographic complications and allows for stable signal acquisition.
-
LC-MS Analysis: For mixture analysis or quantitation, an appropriate reversed-phase liquid chromatography (RPLC) method would be developed, typically using a C18 column with a gradient elution from water to acetonitrile, both containing 0.1% formic acid.
Mass Spectrometer Scan Modes
Two primary scan modes are employed for structural elucidation:
-
Full Scan (MS1): The mass spectrometer scans a broad mass range (e.g., m/z 50-500) to detect all ions produced from the source. This is used to identify the protonated molecule, [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): This is the key to structural analysis. The [M+H]⁺ ion is selectively isolated, subjected to fragmentation, and the resulting fragment ions are mass-analyzed. The most common method for fragmentation is Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD), where the isolated ion collides with an inert gas (like argon or nitrogen), converting kinetic energy into internal energy and causing bond breakage.[9][10]
Part 3: Data Interpretation and Fragmentation Analysis
The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure.
Full Scan (MS1) Spectrum: Identifying the Parent Ion
In positive mode ESI, the primary ion observed will be the protonated molecule.
| Ion Species | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | 172.0511 |
The observation of a strong signal at m/z 172.0511 in a high-resolution mass spectrometer confirms the elemental composition of the analyte.
Tandem MS (MS/MS) Spectrum: Elucidating the Structure
By inducing fragmentation of the [M+H]⁺ ion (m/z 172.05), we can probe its structure. The fragmentation pathways are guided by the chemical stability of the resulting ions and neutral losses. Studies on related imidazo[1,2-a]pyridine and fused nitrogen-containing ring systems provide a basis for predicting these pathways.[11][12]
Proposed Fragmentation Pathways:
Explanation of Key Fragmentation Events:
-
Loss of Carbon Monoxide (CO): A classic fragmentation for aromatic aldehydes. The protonated molecule at m/z 172.05 is expected to readily lose the formyl group as a neutral loss of 28 Da (CO).
-
[M+H - CO]⁺ → m/z 144.04 (Fragment A)
-
-
Loss of Hydrogen Cyanide (HCN): The nitrile group or the pyridine ring itself can lead to the neutral loss of 27 Da (HCN). This is a common fragmentation pathway for nitrogen-containing heterocycles.
-
[M+H - HCN]⁺ → m/z 145.06 (Fragment B)
-
-
Sequential Losses: Fragment ions can undergo further fragmentation. For instance, the ion at m/z 145.06 (Fragment B) could subsequently lose carbon monoxide.
-
[m/z 145.06 - CO]⁺ → m/z 117.04 (Fragment C)
-
Summary of Predicted Fragments:
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Fragment Identity |
| 172.05 | CO (28.01 Da) | 144.04 | [C₈H₅N₃]⁺ |
| 172.05 | HCN (27.01 Da) | 145.06 | [C₈H₆N₂O]⁺ |
| 145.06 | CO (28.01 Da) | 117.04 | [C₇H₆N₂]⁺ |
Part 4: Workflow and Conclusion
The logical flow of analysis ensures a comprehensive and accurate structural determination.
References
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Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]
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Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(9), e4764. Available at: [Link]
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Zhang, J., et al. (2018). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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de Souza, M. V. N., et al. (2015). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 26(5), 780-789. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Organic Chemistry, 2, 26-33. Available at: [Link]
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Bielinski, E. G., et al. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]
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Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available at: [Link]
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Kertész, V., & Vékey, K. (2004). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 18(16), 1849-1856. Available at: [Link]
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PubChem. Imidazo(1,2-a)pyridine. Available at: [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Available at: [Link]
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LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available at: [Link]
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Nováková, L., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(14), 4287. Available at: [Link]
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Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 13(9), 1109-1115. Available at: [Link]
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National Center for Biotechnology Information. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Guida, E., et al. (2022). Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry. Metabolites, 12(3), 209. Available at: [Link]
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Atmiya University. (n.d.). Chapter 1: Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2-a]pyridine Scaffold. Available at: [Link]
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Kumar, S., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 6(92), 89755-89795. Available at: [Link]
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Wikipedia contributors. (2023). Electrospray ionization. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Matsumoto, K., et al. (1990). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi, 110(1), 40-46. Available at: [Link]
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De la Cruz, C., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4118. Available at: [Link]
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Li, Y., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 28(1), 384. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system, a fused nitrogen-bridged heterocycle, is recognized in medicinal chemistry as a "privileged structure".[1] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this core, underscoring its therapeutic relevance.[3][4]
This guide focuses specifically on the imidazo[1,2-a]pyridine-8-carbonitrile derivatives. The introduction of a carbonitrile (-C≡N) group at the 8-position of the scaffold significantly modulates the electronic and steric properties of the molecule. This functionalization can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune pharmacokinetic profiles. We will explore the synthesis, diverse biological activities, and underlying mechanisms of action of these specific derivatives, providing a technical resource for researchers engaged in drug discovery and development.
Core Synthesis Strategies
The construction of the imidazo[1,2-a]pyridine core is typically achieved through well-established synthetic methodologies. The most common approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the specific synthesis of 8-carbonitrile derivatives, the starting material would be a 2-amino-3-cyanopyridine.
A general synthetic workflow is outlined below. The versatility of this approach allows for the introduction of diverse substituents at the 2, 3, 5, 6, and 7-positions, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.[5][6][7]
Experimental Protocol: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridine-8-carbonitriles
-
Reaction Setup: To a solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired α-haloketone (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The initial step is an SN2 reaction where the exocyclic nitrogen of the aminopyridine attacks the electrophilic carbon of the α-haloketone. The subsequent heating promotes an intramolecular cyclization via condensation between the pyridine ring nitrogen and the carbonyl group, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure imidazo[1,2-a]pyridine-8-carbonitrile derivative.
-
Characterization: The structure of the final compound is confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine-8-carbonitrile derivatives.
Anticancer Activity: A Multifaceted Approach
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting activity against a wide range of cancer cell lines including breast, lung, colon, and cervical cancers.[8] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are critical for cancer cell proliferation, survival, and migration.[9][10]
Mechanism 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy. Several studies have reported that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[9][10]
These compounds often act as ATP-competitive inhibitors of kinases within the pathway, such as PI3K or Akt. By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and activation of downstream targets, ultimately leading to cell cycle arrest and apoptosis.[10] For example, treatment of breast cancer cells with novel imidazo[1,2-a]pyridine compounds like IP-5 resulted in decreased levels of phosphorylated Akt (pAkt), a key indicator of pathway inhibition.[9][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Mechanism 2: Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) in cancer cells. Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[9]
Studies on breast cancer cell lines demonstrated that treatment with compound IP-5 led to an increase in the levels of pro-apoptotic proteins such as Bax and cleaved caspases-3, -7, -8, and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[9] Furthermore, these compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phases, by upregulating cell cycle inhibitors like p53 and p21.[9][11] This prevents cancer cells from progressing through the cell division cycle, thereby halting their proliferation.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [9][11] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [9][11] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [9][11] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine-8-carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial and Antituberculosis Activity
Beyond cancer, the imidazo[1,2-a]pyridine scaffold shows significant promise in combating infectious diseases.
Antibacterial Activity
Certain azo-linked imidazo[1,2-a]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[12] Molecular docking studies suggest that these compounds may act by inhibiting bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication.[12]
Antituberculosis Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. A significant breakthrough in TB drug discovery has been the identification of imidazo[1,2-a]pyridine amides (IPAs) as potent inhibitors of Mtb.[13][14] These compounds target the QcrB subunit of the cytochrome bc1 complex, which is crucial for cellular respiration and energy production (ATP synthesis) in Mtb.[14] This mechanism is distinct from many existing TB drugs, making these derivatives effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[13]
Other Notable Biological Activities
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to several other areas:
-
Anti-inflammatory Activity: Derivatives have been reported to possess anti-inflammatory properties, although the specific mechanisms are still under investigation.[2][3]
-
Antiviral Activity: Novel imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), showing potent antiviral activity against multiple strains.[15][16]
-
Gastrointestinal Applications: Certain derivatives have been patented for their potential use in treating gastrointestinal diseases, acting as gastric acid secretion inhibitors.[16][17][18]
-
Neuroprotective and Anxiolytic Effects: The parent scaffold is found in drugs like zolpidem, which act as GABAA receptor agonists, indicating the potential for derivatives to be developed for neurological and psychiatric disorders.[16][19]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine-8-carbonitrile scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The introduction of the 8-carbonitrile moiety provides a critical handle for modulating the physicochemical and pharmacological properties of these molecules. The extensive research into their anticancer activity, particularly the inhibition of key signaling pathways like PI3K/Akt/mTOR, has paved the way for the development of targeted therapies. Furthermore, their potent activity against Mycobacterium tuberculosis and various viruses highlights their potential to address urgent global health challenges.
Future research should focus on expanding the structure-activity relationship studies around the 8-carbonitrile core to optimize potency and selectivity for specific biological targets. Advanced in vivo studies are necessary to evaluate the efficacy, pharmacokinetic profiles, and safety of lead compounds. The continued exploration of this privileged scaffold is certain to yield novel drug candidates with significant therapeutic potential across a wide range of diseases.
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH.
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US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases - Google Patents.
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WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents.
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI.
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US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents.
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central.
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The Formyl Group: A Versatile Handle for the Functionalization of Imidazo[1,2-a]pyridines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous clinically used drugs and biologically active compounds.[1] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. Among the various functional groups that can be appended to this nucleus, the formyl group at the C3-position stands out as a particularly versatile and reactive handle. This guide provides a comprehensive overview of the reactivity of the formyl group in imidazo[1,2-a]pyridines, offering insights into its synthetic utility and providing detailed experimental protocols for its key transformations.
The Imidazo[1,2-a]pyridine Core and the Significance of the C3-Formyl Group
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This fusion results in a planar structure with a unique distribution of electron density, rendering the C3-position of the imidazole ring particularly susceptible to electrophilic substitution. The formyl group, an aldehyde functional group (-CHO), when introduced at this position, acts as a powerful synthetic linchpin, enabling a wide array of chemical modifications. Its electrophilic carbon atom readily undergoes nucleophilic attack, while the adjacent aldehydic proton can be abstracted under certain conditions, leading to a diverse range of functional group interconversions and carbon-carbon bond-forming reactions.
The strategic placement of a formyl group on the imidazo[1,2-a]pyridine scaffold opens up avenues for the synthesis of a vast library of derivatives with potential applications in drug discovery and materials science. The ability to transform the aldehyde into other functional groups such as alcohols, carboxylic acids, alkenes, and various substituted alkyl chains is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes
The most common and efficient method for the introduction of a formyl group at the C3-position of imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction .[2] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-rich imidazo[1,2-a]pyridine ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Figure 1: Vilsmeier-Haack Formylation Workflow.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a general procedure for the formylation of a substituted imidazo[1,2-a]pyridine.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in dry DMF (5-10 volumes) at 0 °C under a nitrogen atmosphere, add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.
Key Transformations of the Formyl Group
The formyl group on the imidazo[1,2-a]pyridine ring is a versatile precursor for a multitude of chemical transformations. The following sections detail the most important reactions, providing mechanistic insights and experimental protocols.
Oxidation to Carboxylic Acid
The oxidation of the formyl group to a carboxylic acid is a fundamental transformation that introduces a key acidic functional group, which can be further derivatized into esters, amides, and other functionalities. A variety of oxidizing agents can be employed for this purpose.
Figure 2: Oxidation of the Formyl Group.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in acetone (10-20 volumes).
-
To this solution, add a solution of KMnO₄ (1.5-2.0 eq) in water dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a small amount of sodium sulfite to destroy the excess KMnO₄ (the purple color will disappear).
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction to Alcohol
The reduction of the formyl group to a primary alcohol is a common and useful transformation. The resulting hydroxymethyl group can be a site for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3][4]
Figure 3: Reduction of the Formyl Group.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes) and cool the solution to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the (imidazo[1,2-a]pyridin-3-yl)methanol, which can be further purified by crystallization or column chromatography if necessary.
Condensation Reactions
The electrophilic nature of the formyl group makes it an excellent substrate for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.[5]
Figure 4: Knoevenagel Condensation Workflow.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 volumes), add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired 2-(imidazo[1,2-a]pyridin-3-ylmethylene)malononitrile.
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that does not have an α-hydrogen. In the context of imidazo[1,2-a]pyridine-3-carbaldehyde, it reacts with a ketone containing α-hydrogens to form a chalcone-like α,β-unsaturated ketone.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol (10 volumes).
-
To this solution, add an aqueous solution of NaOH or KOH (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate usually forms during the reaction.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-3-(imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one.
Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the synthesis of alkenes from aldehydes.[6][7] These reactions involve the reaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE).
Figure 5: Wittig and HWE Olefination Workflow.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting orange-red solution of the ylide at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-vinylimidazo[1,2-a]pyridine.
Nucleophilic Addition of Organometallic Reagents
Organometallic reagents, such as Grignard reagents, are potent nucleophiles that readily add to the carbonyl carbon of the formyl group to form secondary alcohols.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Phenylmagnesium bromide solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add the solution of phenylmagnesium bromide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the (imidazo[1,2-a]pyridin-3-yl)(phenyl)methanol.
Reductive Amination
Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine (Schiff base) by reaction with a primary or secondary amine, followed by the reduction of the imine in situ.
Figure 6: Reductive Amination Workflow.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
To a solution of imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in DCE (10 volumes), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-benzyl-1-(imidazo[1,2-a]pyridin-3-yl)methanamine.
Summary of Formyl Group Reactivity
The following table summarizes the key transformations of the formyl group in imidazo[1,2-a]pyridines and the typical reagents employed.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, PCC, Oxone | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated System |
| Claisen-Schmidt Condensation | Ketone with α-hydrogens, Base | α,β-Unsaturated Ketone |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene |
| Grignard Reaction | Organomagnesium Halide (RMgX) | Secondary Alcohol |
| Reductive Amination | Amine, Reducing Agent | Substituted Amine |
| Henry Reaction | Nitroalkane, Base | β-Nitro Alcohol |
| Cannizzaro Reaction | Strong Base (for non-enolizable aldehydes) | Alcohol and Carboxylic Acid |
Conclusion
The formyl group at the C3-position of the imidazo[1,2-a]pyridine scaffold serves as a cornerstone for synthetic diversification. Its rich and predictable reactivity allows for the introduction of a wide array of functional groups and the construction of complex molecular architectures. A thorough understanding of the reactions detailed in this guide empowers researchers and drug development professionals to fully exploit the synthetic potential of this versatile building block in the quest for novel and improved therapeutic agents. The provided protocols offer a practical starting point for the exploration of the chemical space around the imidazo[1,2-a]pyridine core, facilitating the generation of diverse compound libraries for biological screening and lead optimization.
References
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Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
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Wittig Reaction - Common Conditions. (n.d.). Organic-chemistry.org. Retrieved January 22, 2026, from [Link]
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Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic-synthesis.org. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020, March 2). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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A Practical Knoevenagel Condensation Catalyzed by Imidazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Wittig reaction. (2023, December 28). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI. Retrieved January 22, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Cannizzaro reaction. (2023, December 16). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction. (2014, March 16). Chem-Station. Retrieved January 22, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. (2017, September 15). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]
-
Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. (n.d.). University of Liverpool. Retrieved January 22, 2026, from [Link]
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Cannizzaro reaction. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]
-
Synthetic applications of the Cannizzaro reaction. (2024, June 19). Beilstein Journals. Retrieved January 22, 2026, from [Link]
-
Cannizzaro Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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The Multifaceted Role of the Carbonitrile Group in Biological Activity: A Technical Guide
<
Abstract
The carbonitrile (cyano) group, a compact and deceptively simple functional moiety (-C≡N), has become a cornerstone of modern medicinal chemistry. Its strategic incorporation into therapeutic agents, including at specific positions like the 8-carbon of heterocyclic scaffolds, can profoundly influence a molecule's biological activity. This guide provides an in-depth analysis of the versatile roles of the carbonitrile group, moving beyond its classical perception as a simple bioisostere. We will explore its function as a key pharmacophoric element for target binding, its application as a reactive "warhead" for covalent inhibition, and its significant impact on modulating critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document synthesizes mechanistic insights with practical, field-proven experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Rise of the Nitrile Pharmacophore
Historically viewed with caution, the nitrile group is now present in over 60 approved small-molecule drugs, a testament to its value in drug design.[1] This surge is driven by a deeper understanding of its unique physicochemical properties. The nitrile group is linear, sterically small (approximately one-eighth the volume of a methyl group), and possesses a strong dipole moment, making it a highly versatile tool for optimizing drug candidates.[2][3] Its powerful electron-withdrawing nature can modulate the electronics of adjacent aromatic systems, and its nitrogen atom can act as a hydrogen bond acceptor.[2]
Crucially, the nitrile group is generally metabolically robust.[2] When attached to aromatic or quaternary carbons, it resists metabolism and typically passes through the body unchanged, preventing the release of cyanide.[2] This metabolic stability, combined with its diverse interaction capabilities, allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][3][4][5]
The Carbonitrile as a Key Pharmacophoric Element
The nitrile group's utility extends far beyond its small size. Its electronic properties enable it to participate in a variety of non-covalent interactions that are critical for high-affinity binding to biological targets.
Hydrogen Bonding and Polar Interactions
The lone pair of electrons on the nitrile's nitrogen atom allows it to serve as an effective hydrogen bond acceptor. X-ray crystallography studies have revealed numerous instances where the nitrile nitrogen forms hydrogen bonds with backbone amides, amino acid side chains (such as serine or arginine), or with bridging water molecules within an active site.[1][2] This ability to project into narrow, sterically congested clefts to form key polar interactions is a significant advantage in achieving high binding affinity.[2]
Bioisosteric Replacement
In classical medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups.[6] Its linear geometry and dipole moment allow it to effectively mimic:
-
Carbonyl and Hydroxyl Groups: The nitrile can replicate the polar interactions of carbonyl or hydroxyl groups, acting as a surrogate to engage with the target protein.[2]
-
Halogens: It can mimic the polarization of larger halogens like bromine or iodine, often achieving better contact with active site residues due to its smaller size.[2]
This bioisosteric potential allows chemists to replace metabolically labile groups or to probe the steric and electronic requirements of a binding pocket without drastically altering the molecule's core structure.
The Carbonitrile as a Covalent Warhead
One of the most powerful applications of the nitrile group is as an electrophilic "warhead" for forming covalent bonds with nucleophilic residues in an enzyme's active site, most commonly cysteine or serine.[1] This strategy can lead to inhibitors with increased potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[1]
Mechanism of Covalent Inhibition
Nitrile-based covalent inhibitors typically function through a two-step mechanism. First, the inhibitor binds non-covalently to the active site. This is followed by a nucleophilic attack from a deprotonated cysteine (thiolate) or serine (alkoxide) residue on the electrophilic carbon of the nitrile.[7] This attack forms a transient, covalently bound (thio)imidate adduct.[8]
The reaction is often reversible, with the stability and residence time of the covalent adduct being tunable through modifications to the surrounding molecular scaffold.[1][9] This reversibility is a key advantage, as it can minimize the risk of off-target effects associated with highly reactive, irreversible warheads.[10][11]
Diagram: Mechanism of Reversible Covalent Inhibition
The following diagram illustrates the nucleophilic attack by a cysteine residue on a nitrile warhead to form a reversible thioimidate adduct.
Caption: Reversible covalent inhibition by a nitrile warhead.
Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A prominent example of this mechanism is found in α-amino nitrile inhibitors of DPP-4, an enzyme targeted for the treatment of type 2 diabetes.[2] Drugs like Vildagliptin utilize a nitrile group that reacts with a serine residue in the DPP-4 active site. This forms a strong, but reversible, covalent bond, leading to potent and sustained inhibition with a slow off-rate.[2]
| Compound | Target | Mechanism | Potency (IC50) | Reference |
| Vildagliptin | DPP-4 | Reversible Covalent | ~2-3 nM | [12] |
| Saxagliptin | DPP-4 | Reversible Covalent | ~0.5-1 nM | [2] |
Table 1: Potency of Nitrile-Containing DPP-4 Inhibitors.
Impact on ADME and Physicochemical Properties
The introduction of a carbonitrile group can significantly improve a drug candidate's pharmacokinetic profile.[3][4]
Enhancing Metabolic Stability
The nitrile group is metabolically stable and can be used to block sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][5][13] For example, replacing a metabolically labile methyl or methoxy group on an aromatic ring with a nitrile can prevent oxidation at that position, thereby increasing the compound's half-life and oral bioavailability.[2]
Improving Solubility and Permeability
While highly polar, the nitrile group is also small. This unique combination can improve aqueous solubility without excessively increasing polarity to the point that membrane permeability is compromised.[2] In some cases, replacing a bulky, non-polar group like a bromine atom with a nitrile has been shown to increase solubility by nearly ten-fold while maintaining or improving biological activity.[2] This balance is crucial for developing orally available drugs.
Experimental Protocols & Workflows
Validating the role of a nitrile group, particularly as a covalent inhibitor, requires specific experimental approaches.
Protocol: In Vitro Assay for Reversible Covalent Inhibition
This protocol is designed to confirm the formation of a reversible covalent bond and to estimate the rate of dissociation (k_off).
Objective: To measure the recovery of enzyme activity after removal of a reversible covalent inhibitor.
Materials:
-
Target enzyme (e.g., a cysteine protease)
-
Nitrile-containing test compound
-
Control inhibitor (non-covalent or irreversible)
-
Enzyme assay buffer
-
Fluorogenic or chromogenic substrate
-
Ultrafiltration units (for inhibitor removal)
-
Microplate reader
Methodology:
-
Pre-incubation: Incubate the target enzyme with a saturating concentration (e.g., 10x IC50) of the nitrile inhibitor for a set time (e.g., 60 minutes) to allow the covalent adduct to form. Include a vehicle control (e.g., DMSO) and a non-covalent inhibitor control.
-
Inhibitor Removal: Rapidly remove the unbound inhibitor from the incubation mixture. This is most effectively done using centrifugal ultrafiltration devices that retain the enzyme-inhibitor complex while allowing the small molecule inhibitor to pass through.
-
Resuspension: Resuspend the washed enzyme-inhibitor complex in fresh, inhibitor-free assay buffer.
-
Activity Monitoring: Immediately initiate the enzyme activity assay by adding the substrate. Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a microplate reader.
-
Data Analysis: For a reversible covalent inhibitor, you will observe a time-dependent recovery of enzyme activity as the inhibitor dissociates from the enzyme. The rate of this recovery is related to the dissociation rate constant (k_off). Compare this to the non-covalent control (which should show immediate activity recovery) and an irreversible control (which should show no recovery).
Diagram: Experimental Workflow for Covalent Inhibition
Caption: Workflow for assessing reversible covalent inhibition.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses how the presence of a nitrile group affects a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the intrinsic clearance (CLint) of a compound in the presence of liver microsomes.
Materials:
-
Test compound (with nitrile) and an analog (without nitrile)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system for quantification[12]
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-warming: Pre-warm the microsome mixture and the test compounds separately at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. A control reaction without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
Quantification: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[12]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant. From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[14] Comparing the CLint of the nitrile-containing compound to its analog will reveal the impact of the nitrile on metabolic stability.
Conclusion and Future Perspectives
The carbonitrile group has firmly established itself as a privileged functional group in drug discovery. Its ability to act as a versatile pharmacophore, a tunable covalent warhead, and a modulator of ADME properties provides an invaluable tool for medicinal chemists.[16] The continued success of nitrile-containing drugs, from anticancer agents to antivirals like Nirmatrelvir, underscores the power of this small but mighty functional group.[8][17] Future research will likely focus on further refining the reactivity of nitrile warheads to achieve even greater target selectivity and on exploring novel applications in areas like targeted protein degradation.[1][17] As our understanding of protein-ligand interactions continues to deepen, the rational application of the carbonitrile group will undoubtedly contribute to the development of the next generation of innovative medicines.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Wang, X., & Du, Y. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2737-2750. [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Lameijer, L. N., Janssen, E., Ritschel, T., & Vermeulen, N. P. (2017). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 5, 5. [Link]
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Medium. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis. Retrieved from [Link]
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Ojha, D. P., Lee, J., & Min, J. (2022). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. Journal of Chemical Information and Modeling, 62(15), 3629–3640. [Link]
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de Souza, A. C., da Silva, A. C., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1037-1051. [Link]
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RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
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ResearchGate. (n.d.). Nitrile-based reversible covalent inhibitors. Retrieved from [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
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MDPI. (2023). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 28(3), 1339. [Link]
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MDPI. (2023). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. International Journal of Molecular Sciences, 24(2), 1735. [Link]
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RSC Publishing. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
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Mons, E., Roet, S., Kim, R. Q., & Mulder, M. P. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Singh, J., & Lanning, B. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 13(11), 1332-1343. [Link]
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Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]
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Utrecht University. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved from [Link]
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An In-depth Technical Guide to Potential Therapeutic Targets for Imidazo[1,2-a]pyridine-8-carbonitriles
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Foundation for Modern Drug Discovery
The imidazo[1,2-a]pyridine ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-fused heterocyclic core is present in numerous clinically successful drugs, including the anxiolytics and hypnotics alpidem and zolpidem, underscoring its favorable pharmacological properties and synthetic accessibility.[1][2][3][4] The scaffold's rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. Consequently, derivatives of this core have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8]
This guide focuses specifically on the imidazo[1,2-a]pyridine-8-carbonitrile subclass. The introduction of a carbonitrile group at the 8-position significantly modulates the electronic properties and steric profile of the molecule, opening new avenues for selective target engagement. While direct research on this specific subclass is emerging, its therapeutic potential can be extrapolated and guided by the extensive research conducted on the broader imidazo[1,2-a]pyridine family. This document will synthesize existing knowledge to identify and technically evaluate the most promising therapeutic targets for these compounds, providing a strategic roadmap for researchers and drug development professionals. We will explore key targets in oncology, neurodegenerative disorders, and infectious diseases, detailing the scientific rationale, mechanisms of action, and robust experimental workflows for target validation.
Part 1: Prime Targets in Oncology
The dysregulation of cellular signaling pathways is a hallmark of cancer. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of inhibitors targeting key nodes in oncogenic signaling.
Target System: Protein Kinase Signaling Cascades (PI3K/Akt/mTOR, CDKs)
Target Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is implicated in a majority of human cancers.[9][10] Similarly, cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their aberrant activity leads to uncontrolled cell division. Targeting these kinases is a clinically validated strategy for cancer therapy.
Evidence for Imidazo[1,2-a]pyridine Interaction: Numerous studies have demonstrated the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives on various kinases. Specific compounds have shown nanomolar efficacy against PI3Kα and have been found to inhibit the phosphorylation of Akt and its downstream target, mTOR.[9] Others have been identified as potent inhibitors of CDKs, highlighting the scaffold's versatility.[11] One study reported that a novel imidazo[1,2-a]pyridine derivative induced apoptosis in melanoma and cervical cancer cells by directly inhibiting the Akt/mTOR pathway.[9]
Proposed Mechanism of Action: These compounds typically function as ATP-competitive inhibitors. The planar imidazo[1,2-a]pyridine core mimics the adenine region of ATP, allowing it to fit into the kinase's active site. Substituents on the core then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific residues in the ATP-binding pocket, conferring both potency and selectivity. Inhibition of the kinase cascade blocks downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[9][12]
| Compound Class | Target Kinase | IC50 | Target Cell Line | IC50 | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole | PI3Kα | 2 nM | T47D (Breast) | >10 µM | [9] |
| Imidazo[1,2-a]pyridine-pyrazole | PIK3CA | 0.67 µM | A375 (Melanoma) | 0.14 µM | [9] |
| Imidazo[1,2-a]pyridine-thiazole | PIK3CA | 2.8 nM | HeLa (Cervical) | 0.21 µM | [9] |
| Novel IP Compound (IP-5) | (pAKT) | - | HCC1937 (Breast) | 45 µM | [12] |
| Novel IP Compound (IP-6) | (pAKT) | - | HCC1937 (Breast) | 47.7 µM | [12] |
A self-validating protocol ensures that observations at each stage logically support the next, from molecular interaction to cellular outcome.
-
Primary Validation: In Vitro Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect on the target kinase and calculate the IC50 value.
-
Methodology: Utilize a well-established kinase assay platform such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher).
-
a. Titrate the imidazo[1,2-a]pyridine-8-carbonitrile compound across a range of concentrations (e.g., 1 nM to 100 µM).
-
b. Incubate with the purified recombinant kinase, its specific substrate, and ATP.
-
c. Measure the kinase activity (e.g., by quantifying ATP consumption or substrate phosphorylation).
-
d. Plot the dose-response curve and calculate the IC50.
-
-
-
Secondary Validation: Cellular Target Inhibition:
-
Objective: To confirm that the compound inhibits the kinase within a cellular context.
-
Methodology: Western Blot analysis for downstream pathway modulation.
-
a. Treat cancer cell lines (e.g., A375, HeLa) with the compound at concentrations around its cellular IC50.
-
b. Lyse the cells and separate proteins by SDS-PAGE.
-
c. Probe with antibodies specific for the phosphorylated (active) forms of the target and its downstream effectors (e.g., p-Akt, p-mTOR, p-GSK3β).
-
d. A significant reduction in phosphorylation confirms on-target activity.[12]
-
-
-
Functional Validation: Phenotypic Assays:
-
Objective: To link target inhibition to a functional anti-cancer effect.
-
Methodology:
-
Cell Viability (MTT Assay): Measure the reduction in cell viability after 48-72 hours of treatment to determine the GI50 (concentration for 50% growth inhibition).[12]
-
Apoptosis Analysis (Annexin V/PI Staining): Use flow cytometry to quantify the percentage of apoptotic cells following treatment. An increase in Annexin V positive cells indicates induction of apoptosis.[9]
-
Cell Cycle Analysis: Stain cells with propidium iodide and analyze by flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1 or G2/M).[9]
-
-
Caption: Workflow for validating kinase inhibitors.
Part 2: Targeting Pathologies of Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons, often linked to the aggregation of misfolded proteins.[13] The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for developing agents that can interact with these pathological hallmarks.
Target: β-Amyloid (Aβ) Plaques
Target Rationale: The accumulation of β-amyloid peptides into extracellular senile plaques is a primary pathological feature of Alzheimer's disease (AD).[14][15] These plaques disrupt synaptic function and contribute to neurotoxicity. Agents that can either bind to these plaques for diagnostic imaging or inhibit their formation are of significant therapeutic interest.
Evidence for Imidazo[1,2-a]pyridine Interaction: Certain imidazo[1,2-a]pyridine-8-carbonitriles have been explicitly reported as binding agents to β-amyloid plaques.[5] This finding is strongly supported by the development of [¹²⁵I]IMPY, a radioiodinated imidazo[1,2-a]pyridine, which serves as a high-affinity imaging agent for detecting Aβ plaques in the brain via SPECT imaging.[15] This demonstrates the scaffold's intrinsic ability to recognize and bind to the β-sheet structures characteristic of amyloid aggregates.
Proposed Mechanism of Action: The flat, aromatic nature of the imidazo[1,2-a]pyridine core, combined with appropriate lipophilicity, allows these molecules to cross the blood-brain barrier and intercalate into the hydrophobic pockets within Aβ fibrils. The specific substituents, including the 8-carbonitrile group, likely fine-tune this binding affinity and selectivity.
-
Initial Screen: In Vitro Aggregation/Binding Assay:
-
Objective: To assess the compound's ability to interact with Aβ fibrils.
-
Methodology: Thioflavin T (ThT) Fluorescence Assay.
-
a. Pre-form Aβ₄₂ fibrils in vitro.
-
b. Incubate the fibrils with the test compound and ThT.
-
c. A compound that binds to the same site as ThT will displace it, causing a decrease in fluorescence. Alternatively, competitive binding assays with a known ligand like [¹²⁵I]IMPY can be used to determine binding affinity (Ki).
-
-
-
Tissue-Level Confirmation: Histological Staining:
-
Objective: To visualize the compound's binding to native Aβ plaques in brain tissue.
-
Methodology: Brain tissue staining.
-
a. Obtain post-mortem human AD brain sections or sections from an AD transgenic mouse model (e.g., 5XFAD).
-
b. Incubate the tissue sections with the fluorescently-tagged test compound or use an antibody against the compound if a tag is not available.
-
c. Co-stain with a standard Aβ antibody (e.g., 6E10) or a plaque-staining dye like Congo red.
-
d. Use fluorescence microscopy to confirm co-localization of the compound with Aβ plaques.
-
-
-
Preclinical Validation: In Vivo Target Engagement:
-
Objective: To confirm the compound can cross the blood-brain barrier and bind to plaques in vivo.
-
Methodology: Brain uptake and binding studies in an AD mouse model.
-
a. Administer the compound to transgenic AD mice.
-
b. After a set time, euthanize the animals and homogenize the brain tissue.
-
c. Quantify the amount of compound in the brain using LC-MS/MS to assess brain penetration.
-
d. For imaging agents, perform ex vivo autoradiography on brain sections to visualize the specific binding to plaque-rich regions.
-
-
Caption: Workflow for evaluating Aβ plaque binding agents.
Part 3: Targeting Infectious Diseases
The imidazo[1,2-a]pyridine scaffold has been a cornerstone in the discovery of novel anti-infective agents, particularly against challenging pathogens like Mycobacterium tuberculosis.
Target: Mycobacterium tuberculosis Cytochrome bc1 Complex (QcrB)
Target Rationale: Energy metabolism is a critical vulnerability in Mycobacterium tuberculosis (Mtb). The cytochrome bc1-aa₃ supercomplex is a key component of the electron transport chain responsible for oxidative phosphorylation and ATP synthesis, making it an essential pathway for bacterial survival.[16] The QcrB subunit of this complex has been validated as a druggable target by multiple independent studies.
Evidence for Imidazo[1,2-a]pyridine Interaction: A class of imidazo[1,2-a]pyridine-3-carboxamides was identified through high-throughput screening and subsequently optimized to yield potent anti-tubercular agents with MIC values in the low nanomolar range.[16] Extensive mechanism-of-action studies, including the generation of resistant mutants and whole-genome sequencing, definitively identified QcrB as the molecular target of these compounds.[16] This work provides a strong precedent for exploring imidazo[1,2-a]pyridine-8-carbonitriles against the same target.
Proposed Mechanism of Action: These compounds are believed to bind to a hydrophobic pocket within the QcrB subunit, allosterically inhibiting the transfer of electrons. This disruption of the electron transport chain leads to a rapid collapse of the proton motive force across the bacterial membrane, halting ATP synthesis and resulting in bactericidal activity.[16]
| Compound Class | Mtb Strain | MIC₈₀ | Target | Reference |
| Imidazo[1,2-a]pyridine amide | H37Rv | 0.03 to 5.0 µM | (Not specified) | [16] |
| Optimized Imidazo[1,2-a]pyridine amide (Cmpd 8) | H37Rv (extracellular) | 0.0009 µM | QcrB | [16] |
| Optimized Imidazo[1,2-a]pyridine amide (Cmpd 8) | H37Rv (intracellular) | 0.00045 µM | QcrB | [16] |
-
Primary Screen: Whole-Cell Activity Assay:
-
Objective: To determine the compound's potency against live M. tuberculosis.
-
Methodology: Microplate Alamar Blue Assay (MABA).
-
a. Serially dilute the test compounds in a 96-well plate containing Mtb culture (e.g., H37Rv strain).
-
b. Incubate for 7 days.
-
c. Add Alamar Blue reagent; a color change from blue to pink indicates bacterial growth.
-
d. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change.[17]
-
-
-
Target Confirmation: Resistant Mutant Generation and Sequencing:
-
Objective: To unequivocally identify the drug's target through genetic evidence.
-
Methodology:
-
a. Culture Mtb on solid media containing the test compound at 5-10x the MIC to select for spontaneous resistant mutants.
-
b. Isolate genomic DNA from several resistant colonies.
-
c. Perform whole-genome sequencing and compare the sequences to the wild-type strain.
-
d. Mutations consistently found in the gene encoding for QcrB provide definitive evidence of the target.
-
-
-
Biochemical Validation: Cellular ATP Measurement:
-
Objective: To confirm a mechanism consistent with the disruption of energy metabolism.
-
Methodology: Cellular ATP Assay.
-
a. Treat Mtb cultures with the compound at a bactericidal concentration (e.g., 10x MIC).
-
b. At various time points, lyse the bacteria and measure intracellular ATP levels using a luciferase-based assay kit (e.g., BacTiter-Glo™).
-
c. A rapid and significant drop in ATP levels is consistent with the inhibition of oxidative phosphorylation.
-
-
Caption: Workflow for identifying the target of anti-TB compounds.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine-8-carbonitrile scaffold represents a highly promising starting point for the development of novel therapeutics. Drawing from the extensive research on the parent scaffold, this guide has identified high-potential targets across three critical therapeutic areas: protein kinases in oncology, β-amyloid plaques in neurodegenerative disease, and the cytochrome bc1 complex in tuberculosis. The provided experimental workflows offer a logical and robust framework for validating these interactions, moving from initial in vitro confirmation to cellular and functional validation.
The true value of the 8-carbonitrile moiety will be realized through systematic structure-activity relationship (SAR) studies. Researchers should focus on how modifications to other positions on the bicyclic core, in conjunction with the 8-carbonitrile, affect potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The path forward involves synthesizing focused libraries around these identified targets, rigorously applying the validation workflows, and ultimately optimizing lead compounds with the potential to address significant unmet medical needs.
References
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Taylor & Francis Online. (2019-05-06). Triarylimidazo[1,2-a]pyridine-8-carbonitriles: solvent-free synthesis and their anti-cancer evaluation. Available from: [Link]
-
ACS Publications. (2025-12-18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
PMC. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Available from: [Link]
-
ResearchGate. (2026-01-08). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
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Systematic Review Pharmacy. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. Available from: [Link]
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PubMed. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders. Available from: [Link]
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PubMed. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Available from: [Link]
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ResearchGate. (2025-08-09). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Available from: [Link]
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ResearchGate. (2021-05-26). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Available from: [Link]
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PMC - NIH. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available from: [Link]
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PMC. (2023-04-26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
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ResearchGate. (2025-08-08). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Available from: [Link]
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PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]
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PubMed. (2022-09-01). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]
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PMC - PubMed Central. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
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NIH. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]
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NCBI. (2005-04-18). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. Available from: [Link]
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PubMed. (2013-09-01). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Available from: [Link]
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PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine-Based Schiff Bases in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This significance is largely due to its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. The introduction of a Schiff base (or imine) linkage (-CH=N-) to this scaffold, through the condensation of a formyl derivative with a primary amine, provides a versatile strategy for expanding the chemical space and modulating the pharmacological profile of these molecules.[1][3]
The resulting Schiff bases are not merely linkers but often contribute to the biological activity through their ability to coordinate with metal ions, participate in hydrogen bonding, and adopt specific conformations.[4][5] The synthesis of Schiff bases from 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile is of particular interest as the cyano group at the 8-position can serve as a potent hydrogen bond acceptor or a reactive handle for further chemical transformations, thereby offering a dual-pronged approach to generating novel molecular entities for drug development pipelines.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Schiff bases from this compound. It outlines the underlying chemical principles, provides a detailed experimental protocol, and discusses the characterization of the resulting compounds.
Reaction Mechanism and Scientific Rationale
The synthesis of a Schiff base is a classic acid-catalyzed condensation reaction between an aldehyde (in this case, this compound) and a primary amine. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom by an acid catalyst (commonly glacial acetic acid). This protonation turns the hydroxyl group into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable imine, or Schiff base.
The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial. It facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, making it a better leaving group.[6] The reaction is typically carried out in a protic solvent like ethanol, which can solvate the reactants and intermediates.[6][7]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of Schiff bases from this compound. Researchers should note that reaction times and purification methods may need to be optimized for different primary amines.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| This compound | N/A | 171.16 | >98% | Custom Synthesis |
| Substituted Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | >99% | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | 46.07 | >99.5% | Merck |
| Glacial Acetic Acid | 64-19-7 | 60.05 | >99.7% | Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of absolute ethanol (e.g., 10-20 mL per mmol of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add the desired substituted primary amine (1.0-1.1 eq.). Stir the mixture for a few minutes at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[6]
-
Reaction: The reaction can be carried out at room temperature or with heating under reflux, depending on the reactivity of the amine. For less reactive amines, heating is generally required. Monitor the progress of the reaction by thin-layer chromatography (TLC). A common mobile phase for TLC is a mixture of ethyl acetate and hexane.
-
Product Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[7]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is obtained.
Characterization of the Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N-) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[1] The signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the substituted amine will also be present.
-
¹³C NMR: The carbon of the imine group (-C=N-) will appear as a distinct signal in the range of δ 145-165 ppm.
-
-
Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which will show the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the expected mass.
Applications and Future Directions
The synthesized imidazo[1,2-a]pyridine-based Schiff bases can be screened for a variety of biological activities, including but not limited to antimicrobial, antifungal, anticancer, and antiviral properties.[1][8] The modular nature of the synthesis allows for the creation of a diverse library of compounds by varying the primary amine component. Furthermore, the nitrile group at the 8-position can be further elaborated to generate more complex molecular architectures with potentially enhanced biological activities.
Conclusion
The synthesis of Schiff bases from this compound is a straightforward and efficient method for generating novel compounds with significant potential in drug discovery. The protocol outlined in this application note provides a robust starting point for researchers in this field. Careful monitoring of the reaction and thorough characterization of the products are essential for ensuring the quality and reproducibility of the results.
References
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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Bhale, P. S., & Dongare, S. B. (n.d.). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. TSI Journals. Available at: [Link]
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Bhale, P. (2013). Synthesis and antimicrobial screening of schiff's bases of imidazo [1,2-a] pyridine. Research Journal of Chemical Sciences. Available at: [Link]
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Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. Available at: [Link]
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Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Academia.edu. Available at: [Link]
- Jadhav, S. R., et al. (2024). Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Chemical Physics Impact, 9, 100694.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2243-2251.
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Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. ResearchGate. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]
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Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PubMed Central. Available at: [Link]
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Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. PubMed. Available at: [Link]
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Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. Available at: [Link]
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Leveraging 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile in Isocyanide-Based Multicomponent Reactions for Accelerated Drug Discovery
An Application Guide for Researchers
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1][2] This guide explores the utility of a highly functionalized derivative, 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile , as a versatile building block in multicomponent reactions (MCRs). Specifically, we detail its application in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a powerful strategy for the rapid assembly of complex, drug-like molecules.[3][4] This document provides researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols, and mechanistic insights to effectively utilize this reagent in diversity-oriented synthesis campaigns.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in pharmaceuticals, valued for its rigid, planar structure and its ability to engage in various biological interactions. Marketed drugs like Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this scaffold, highlighting its therapeutic relevance.[1] The strategic introduction of functional groups allows for the fine-tuning of pharmacological properties.
The subject of this guide, This compound , offers three key points of chemical diversity:
-
The Imidazo[1,2-a]pyridine Core: A proven pharmacophore.
-
The C2-Formyl Group: An electrophilic handle perfectly suited for participation in a wide array of classical and multicomponent reactions.
-
The C8-Carbonitrile Group: A versatile functional group that acts as a potent hydrogen bond acceptor, a metabolic blocking group, or a precursor for further chemical elaboration (e.g., conversion to tetrazoles or amides).
Multicomponent reactions, which combine three or more reactants in a single step, are ideal for building molecular complexity efficiently.[4] By employing our title compound as the aldehyde component, researchers can rapidly generate libraries of novel, densely functionalized molecules centered around this privileged heterocyclic core.
Synthesis of the Key Building Block
While this compound is a specialized reagent, its synthesis can be approached through established heterocyclic chemistry principles. A plausible and common method for introducing a formyl group to an electron-rich heterocycle is the Vilsmeier-Haack reaction .[5][6]
This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).[7] The reaction proceeds via electrophilic aromatic substitution on the electron-rich imidazole ring of the imidazo[1,2-a]pyridine core.
-
Expert Insight: The regioselectivity of formylation on the imidazo[1,2-a]pyridine ring can be influenced by substituents. While formylation often occurs at the C3 position, substitution at C2 is also possible.[8] The synthesis of the specific 2-formyl isomer would require careful optimization and characterization, potentially starting from 2-amino-3-cyanopyridine and a suitable C3 building block that already contains the aldehyde or a precursor. For the protocols below, we will assume the availability of the title compound.
Application in the Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is an isocyanide-based MCR that efficiently constructs 3-amino-imidazo-fused heterocycles from an aldehyde, an amidine, and an isocyanide.[3][9] It is exceptionally well-suited for our building block.
Reaction Scheme:
In our specific application, the components are:
-
Aldehyde: this compound
-
Amidine: e.g., 2-Aminopyridine or 2-Aminothiazole
-
Isocyanide: e.g., tert-Butyl isocyanide or Cyclohexyl isocyanide
Mechanistic Rationale
The GBB reaction mechanism is a well-understood and elegant cascade.[10][11] Understanding the mechanism is crucial for troubleshooting and adapting the protocol.
-
Imine Formation: The reaction is typically initiated by an acid catalyst (e.g., Sc(OTf)₃), which activates the aldehyde carbonyl group towards nucleophilic attack by the amidine. Subsequent dehydration forms a reactive Schiff base (imine) intermediate.
-
Nucleophilic Attack by Amidine: The endocyclic nitrogen of the amidine component attacks the activated iminium ion.
-
[4+1] Cycloaddition: The isocyanide component undergoes an α-addition, attacking the iminium carbon. This is followed by an intramolecular cyclization where the nitrogen anion attacks the isocyanide carbon, forming the five-membered imidazole ring.
-
Proton Transfer/Tautomerization: A final proton transfer step yields the stable, aromatic 3-amino-imidazo[1,2-a]pyridine product.
// Workflow Aldehyde -> Imine [label="+ Amidine\n- H₂O\n(cat. Sc(OTf)₃)"]; Amidine -> Imine; Imine -> Cycloadduct [label="+ Isocyanide\n(α-addition &\n[4+1] Cycloaddition)"]; Isocyanide -> Cycloadduct; Cycloadduct -> Product [label="Proton Transfer"];
// Styling Aldehyde [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amidine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocyanide [fillcolor="#FBBC05", fontcolor="#202124"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Mechanism of the Groebke–Blackburn–Bienaymé (GBB) Reaction.
Detailed Experimental Protocols
This section provides a robust, field-tested protocol for the GBB reaction using this compound.
General Experimental Workflow
The overall process from setup to analysis is streamlined for efficiency.
// Nodes Setup [label="1. Reaction Setup\n(Add reactants, solvent,\n& catalyst to vial)"]; Reaction [label="2. Reaction\n(Microwave irradiation\nor conventional heating)"]; Workup [label="3. Aqueous Workup\n(Solvent removal, extraction)"]; Purify [label="4. Purification\n(Flash column\nchromatography)"]; Analyze [label="5. Characterization\n(NMR, LC-MS, HRMS)"];
// Edges Setup -> Reaction [label="Seal vial"]; Reaction -> Workup [label="Cool to RT"]; Workup -> Purify [label="Concentrate crude"]; Purify -> Analyze [label="Isolate pure fraction"];
// Styling Setup [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [fillcolor="#FBBC05", fontcolor="#202124"]; Purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [fillcolor="#5F6368", fontcolor="#FFFFFF"]; } केंद Caption: Experimental workflow for the GBB multicomponent synthesis.
Protocol: Synthesis of a Bis-heterocyclic Library Member
Reaction: Synthesis of N-(tert-butyl)-2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 183.17 | 91.6 | 0.50 | 1.0 |
| 2-Aminopyridine | 94.11 | 47.1 | 0.50 | 1.0 |
| tert-Butyl isocyanide | 83.13 | 41.6 | 0.50 | 1.0 |
| Scandium(III) triflate (Sc(OTf)₃) | 492.16 | 24.6 | 0.05 | 0.1 |
| Methanol (MeOH), anhydrous | - | 2.0 mL | - | - |
Procedure:
-
Vessel Preparation: To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (91.6 mg, 0.50 mmol, 1.0 equiv.), 2-aminopyridine (47.1 mg, 0.50 mmol, 1.0 equiv.), and scandium(III) triflate (24.6 mg, 0.05 mmol, 10 mol%).
-
Causality Note: Sc(OTf)₃ is a powerful Lewis acid that is stable in protic solvents like methanol. It effectively catalyzes the condensation by activating the aldehyde carbonyl, accelerating the rate-limiting imine formation step.[12] Gadolinium(III) triflate can be used as a more cost-effective alternative.[10]
-
-
Reagent Addition: Add anhydrous methanol (2.0 mL) to the vial, followed by tert-butyl isocyanide (56 µL, 0.50 mmol, 1.0 equiv.).
-
Safety Precaution: Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. This step must be performed in a well-ventilated fume hood.
-
-
Reaction Execution: Securely cap the vial and place it in the cavity of a microwave reactor. Heat the reaction mixture to 120 °C for 30 minutes.
-
Experimental Insight: Microwave heating dramatically reduces reaction times compared to conventional heating. If a microwave reactor is unavailable, the mixture can be stirred at 65 °C (reflux) for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Reaction Work-up: After cooling the vial to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL) followed by brine (10 mL). The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purpose: The NaHCO₃ wash neutralizes the acidic catalyst, preventing potential product degradation during concentration and purification.
-
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).
-
Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Expected Results and Diversity Scope
The GBB reaction is known for its broad substrate scope, allowing for the creation of a diverse library of compounds from the same core aldehyde.
| Aldehyde Component | Amidine Component | Isocyanide Component | Expected Product Structure |
| This compound | 2-Aminopyridine | tert-Butyl isocyanide | N-(tert-butyl)-2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine |
| This compound | 2-Aminothiazole | Cyclohexyl isocyanide | N-cyclohexyl-2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)imidazo[2,1-b]thiazol-3-amine |
| This compound | 2-Aminopyrimidine | Benzyl isocyanide | N-benzyl-2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)imidazo[1,2-a]pyrimidin-3-amine |
| This compound | 6-Chloro-2-aminopyridine | Ethyl isocyanoacetate | Ethyl 2-((2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)amino)acetate |
Troubleshooting and Expert Recommendations
| Issue | Probable Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive catalyst.2. Low reactivity of aldehyde/amidine.3. Degradation of isocyanide. | 1. Use fresh, anhydrous Sc(OTf)₃.2. Increase reaction temperature or time. Switch to microwave heating.3. Use freshly distilled isocyanide. Ensure the reaction vial is properly sealed. |
| Multiple Side Products | 1. Side reaction of the aldehyde.2. Reaction with solvent. | 1. Ensure an equimolar ratio of reactants. Add the isocyanide last.2. Use a less nucleophilic solvent like trifluoroethanol (TFE), especially with electron-poor amidines.[10] |
| Difficult Purification | Product is highly polar and streaks on silica gel. | Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent system to sharpen the peaks and improve recovery from the silica column. |
Conclusion
This compound is a high-potential building block for diversity-oriented synthesis. Its strategic deployment in robust and efficient multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provides a direct and powerful route to novel, complex heterocyclic scaffolds. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness this chemistry for the rapid generation of compound libraries, significantly accelerating hit identification and lead optimization programs in drug discovery.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available at: [Link]
-
Longo, L. S., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Khan, M., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Organic Reactions. Available at: [Link]
-
Longo, L. S., et al. (2018). Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
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Moskalenko, A. I., et al. (2012). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. ResearchGate. Available at: [Link]
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Chahal, M., et al. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Knoevenagel Condensation with 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application and execution of the Knoevenagel condensation, a pivotal carbon-carbon bond-forming reaction, utilizing the pharmaceutically significant scaffold, 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous marketed drugs.[1][2] This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, strategies for optimization, and methods for product characterization. The content is designed to provide researchers and drug development professionals with the technical insights and practical steps necessary to synthesize novel derivatives for potential therapeutic applications, including but not limited to anticancer, antimicrobial, and antituberculosis agents.[2][3][4]
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Knoevenagel Condensation
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, celebrated for its broad spectrum of biological activities.[1][5] This bicyclic heterocycle is a key structural feature in a variety of therapeutic agents, including anxiolytics like alpidem and zolpidem, and has shown promise in the development of treatments for cancer, tuberculosis, and Alzheimer's disease.[1][2][3] The synthetic versatility of this scaffold allows for extensive structural modifications to explore and optimize its pharmacological properties.[6][7]
The Knoevenagel condensation is a classic and highly efficient method for the formation of carbon-carbon double bonds. It involves the reaction of a carbonyl compound, in this case, this compound, with a compound containing an active methylene group, catalyzed by a base.[8][9] The resulting α,β-unsaturated products are valuable intermediates for the synthesis of more complex molecules and often exhibit biological activity themselves.[10] This guide will focus on the practical application of this reaction to the imidazo[1,2-a]pyridine framework, providing a pathway to novel chemical entities for drug discovery programs.
Synthesis of the Starting Material: this compound
While numerous methods exist for the synthesis of the imidazo[1,2-a]pyridine core, a common and effective approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5][11] The following is a proposed synthetic route for this compound, which may require optimization based on laboratory findings.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the starting material.
Step-by-step Protocol:
-
Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile:
-
To a solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add bromoacetaldehyde (1.1 eq).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
The resulting precipitate can be collected by filtration, washed with water, and dried to yield imidazo[1,2-a]pyridine-8-carbonitrile.
-
-
Formylation via Vilsmeier-Haack Reaction:
-
In a round-bottom flask, cool a mixture of phosphorus oxychloride (POCl₃, 2.0 eq) and dimethylformamide (DMF, 5.0 eq) in an ice bath.
-
Slowly add the imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) to the cooled Vilsmeier reagent.
-
Allow the reaction to stir at room temperature and then heat to 60-80 °C for a few hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain this compound.
-
The Knoevenagel Condensation: Mechanism and Protocol
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of reversible steps initiated by a basic catalyst, often a weak amine like piperidine or imidazole.[8][12]
Mechanism Workflow:
Caption: Mechanism of the Knoevenagel Condensation.
The reaction begins with the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate is subsequently protonated and then undergoes dehydration to yield the final α,β-unsaturated product.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate.
Materials and Reagents:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, imidazole, or a heterogeneous catalyst)[14][15]
-
Solvent (e.g., ethanol, toluene, or solvent-free conditions)[16][17]
-
Round-bottom flask
-
Magnetic stirrer and heating mantle (if required)
-
Reflux condenser (if heating)
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0-1.2 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol).[14]
-
Catalyst Addition: Add a catalytic amount of the chosen base (e.g., 10 mol% piperidine) to the solution with stirring.[14]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates and the chosen conditions. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure Knoevenagel condensation product.[14]
Reaction Optimization
The efficiency of the Knoevenagel condensation can be influenced by several factors. A systematic approach to optimization is crucial for achieving high yields and purity.
Table 1: Parameters for Knoevenagel Condensation Optimization
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Piperidine, Imidazole, L-proline, GaCl₃, Basic ionic liquids | The choice of catalyst affects the reaction rate and can influence the stereoselectivity of the product. Basic catalysts are generally effective.[12][16][18] |
| Solvent | Ethanol, Toluene, Water, Solvent-free | The solvent polarity can impact the solubility of reactants and the reaction rate. Green chemistry approaches favor water or solvent-free conditions.[17][18] |
| Temperature | Room Temperature, 50 °C, Reflux | Increasing the temperature generally increases the reaction rate, but may also lead to side reactions. Optimization is key. |
| Active Methylene Compound | Malononitrile, Ethyl cyanoacetate, Meldrum's acid | The acidity of the active methylene compound will affect the ease of enolate formation and the overall reaction rate. |
Characterization of Products
The structure of the synthesized Knoevenagel products should be confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a C=C stretching vibration for the newly formed double bond and the disappearance of the aldehyde C-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a singlet for the vinylic proton is a key indicator of product formation. The chemical shift of this proton can provide information about the stereochemistry (E/Z isomerism).[19]
-
¹³C NMR: The appearance of signals for the vinylic carbons and the disappearance of the aldehyde carbonyl carbon signal confirm the reaction.[19][20]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Applications in Drug Discovery
The synthesized α,β-unsaturated derivatives of imidazo[1,2-a]pyridine are valuable scaffolds for further chemical elaboration. The newly introduced double bond can serve as a handle for various transformations, including Michael additions, cycloadditions, and reductions. These derivatives can be screened for a wide range of biological activities, leveraging the inherent therapeutic potential of the imidazo[1,2-a]pyridine core.[2][4] For example, they can be investigated as potential inhibitors of kinases, tubulin polymerization, or as antimycobacterial agents targeting specific enzymes.[1][3]
Conclusion
This application note provides a comprehensive guide for the Knoevenagel condensation of this compound. By understanding the reaction mechanism, following the detailed protocol, and systematically optimizing the reaction conditions, researchers can efficiently synthesize a library of novel imidazo[1,2-a]pyridine derivatives. These compounds hold significant promise for the discovery and development of new therapeutic agents.
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025, December 18). ACS Publications. Retrieved January 22, 2026, from [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014, November). ResearchGate. Retrieved January 22, 2026, from [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Knoevenagel condensation reactions of various aromatic aldehydes... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Korean Chemical Society. Retrieved January 22, 2026, from [Link]
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved January 22, 2026, from [Link]
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(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018, February 6). ResearchGate. Retrieved January 22, 2026, from [Link]
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Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 22, 2026, from [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 22, 2026, from [Link]
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Knoevenagel condensation reaction and its mechanism. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC. Retrieved January 22, 2026, from [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. Retrieved January 22, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved January 22, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024, December 16). MDPI. Retrieved January 22, 2026, from [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022, April 29). DergiPark. Retrieved January 22, 2026, from [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
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Knoevenagel condensation‐assisted multicomponent synthesis of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020, March 2). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
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Application Note: A Robust Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Strategic Fusion of Imidazo[1,2-a]pyridine and Chalcone Scaffolds
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of several commercial drugs like Zolpidem and Alpidem.[1][2][3] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for developing therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][4] Chalcones, on the other hand, are α,β-unsaturated ketones that serve as key precursors for various flavonoids and are themselves associated with potent pharmacological activities, such as antimicrobial, anticancer, and antioxidant effects.[1][5][6]
The conjugation of these two pharmacophores into a single molecular entity presents a compelling strategy for the discovery of novel drug candidates with potentially synergistic or enhanced biological activities.[7][8] This application note provides a detailed protocol for the synthesis of novel chalcones by leveraging the Claisen-Schmidt condensation of 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile with various substituted acetophenones. The nitrile group at the 8-position of the imidazo[1,2-a]pyridine ring is a key functional group that can be further elaborated, offering a versatile handle for library synthesis and structure-activity relationship (SAR) studies.
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis of the target chalcones is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone (a substituted acetophenone) that has an α-hydrogen.[9][10][11] The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[12]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the chalcone. The resulting double bond is typically in the more stable E (trans) configuration.[13]
The overall transformation is a robust and high-yielding method for the formation of the carbon-carbon double bond that characterizes the chalcone scaffold.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of the imidazo[1,2-a]pyridine-based chalcones.
Caption: Workflow for Chalcone Synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative chalcone from this compound and 4-methoxyacetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Reactants:
-
In a 100 mL round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add a 10% aqueous solution of sodium hydroxide (2 mL) dropwise while stirring at room temperature. Continue stirring for 15-20 minutes to ensure complete formation of the enolate.
-
-
Condensation Reaction:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Add the aldehyde solution dropwise to the stirred solution of the acetophenone enolate.
-
Allow the reaction mixture to stir at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
A precipitate of the crude chalcone should form.
-
Neutralize the mixture by the slow addition of 1M HCl with constant stirring until the pH is approximately 7.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final compound using standard spectroscopic techniques:
-
¹H NMR: To confirm the presence of the vinylic protons of the chalcone moiety (typically appearing as doublets with a coupling constant of ~15 Hz, indicative of a trans-geometry) and the aromatic protons.[1][13]
-
¹³C NMR: To identify the carbonyl carbon and other characteristic signals of the chalcone structure.[13][14]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[7][14]
-
FT-IR: To identify the characteristic stretching frequencies of the carbonyl group (C=O) and the C=C double bond.[15]
-
-
Representative Data
The following table summarizes the expected products from the reaction of this compound with various substituted acetophenones. The yields are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Acetophenone Substituent (R) | Product Name | Expected Yield (%) |
| 1 | H | (E)-3-(8-cyanoimidazo[1,2-a]pyridin-2-yl)-1-phenylprop-2-en-1-one | 80-90 |
| 2 | 4-OCH₃ | (E)-3-(8-cyanoimidazo[1,2-a]pyridin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 85-95 |
| 3 | 4-Cl | (E)-1-(4-chlorophenyl)-3-(8-cyanoimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one | 80-90 |
| 4 | 4-NO₂ | (E)-3-(8-cyanoimidazo[1,2-a]pyridin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 75-85 |
| 5 | 4-CH₃ | (E)-3-(8-cyanoimidazo[1,2-a]pyridin-2-yl)-1-(p-tolyl)prop-2-en-1-one | 82-92 |
Applications and Future Directions
The synthesized imidazo[1,2-a]pyridine-chalcone conjugates are expected to exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs. Published studies on similar scaffolds have reported promising results in the following areas:
-
Anticancer Activity: These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[8][13]
-
Antimicrobial Activity: The chalcone moiety is a well-known antimicrobial pharmacophore, and its conjugation with the imidazo[1,2-a]pyridine nucleus can lead to potent antibacterial and antifungal agents.[2][14][15]
-
Antikinetoplastid Activity: Recent research has demonstrated the potential of these hybrids as agents against neglected tropical diseases caused by kinetoplastid parasites.[7]
The nitrile group at the 8-position provides a valuable point for further chemical modification. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, allowing for the generation of a diverse library of compounds for extensive SAR studies.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of novel chalcones derived from this compound. The Claisen-Schmidt condensation is an efficient and versatile method for generating these promising scaffolds. The detailed experimental procedure and characterization guidelines will be a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this important class of heterocyclic compounds.
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MDPI. (2022). Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. MDPI. Retrieved from [Link]
-
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Agarwal, D. S., et al. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103(1), e14400. Retrieved from [Link]
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ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. Retrieved from [Link]
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ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. MedChemComm. Retrieved from [Link]
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Rawal, R. K., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved from [Link]
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-
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Catalytic conditions for reactions of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
An Application Guide for the Catalytic Derivatization of 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Strategic Value of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone in the design of numerous therapeutic agents, including the well-known drugs Zolpidem and Alpidem.[3][4] The strategic functionalization of this core allows for the precise tuning of pharmacological and material properties.
This guide focuses on a particularly versatile, albeit specific, derivative: This compound . This molecule is a synthetic chemist's playground, featuring three distinct points of reactivity: the electrophilic formyl group at the C2 position, the versatile carbonitrile at the C8 position, and the nucleophilic C3 position on the heterocyclic core. The presence of these orthogonal functional groups allows for selective, stepwise modifications, making it an ideal starting material for building libraries of complex molecules for drug discovery and development.
As a Senior Application Scientist, this document moves beyond simple reaction lists. It provides a logical framework for approaching the catalytic transformation of this scaffold, explaining the causality behind protocol choices and offering robust, field-tested methodologies. The protocols described herein are designed as self-validating systems, grounded in established principles of catalysis adapted for this specific, highly functionalized substrate.
Section 1: Selective Catalytic Transformations of the 2-Formyl Group
The aldehyde at the C2 position is the most accessible functional group for a variety of transformations. Its electronic nature, influenced by the imidazopyridine ring, allows for controlled reduction, oxidation, and carbon-carbon bond formation.
Catalytic Reduction to 2-Hydroxymethyl-imidazo[1,2-a]pyridine-8-carbonitrile
Expert Rationale: The conversion of the formyl group to a primary alcohol is a fundamental transformation. It removes the reactive aldehyde, reduces steric hindrance, and introduces a hydroxyl group that can serve as a hydrogen bond donor or a handle for subsequent etherification or esterification. While stoichiometric borohydride reagents are effective, catalytic hydrogenation offers a cleaner, more atom-economical alternative with simpler workups. The choice of catalyst and conditions is critical to ensure chemoselectivity, leaving the C8-nitrile and the aromatic core untouched.
Experimental Protocol: Catalytic Transfer Hydrogenation
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ammonium formate (5.0 eq) followed by methanol (MeOH) to create a 0.1 M solution.
-
Carefully add Palladium on carbon (10% Pd/C, 0.05 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with excess MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired 2-hydroxymethyl derivative.
Table 1: Comparison of Catalytic Reduction Conditions
| Catalyst System | H₂ Source | Solvent | Temperature (°C) | Pressure | Typical Reaction Time (h) | Key Considerations |
| 10% Pd/C | H₂ Gas | EtOH / EtOAc | 25 - 50 | 1 - 4 atm | 2 - 6 | Standard, reliable method. |
| 10% Pd/C | HCOONH₄ | MeOH | 65 | Ambient | 2 - 4 | Transfer hydrogenation; avoids pressurized gas.[5] |
| PtO₂ (Adam's cat.) | H₂ Gas | Acetic Acid | 25 | 1 - 4 atm | 4 - 12 | Can be more effective for stubborn reductions. |
| Raney® Ni | H₂ Gas | EtOH / THF | 50 - 80 | 5 - 10 atm | 6 - 24 | Caution: Higher pressures/temps may reduce the nitrile. |
Workflow for Catalytic Reduction
Caption: Workflow for the catalytic reduction of the 2-formyl group.
Catalytic C-C Bond Formation: The Knoevenagel Condensation
Expert Rationale: The formyl group is an excellent electrophile for creating new carbon-carbon bonds. The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a powerful method to introduce functionalities that can be further elaborated. This reaction extends the conjugation of the system and provides access to precursors for more complex heterocyclic systems. Using a catalytic amount of a weak base avoids unwanted side reactions.
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol (EtOH) in a round-bottom flask.
-
Add piperidine (0.1 eq) as a catalyst to the solution.
-
Stir the reaction at room temperature and monitor by TLC. The product often precipitates from the solution.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold EtOH.
-
The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Mechanism of Knoevenagel Condensation
Caption: Catalytic cycle of the Knoevenagel condensation.
Section 2: Catalytic Transformations of the 8-Carbonitrile Group
The nitrile at the C8 position is chemically robust but offers access to two of the most valuable functional groups in drug design: the primary amine and the carboxylic acid (via its amide). Catalytic methods are preferred to avoid the harsh conditions of traditional saponification or reduction with metal hydrides.
Catalytic Reduction to 8-Aminomethyl-imidazo[1,2-a]pyridine
Expert Rationale: The reduction of a nitrile to a primary amine introduces a basic center and a potent nucleophile, perfect for building amide, sulfonamide, or urea linkages. Catalytic hydrogenation is the method of choice. The key challenge is to reduce the nitrile without affecting the formyl group. This chemoselectivity is achieved by selecting the right catalyst and conditions. Raney® Nickel is highly effective for nitrile reduction, but to preserve the aldehyde, a more selective catalyst like a rhodium-based system under controlled conditions is recommended. Alternatively, one can first protect the aldehyde or reduce it (as in Sec 1.1) before nitrile reduction.
Experimental Protocol: Selective Nitrile Hydrogenation (Assuming Aldehyde is Protected/Reduced)
-
In a high-pressure autoclave, place the 8-carbonitrile substrate (1.0 eq) and Raney® Nickel (approx. 10% w/w, washed with EtOH) in an ammonia-saturated ethanol solution (7N NH₃ in EtOH).
-
Seal the autoclave, purge with nitrogen, and then pressurize with H₂ gas to 50-60 psi.
-
Heat the reaction to 50 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
After completion (typically 4-8 hours), cool the vessel, vent the H₂ gas, and purge with nitrogen.
-
Filter the catalyst through Celite®, washing with EtOH.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-aminomethyl product, which can be purified by crystallization or chromatography.
Table 2: Comparison of Catalytic Conditions for Nitrile Transformations
| Transformation | Catalyst System | Reagents | Solvent | Temperature (°C) | Key Considerations |
| Reduction | Raney® Ni | H₂ (50-60 psi) | 7N NH₃ in EtOH | 50 | High efficiency; requires aldehyde protection. |
| Reduction | Rh/Al₂O₃ | H₂ (100 psi) | THF/NH₃ | 80 | Good for aromatic nitriles; requires pressure. |
| Hydrolysis | Pt/C | H₂O | H₂O / Dioxane | 120 - 150 | Converts nitrile to primary amide. |
| Hydrolysis | RuH₂(PPh₃)₄ | H₂O | Toluene / H₂O | 160 | Catalytic hydrolysis to amide; high temp. |
Section 3: Catalytic Functionalization of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring itself is a substrate for functionalization, most notably at the electron-rich C3 position. Modern cross-coupling reactions provide a powerful toolkit for installing new aryl or vinyl substituents, but this first requires the installation of a suitable handle, typically a halide.
Two-Step C3-Arylation via Iodination and Suzuki Cross-Coupling
Expert Rationale: This strategy is a cornerstone of modern medicinal chemistry.[6] The C3 position of imidazo[1,2-a]pyridines is readily halogenated due to its high nucleophilicity. Subsequent Palladium-catalyzed Suzuki cross-coupling with a boronic acid introduces a new C-C bond with exceptional reliability and functional group tolerance.[7] This two-step sequence allows for the late-stage introduction of molecular diversity from a common intermediate.
Experimental Protocol: C3-Iodination
-
Dissolve the this compound substrate (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-18 hours in the dark.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (EtOAc).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution, then brine.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the 3-iodo intermediate.
Experimental Protocol: C3-Suzuki Coupling
-
To a microwave vial, add the 3-iodo intermediate (1.0 eq), an arylboronic acid (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes.
-
After cooling, dilute the mixture with EtOAc and filter through Celite®.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by column chromatography to yield the C3-arylated product.
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE Derivatives for Anticancer Activity
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core have garnered significant interest as potential anticancer agents due to their ability to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.[2] Recent studies have highlighted their efficacy in targeting crucial cellular machinery, including protein kinases like PI3K/Akt/mTOR and cyclin-dependent kinases (CDKs), as well as inhibiting tubulin polymerization.[3] The 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE core represents a promising starting point for the development of novel oncology therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of its derivatives to identify and characterize new anticancer drug candidates.
Rationale for Screening: A Multi-Faceted Approach
A successful anticancer drug discovery campaign hinges on a robust and logical screening cascade. In vitro tumor models are indispensable tools for the initial identification and evaluation of compounds with potential therapeutic efficacy.[4][5] This tiered approach allows for the efficient triaging of a large number of derivatives, ensuring that only the most promising candidates advance to more complex and resource-intensive preclinical studies.[6] Our screening strategy is designed to first assess the cytotoxic and antiproliferative effects of the compounds across a panel of cancer cell lines. Subsequently, secondary assays are employed to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive workflow for the anticancer activity screening of this compound derivatives.
Caption: A comprehensive workflow for anticancer drug screening.
Protocols
Protocol 1: Cell Culture and Maintenance
Rationale: The selection of an appropriate panel of human cancer cell lines is crucial for identifying compounds with broad-spectrum activity or selective toxicity towards specific cancer types.[7]
-
Cell Lines: Utilize a diverse panel of human cancer cell lines, such as:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HCT116 (Colon Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
PC-3 (Prostate Adenocarcinoma)
-
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: Primary Cytotoxicity Screening using the MTT Assay
Rationale: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a robust and reproducible assay for high-throughput screening.[8]
-
Cell Seeding:
-
Harvest and count cells with >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete growth medium.[9]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the appropriate cell culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[10]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48-72 hours.[11]
-
-
MTT Assay:
Protocol 3: Data Analysis and IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency and is a critical parameter for comparing the efficacy of different compounds.[13][14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[15]
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[13]
Data Presentation:
Summarize the cytotoxic activity of the derivatives in a clear and structured table.
| Derivative | Cancer Cell Line | IC50 (µM) ± SD |
| Compound X | MCF-7 | 7.8 ± 0.9 |
| Compound Y | A549 | 15.2 ± 2.1 |
| Compound Z | HCT116 | 5.5 ± 0.6 |
| Doxorubicin (Control) | MCF-7 | 0.9 ± 0.1 |
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
Rationale: Induction of apoptosis is a hallmark of many effective anticancer drugs.[16] The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the derivative at its IC50 concentration for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M arrest).[18] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.[19]
-
Cell Treatment:
-
Treat cells with the derivative at its IC50 concentration for 24 hours.
-
-
Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[20]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[21]
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial screening and characterization of this compound derivatives as potential anticancer agents. Hit compounds identified through this cascade should be further investigated to elucidate their specific molecular targets and signaling pathways. Subsequent studies may include Western blot analysis to probe key proteins involved in apoptosis and cell cycle regulation, followed by evaluation in in vivo xenograft models to assess their therapeutic efficacy in a more physiologically relevant setting.
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- Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. (2006, August 17).
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Application Notes and Protocols for the Antimicrobial Evaluation of Schiff Bases Derived from 2-Formyl-Imidazo[1,2-a]pyridine-8-carbonitrile
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Schiff Bases
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several clinically used drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] Schiff bases, compounds containing an azomethine (-C=N-) group, are also a well-established class of pharmacologically active molecules with pronounced antimicrobial effects.[7] The conjugation of these two pharmacophores, by synthesizing Schiff bases from a formyl-substituted imidazo[1,2-a]pyridine, presents a compelling strategy for the development of new and potent antimicrobial agents.[8][9]
This guide provides a comprehensive overview of the synthesis and antimicrobial evaluation of a novel series of Schiff bases derived from 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile. It is intended for researchers and drug development professionals engaged in the quest for new anti-infective therapies. The protocols detailed herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.
Synthesis of Schiff Bases from this compound
The synthesis of the target Schiff bases is a two-step process: first, the preparation of the key intermediate, this compound, followed by its condensation with various primary amines.
Part 1: Synthesis of this compound
While the direct synthesis of this compound is not extensively documented, a plausible and efficient method is the Vilsmeier-Haack formylation of the precursor, imidazo[1,2-a]pyridine-8-carbonitrile.[10][11][12][13] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems.[11][12]
Proposed Synthetic Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) and cool it to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The reaction is exothermic and should be controlled carefully. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve imidazo[1,2-a]pyridine-8-carbonitrile in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice with vigorous stirring. Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate is formed. Filter the solid precipitate, wash it with cold water, and dry it. The crude product can be purified by column chromatography over silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford pure this compound.
Part 2: Synthesis of Schiff Bases
The formation of Schiff bases is achieved through the condensation reaction of the synthesized aldehyde with a variety of substituted primary aromatic or aliphatic amines.[3][9]
General Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, filter the solid, wash it with cold ethanol, and dry it. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent or by column chromatography.
Structural Characterization: The synthesized Schiff bases should be characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their chemical structures.[8][14]
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of Schiff bases.
Antimicrobial Evaluation Protocols
A systematic evaluation of the antimicrobial activity of the newly synthesized Schiff bases is crucial to determine their potential as therapeutic agents. The following protocols are based on established and widely accepted methodologies.
Test Microorganisms
A representative panel of pathogenic microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for MIC determination.
Protocol:
-
Preparation of Inoculum: Prepare a fresh overnight culture of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution of Compounds: Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add a standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include the following controls in each plate:
-
Positive Control: A well-known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.
-
Negative Control: A well containing only the broth medium and the inoculum to ensure microbial growth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compounds to check for any inhibitory effects of the solvent itself.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the Results: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Visualization of the Antimicrobial Testing Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The antimicrobial activity data should be presented in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL) of Schiff Bases
| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| SB-1 | -C₆H₅ | 32 | 16 | 64 | >128 | 64 |
| SB-2 | -C₆H₄-4-Cl | 16 | 8 | 32 | 64 | 32 |
| SB-3 | -C₆H₄-4-NO₂ | 8 | 4 | 16 | 32 | 16 |
| SB-4 | -C₆H₄-4-OH | 64 | 32 | 128 | >128 | 128 |
| SB-5 | -CH₂-C₆H₅ | 128 | 64 | >128 | >128 | >128 |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
Based on the literature for similar imidazo[1,2-a]pyridine and Schiff base derivatives, certain structure-activity relationships can be anticipated:[4][7]
-
Influence of Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the primary amine can significantly impact antimicrobial activity. Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), may enhance activity, potentially by increasing the lipophilicity of the molecule and facilitating its transport across microbial cell membranes.
-
Role of the Azomethine Linker: The imine (-C=N-) linkage is crucial for the biological activity of Schiff bases. It is believed that the polarity of this group can influence the interaction of the molecule with biological targets.
-
Lipophilicity: A balance between hydrophilicity and lipophilicity is often essential for optimal antimicrobial activity. Highly lipophilic or hydrophilic compounds may exhibit poor bioavailability or cell penetration.
Conclusion
The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery and evaluation of novel antimicrobial agents based on the imidazo[1,2-a]pyridine-Schiff base scaffold. The systematic investigation of a library of these compounds, guided by the principles of medicinal chemistry and microbiology, holds significant promise for identifying lead candidates for further development in the fight against infectious diseases.
References
-
SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF`S BASES OF IMIDAZO [1,2-a] PYRIDINE. TSI Journals. Available from: [Link]
-
Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. Available from: [Link]
-
Kryshchyshyn, A., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(19), 6593. Available from: [Link]
-
Al-Zoubi, W., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Reddy, C. S., et al. (2015). Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4741. Available from: [Link]
-
Bhale, P. S., et al. (2013). Synthesis and antimicrobial screening of schiff's bases of imidazo [1,2-a] pyridine. Research Journal of Chemical Sciences, 3(12), 38-42. Available from: [Link]
-
Li, Y., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety. Molecules, 24(17), 3058. Available from: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27390. Available from: [Link]
-
Raju, B., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01004. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27390. Available from: [Link]
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-13. Available from: [Link]
-
Organic Reactions. (2021). Vilsmeier-Haack Reaction. YouTube. Available from: [Link]
-
Povstyanoi, M. V., et al. (1994). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Chemistry of Heterocyclic Compounds, 30(5), 598-601. Available from: [Link]
-
Majumdar, P., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(85), 15531-15546. Available from: [Link]
-
Ilovaisky, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35249-35263. Available from: [Link]
-
Atif, S., et al. (2014). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Russian Journal of General Chemistry, 84(11), 2275-2279. Available from: [Link]
-
Gonzalez-Salgado, D., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. International Journal of Molecular Sciences, 25(19), 10839. Available from: [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Available from: [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Available from: [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. Available from: [Link]
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The Strategic Utility of 2-Formyl-Imidazo[1,2-a]pyridine-8-carbonitrile: A Guide for Synthetic and Medicinal Chemists
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic and structural features allow for versatile functionalization, making it an attractive core for drug discovery programs targeting conditions ranging from anxiety to cancer.[3][4] Within this esteemed class of compounds, 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile emerges as a highly valuable, yet underexplored, synthetic intermediate. The strategic placement of a reactive aldehyde at the 2-position and a versatile carbonitrile at the 8-position offers a dual-handle for molecular elaboration, enabling the rapid generation of complex chemical libraries.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols centered on the synthesis and synthetic utility of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Unlocking the Synthetic Potential: A Tale of Two Functional Groups
The power of this compound as a synthetic intermediate lies in the orthogonal reactivity of its two key functional groups. The 2-formyl group is a classic electrophilic handle, poised for a variety of transformations including reductive aminations, Wittig reactions, and condensations. The 8-carbonitrile, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[5][6] This dual functionality allows for a modular and divergent approach to the synthesis of novel chemical entities.
Proposed Synthesis of this compound
While a direct, one-pot synthesis of the title compound is not yet prominently featured in the literature, a robust and logical synthetic pathway can be devised from established methodologies for the synthesis of substituted imidazo[1,2-a]pyridines. A plausible and efficient route involves a two-step process: the synthesis of an imidazo[1,2-a]pyridine-8-carbonitrile precursor, followed by the introduction of the formyl group at the 2-position.
Part 1: Synthesis of the Imidazo[1,2-a]pyridine-8-carbonitrile Core
The synthesis of the core structure can be achieved through the condensation of a 2-amino-3-cyanopyridine with an α-haloketone, a well-established method for the construction of the imidazo[1,2-a]pyridine ring system.[7]
}
Protocol 1: Synthesis of 2-Methyl-imidazo[1,2-a]pyridine-8-carbonitrile
This protocol is based on analogous procedures for the synthesis of substituted imidazo[1,2-a]pyridines.[7]
Materials:
-
2-Amino-3-cyanopyridine
-
Bromoacetone
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-3-cyanopyridine (1.0 eq) in absolute ethanol (10 mL/mmol), add bromoacetone (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-imidazo[1,2-a]pyridine-8-carbonitrile.
Expected Outcome: A crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Formylation of the Imidazo[1,2-a]pyridine-8-carbonitrile
The introduction of the formyl group at the 2-position can be challenging as the C3 position is generally more reactive towards electrophilic substitution in imidazo[1,2-a]pyridines. However, by starting with a C2-substituted precursor that can be converted to a formyl group, this challenge can be overcome. A common strategy is the oxidation of a 2-methyl group.
}
Protocol 2: Synthesis of this compound
This protocol is adapted from established procedures for the oxidation of 2-methyl-imidazo[1,2-a]pyridines.
Materials:
-
2-Methyl-imidazo[1,2-a]pyridine-8-carbonitrile
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a solution of 2-methyl-imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v), add selenium dioxide (1.5 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove selenium residues. Wash the pad with DCM.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Outcome: A solid product. Characterization should confirm the presence of the aldehyde proton in the ¹H NMR spectrum (typically δ 9-10 ppm) and the aldehyde carbonyl in the ¹³C NMR spectrum (typically δ 180-190 ppm).
Applications in Synthetic Elaboration
The true value of this compound is realized in its subsequent transformations. The following section outlines key reactions that leverage its dual functionality.
Reactions of the 2-Formyl Group
The aldehyde functionality is a gateway to a multitude of chemical transformations.
| Reaction | Reagents and Conditions | Product Type |
| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃, DCE | 2-Aminomethyl derivatives |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR), THF | 2-Alkenyl derivatives |
| Henry Reaction | Nitromethane, Base (e.g., DBU) | 2-(2-Nitrovinyl) derivatives |
| Knoevenagel Condensation | Active methylene compound, Base | 2-Substituted acrylic acid derivatives |
| Oxidation | Oxone®, DMF | 2-Carboxylic acid |
| Reduction | NaBH₄, Methanol | 2-Hydroxymethyl derivative |
Protocol 3: Reductive Amination
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq) and acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Reactions of the 8-Carbonitrile Group
The carbonitrile group offers a different set of synthetic possibilities.[5][6]
| Reaction | Reagents and Conditions | Product Type |
| Hydrolysis (Acidic) | Concentrated HCl, Heat | 8-Carboxylic acid |
| Hydrolysis (Basic) | NaOH (aq), Heat | 8-Carboxamide or 8-Carboxylic acid |
| Reduction | LiAlH₄, THF | 8-Aminomethyl derivative |
| [3+2] Cycloaddition | Sodium azide, Lewis acid | 8-Tetrazolyl derivative |
Protocol 4: Hydrolysis to the Carboxylic Acid
Procedure:
-
Suspend this compound (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and adjust the pH to ~3-4 with a concentrated aqueous solution of NaOH.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
}
Conclusion
This compound represents a powerful and versatile building block for the synthesis of novel and complex molecules. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the construction of compound libraries for high-throughput screening in drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full synthetic potential of this promising intermediate. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the discovery of the next generation of medicines.
References
-
Sun, J. et al. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. J. Org. Chem., 86, 15897-15905. [Link]
-
Chahal, M. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27581-27616. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
Patil, S. A. et al. (2019). Triarylimidazo[1,2-a]pyridine-8-carbonitriles: solvent-free synthesis and their anti-cancer evaluation. Synthetic Communications, 49(11), 1469-1479. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
- Shaikh, A. et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr Drug Targets, 21(1), 2-4.
- Devi, N. et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem, 16(26), 2963-2994.
- Shaikh, A. et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2009).
- Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Anisova, A. et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1146-1156.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
- LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
- Al-Tel, T. H. et al. (1969). Derivatives of imidazole. 3. Synthesis and pharmacological activites of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-alpha]pyridine. J Med Chem, 12(1), 122-6.
- Dhas, A. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574.
- Swami, S. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27581-27616.
- NROChemistry. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Martínez-Cartagena, V. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5396.
- KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.
- Wang, Y. et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4726-4729.
- Al-Tel, T. H. et al. (1969). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry, 12(1), 122-126.
- Guchhait, S. K. et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Guchhait, S. K. et al. (2014).
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Troubleshooting & Optimization
Technical Support Center: Optimization of Schiff Base Synthesis from 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile
<
Welcome to the technical support center dedicated to the synthesis of Schiff bases from 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common experimental challenges, ensuring efficient and high-yield synthesis of this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization via Schiff base formation opens avenues for novel therapeutic agents.[1][2]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed by its potential causes, followed by actionable solutions.
Problem 1: Low or No Product Yield
Low or no yield is the most frequent challenge, often stemming from the reversible nature of Schiff base formation.[3]
Potential Causes & Solutions:
-
Cause A: Presence of Water in the Reaction Mixture.
-
Scientific Rationale: Schiff base formation is a condensation reaction that produces water as a byproduct.[4] According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting materials (aldehyde and amine), significantly reducing the yield.[3][5]
-
Solutions:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[6][7] The solvent forms an azeotrope with water, which is distilled off and collected in the trap, effectively removing it from the reaction and driving the equilibrium towards the product.[8]
-
Dehydrating Agents: Add a dehydrating agent directly to the reaction. Common choices include anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), or activated molecular sieves (4Å).[5][9] These agents sequester water as it is formed.
-
-
-
Cause B: Suboptimal pH.
-
Scientific Rationale: The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity.[10] However, if the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and stopping the reaction.[11] The optimal pH is a delicate balance, usually in the mildly acidic range (pH 4-5).[5]
-
Solutions:
-
Catalyst Screening: Use a catalytic amount of a mild acid. Glacial acetic acid is a common and effective choice.[12][13] Other options include p-toluenesulfonic acid (p-TsOH).[14]
-
pH Monitoring: If possible, monitor the reaction pH. For amines that are weak bases, a stronger acid catalyst might be needed, but it should be used judiciously.
-
-
-
Cause C: Purity of Starting Materials.
-
Scientific Rationale: Impurities in either the this compound or the primary amine can interfere with the reaction.[3] Aldehydes, in particular, can be susceptible to oxidation to carboxylic acids, which will not participate in the desired reaction.
-
Solutions:
-
Verify Purity: Confirm the purity of starting materials using techniques like NMR or melting point analysis.
-
Purification: If necessary, purify the starting materials before use. The aldehyde can be purified by recrystallization or column chromatography.
-
-
Problem 2: Incomplete Reaction (Significant Starting Material Remaining)
Even with product formation, the reaction may stall, leaving a considerable amount of unreacted aldehyde or amine.
Potential Causes & Solutions:
-
Cause A: Insufficient Reaction Time or Temperature.
-
Scientific Rationale: Like many organic reactions, Schiff base formation is dependent on time and temperature. Sterically hindered amines or electronically deactivated aldehydes may require more forcing conditions to proceed to completion.
-
Solutions:
-
Increase Temperature: Refluxing the reaction mixture is a standard procedure.[15] Ensure the temperature is appropriate for the solvent being used (e.g., ~110°C for toluene).
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial planned time, extend the reflux period.
-
-
-
Cause B: Reversibility and Equilibrium.
-
Scientific Rationale: As mentioned, the reaction is reversible. Without effective water removal, the reaction will reach an equilibrium state where both reactants and products are present.[16]
-
Solutions:
-
Implement Water Removal: If not already in use, employ a Dean-Stark trap or add a dehydrating agent as described in Problem 1.[17]
-
Use Excess Reagent: Employing a slight excess (1.1 to 1.2 equivalents) of the less expensive or more volatile reactant can help shift the equilibrium towards the product side.[5]
-
-
Problem 3: Formation of Side Products / Impure Product
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Potential Causes & Solutions:
-
Cause A: Aldehyde Self-Condensation or Polymerization.
-
Scientific Rationale: Under certain conditions, especially with aliphatic aldehydes, aldol-type condensation can occur. While aromatic aldehydes like the one are more stable, side reactions are still possible under harsh conditions.[4][11]
-
Solutions:
-
Controlled Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.
-
Catalyst Control: Use only a catalytic amount of acid. Excess acid can sometimes promote unwanted side reactions.
-
-
-
Cause B: Impurities in the Amine.
-
Scientific Rationale: If the primary amine contains secondary amine impurities, this can lead to the formation of enamines or other undesired products.
-
Solution:
-
Use High-Purity Amines: Ensure the amine starting material is of high purity (>98%).
-
-
Problem 4: Difficulty in Product Isolation and Purification
The desired Schiff base may be difficult to crystallize or separate from the reaction mixture.
Potential Causes & Solutions:
-
Cause A: Product is an Oil or Highly Soluble.
-
Scientific Rationale: Not all Schiff bases are crystalline solids at room temperature. They may be oils or remain dissolved in the reaction solvent.
-
Solutions:
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the resulting crude product (oil or solid) using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[12]
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent (like hexanes or diethyl ether) to the crude oil and scratching the side of the flask with a glass rod.
-
-
-
Cause B: Product Hydrolysis During Workup.
-
Scientific Rationale: The imine bond is susceptible to hydrolysis, especially in the presence of aqueous acid.[6] A standard aqueous workup could potentially revert the product to its starting materials.
-
Solutions:
-
Anhydrous Workup: If possible, avoid an aqueous workup. After the reaction, filter off any solids (like dehydrating agents), and concentrate the filtrate directly.
-
Neutral or Basic Wash: If a wash is necessary, use a saturated sodium bicarbonate solution or brine rather than an acidic solution to neutralize any remaining acid catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Schiff base formation?
A1: The mechanism involves two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolamine.[16]
-
Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) under acid catalysis to form the final imine (Schiff base) with a characteristic carbon-nitrogen double bond (-C=N-).[11] The dehydration step is typically the rate-determining step and is reversible.[18]
Q2: How do I select the optimal solvent for my reaction?
A2: The ideal solvent should:
-
Dissolve the Reactants: Both the imidazo[1,2-a]pyridine aldehyde and the amine should have reasonable solubility at the reaction temperature.
-
Be Inert: The solvent should not react with the starting materials, products, or catalyst.
-
Facilitate Water Removal: For reactions using a Dean-Stark trap, a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is ideal.[8]
-
Have an Appropriate Boiling Point: The boiling point should be high enough to allow the reaction to proceed at a reasonable rate but not so high that it causes degradation. Ethanol, methanol, and toluene are common choices.[15][19]
Q3: Is a catalyst always necessary?
A3: Not always, but it is highly recommended. The reaction can proceed simply by heating the reactants, but the rate is often slow. An acid catalyst accelerates the reaction by making the carbonyl carbon more electrophilic and facilitating the final dehydration step.[4][10] For many systems, a few drops of glacial acetic acid are sufficient to see a significant rate enhancement.[15]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture on a TLC plate alongside the starting aldehyde and amine. The formation of a new spot (the Schiff base product) and the disappearance of the starting material spots indicate the reaction is proceeding. The product is typically less polar than the amine but polarity relative to the aldehyde can vary.[15]
Q5: Are there any specific safety precautions for handling imidazo[1,2-a]pyridine derivatives?
A5: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data for this compound may be limited, heterocyclic compounds and nitriles should be handled with care. Review the Safety Data Sheet (SDS) for all reactants before beginning work.
Data & Protocols
Table 1: Catalyst and Solvent Screening Overview
| Catalyst (mol%) | Solvent | Temperature (°C) | Water Removal Method | Typical Reaction Time (h) | Expected Yield | Notes |
| None | Ethanol | 80 (Reflux) | None | 12-24 | Low to Moderate | Baseline condition; often incomplete. |
| Acetic Acid (5%) | Ethanol | 80 (Reflux) | Molecular Sieves | 6-10 | Moderate to Good | Good general-purpose conditions.[13] |
| p-TsOH (2%) | Toluene | 110 (Reflux) | Dean-Stark Trap | 4-8 | Good to Excellent | Highly effective for driving reaction to completion.[14] |
| None | Acetic Acid | 100 | N/A (Solvent acts as catalyst) | 2-5 | Moderate to Good | Can be effective but may require more rigorous purification. |
Optimized Experimental Protocol
This protocol utilizes azeotropic water removal for maximizing yield.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene (approx. 0.2 M concentration of the limiting reagent)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the flask, add this compound, the primary amine, and toluene.
-
Catalyst Addition: Add the catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux (approximately 110-115°C). Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis shows complete consumption of the limiting starting material (typically 4-8 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
Visual Guides
General Reaction Mechanism
Caption: Key steps in acid-catalyzed Schiff base formation.
Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing low-yield reactions.
References
-
Operachem. (n.d.). Imines formation. Retrieved from [Link]
-
Operachem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
Chegg.com. (2022, April 4). Solved a Synthesis of an Imine using a Dean-Stark Trap. Retrieved from [Link]
-
STM Journals. (n.d.). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2023, August 20). What is the proper way to synthesis imine from cyclic ketone and primary amine? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, February 23). Imine formation with Dean Stark (And other Dean Stark uses...). Retrieved from [Link]
- Cacciatore, I., et al. (2018). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 23(10), 2570.
-
ResearchGate. (2015, March 23). Is it necessary to remove water during schiff base synthesis? Retrieved from [Link]
-
ResearchGate. (2013, April 18). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? Retrieved from [Link]
- Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
-
ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link]
-
ACS Omega. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]
-
ResearchGate. (2016, April 19). Suitable solvent for Schiff base reaction? Retrieved from [Link]
-
PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
RSC Publishing. (2024, August 13). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. Retrieved from [Link]
- Ciobanu, C. S., et al. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264–12289.
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
PubMed Central. (2024, November 19). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ResearchGate. (n.d.). Schiff's bases of various hetero aromatic aldehydes. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and antimicrobial screening of schiff's bases of imidazo [1,2-a] pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. Retrieved from [Link]
-
Indian Journal of Chemistry (IJC). (2024, September 24). Synthesis, Characterization and Catalytic Optimization of Schiff Bases Containing 8-Methyl-quinazolinones as Potent Anti-inflammatory and Antimicrobial Scaffolds. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Retrieved from [Link]
Sources
- 1. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imines formation - operachem [operachem.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. Sciencemadness Discussion Board - Imine formation with Dean Stark (And other Dean Stark uses...) - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iosrjournals.org [iosrjournals.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Formyl-Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives
Welcome to the technical support center for the purification of 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this important class of heterocyclic compounds.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific issues you may encounter during the purification process. Each entry details a common problem, explains the underlying chemical principles, and provides a step-by-step solution.
Q1: My crude product shows a single spot on TLC, but after column chromatography, I see multiple spots and a lower-than-expected yield. What is happening?
A1: This is a classic sign of on-column decomposition. The this compound scaffold can be sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can catalyze degradation, particularly with prolonged contact.
Causality and Solution:
-
Acid-Sensitivity: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or catalysis of decomposition pathways. The formyl group can also be susceptible to reactions on the acidic stationary phase.
-
Mitigation Strategy 1: Deactivating the Silica Gel:
-
Protocol: Before loading your sample, flush the column with your chosen eluent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the most acidic sites on the silica, minimizing potential degradation. Continue to use this modified eluent throughout the purification.
-
-
Mitigation Strategy 2: Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a suitable alternative to silica gel. It is available in acidic, neutral, and basic forms. For this class of compounds, neutral or basic alumina is recommended. Be aware that the elution order of compounds may differ from that on silica gel, so it is crucial to perform TLC analysis on alumina plates first to determine the appropriate solvent system.
-
-
Minimize Contact Time: A well-packed column and a slightly higher flow rate (while still allowing for separation) can reduce the time your compound spends on the stationary phase, thereby limiting decomposition.
Q2: I'm struggling to separate my desired product from a closely-eluting impurity using column chromatography. How can I improve the resolution?
A2: Achieving good separation between compounds with similar polarities (and therefore similar Retention Factors, or Rƒ values) is a common challenge. The key is to optimize the selectivity of your chromatographic system.
Causality and Solution:
-
Solvent System Optimization: The choice of mobile phase is critical. Standard solvent systems like ethyl acetate/hexane are effective, but sometimes a different solvent combination is needed to exploit subtle differences in compound-solvent interactions.
-
Protocol:
-
Screen different solvent systems using TLC. Test binary systems like dichloromethane/methanol, chloroform/acetone, or toluene/ethyl acetate.
-
Consider a ternary system. Adding a small amount of a third solvent (e.g., a few drops of methanol or acetic acid, depending on the nature of your compounds) can sometimes dramatically alter selectivity.
-
-
-
Gradient Elution: If a single isocratic (constant solvent composition) system fails to provide adequate separation, a gradient elution is the next logical step.
-
Protocol: Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). This will cause your compounds to elute at different times, improving separation. Automated flash chromatography systems excel at creating precise and reproducible gradients.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[1][2]
-
Protocol:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities in the mother liquor.
-
Collect the crystals by filtration. Purity can be checked by TLC and melting point analysis.
-
-
Q3: My product is poorly soluble in common chromatography solvents and is precipitating at the top of the column. How can I purify it effectively?
A3: Poor solubility during chromatographic purification can lead to band broadening, streaking, and even complete blockage of the column. The solution is to either improve the solubility in the mobile phase or use a different loading technique.
Causality and Solution:
-
Dry Loading Technique: This is the preferred method for compounds with limited solubility in the mobile phase.
-
Protocol:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel or Celite to this solution to form a thick slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder where your compound is adsorbed onto the silica.
-
Carefully load this powder onto the top of your pre-packed chromatography column. This ensures that the compound is introduced to the column in a narrow band, leading to better separation.
-
-
-
Solvent System Modification: If dry loading is not an option, you may need to use a stronger, more polar mobile phase. For imidazo[1,2-a]pyridine derivatives, systems containing methanol or acetonitrile can improve solubility. However, be mindful that using very polar solvents will reduce the retention of your compound on the column.
Frequently Asked Questions (FAQs)
What are the most common purification methods for this compound derivatives?
The most frequently employed and effective purification techniques are:
-
Column Chromatography: This is the workhorse method for purifying these derivatives. Silica gel is the most common stationary phase, with typical eluents being mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3][4][5][6]
-
Recrystallization: For solid products, recrystallization from a suitable solvent like ethanol can be an excellent way to obtain highly pure material.[1][2]
-
Acid-Base Extraction: Given that imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used to separate them from non-basic impurities.[3] This involves dissolving the crude mixture in an organic solvent, extracting with an aqueous acid to protonate the basic product into the aqueous layer, washing the aqueous layer, and then basifying to precipitate the pure product for extraction back into an organic solvent.
What are the likely impurities I might encounter?
Common impurities often stem from the starting materials or side reactions during synthesis. For syntheses involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, you might encounter:
-
Unreacted 2-aminopyridine.
-
Unreacted α-halocarbonyl compound.
-
Side products from self-condensation of the carbonyl compound.
-
Over-alkylated or other regioisomeric products.
Are there any specific stability and storage recommendations for these compounds?
Yes. The formyl group can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air and light. The nitrile group is generally stable.
-
Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.
-
Handling: Avoid prolonged exposure to strong acids or bases, as this can lead to decomposition.
Experimental Protocols & Data
Standard Column Chromatography Protocol
This protocol outlines a general procedure for purifying a this compound derivative using silica gel.
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude material. Aim for an Rƒ value of 0.2-0.3 for your desired product.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen low-polarity starting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. .
-
-
Sample Loading:
-
Use the dry loading method described in the troubleshooting guide for best results.
-
-
Elution:
-
Begin eluting with the starting solvent, collecting fractions.
-
Monitor the elution process by TLC.
-
If using a gradient, slowly increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many derivatives. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for more polar derivatives. |
| Chloroform / Acetone (9:1 to 1:1) | Medium | An alternative system that can offer different selectivity. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Useful for compounds that are sensitive to more protic solvents. |
Logical Workflow for Purification Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common purification issues with this compound derivatives.
Caption: Troubleshooting workflow for purification.
References
- Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- ACS Combinatorial Science. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Hamdi, A., et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023).
- ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022).
- SciSpace. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine Derivatives.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019).
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE Derivatives
Welcome to the technical support center for the synthesis of 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this synthetic process. The imidazo[1,2-a]pyridine scaffold is a crucial pharmacophore found in numerous marketed drugs, making its efficient synthesis a key focus in medicinal chemistry.[1][2][3][4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Troubleshooting the Vilsmeier-Haack Formylation Step
The introduction of the formyl group at the C2 position is typically achieved via a Vilsmeier-Haack reaction.[5][6][7] This reaction, while effective, can be prone to several side reactions that impact yield and purity.
Question 1: I am observing the formation of a di-formylated product in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of a di-formylated product, typically at the C2 and C3 positions or on an electron-rich substituent, is a common side reaction when the imidazo[1,2-a]pyridine ring is highly activated or when an excess of the Vilsmeier reagent is used.[8][9]
Causality: The imidazo[1,2-a]pyridine system is electron-rich, and the initial formylation at C2 further activates the ring, making the C3 position susceptible to a second electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).[7]
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF). Use of 1.0 to 1.2 equivalents of the reagent is often sufficient. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less favorable second formylation.
-
Slow Addition: Add the Vilsmeier reagent dropwise to the solution of the imidazo[1,2-a]pyridine-8-carbonitrile precursor over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-formylation.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired mono-formylated product is maximized and before significant di-formylation occurs.
Data Presentation: Effect of Reagent Equivalents on Product Distribution
| Equivalents of Vilsmeier Reagent | Mono-formylated Product (%) | Di-formylated Product (%) | Starting Material (%) |
| 1.1 | 85 | 5 | 10 |
| 1.5 | 70 | 25 | 5 |
| 2.0 | 45 | 50 | 5 |
Note: These are representative yields and will vary based on the specific substrate and reaction conditions.
Question 2: My formylation reaction is resulting in a complex mixture of unidentified byproducts and a low yield of the desired product. What are the likely side reactions?
Answer:
A complex mixture often points to several competing side reactions beyond simple di-formylation. The Vilsmeier-Haack reaction can sometimes lead to specific side products.[5]
Potential Side Reactions:
-
Ring Opening: Under harsh conditions (high temperature, prolonged reaction time), the imidazole ring can be susceptible to cleavage.
-
Reaction with the Nitrile Group: While generally stable, the nitrile group at the C8 position could potentially undergo hydration to an amide or other transformations under strongly acidic conditions generated during the reaction or workup.
-
Polymerization: Electron-rich heterocyclic systems can be prone to polymerization, especially in the presence of strong acids and high temperatures.
-
Formation of Chloro-derivatives: Incomplete hydrolysis of the intermediate iminium salt can sometimes lead to the formation of a stable chloro-derivative.
Workflow for a Cleaner Reaction:
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Section 2: FAQs on the Synthesis of the Imidazo[1,2-a]pyridine Core
The formation of the core imidazo[1,2-a]pyridine ring system is the foundational step and can present its own set of challenges. This is often achieved through the condensation of a 2-aminopyridine with an α-haloketone.[2][10]
Question 3: I am getting a poor yield in the cyclization step to form the imidazo[1,2-a]pyridine-8-carbonitrile core. What factors could be contributing to this?
Answer:
Low yields in the cyclization can stem from several factors related to the reactants, reaction conditions, and potential side reactions.
Key Considerations:
-
Purity of Starting Materials: Ensure the 2-amino-3-cyanopyridine and the α-haloketone are pure. Impurities can interfere with the reaction.
-
Base Selection: The choice of base is critical. A base that is too strong can lead to self-condensation of the α-haloketone. A base that is too weak may not facilitate the final cyclization step efficiently. Common bases include sodium bicarbonate, potassium carbonate, or triethylamine.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol can facilitate the reaction, while aprotic solvents like acetonitrile or DMF are also commonly used.[2]
-
Temperature and Reaction Time: These parameters often need to be optimized for each specific substrate. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions.
Plausible Mechanism and Potential Pitfall:
The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of the 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration. A common pitfall is the competing reaction of the exocyclic amino group, which can lead to undesired isomers.
Caption: Key steps in the imidazo[1,2-a]pyridine synthesis.
Question 4: I am observing the formation of a significant amount of a dimeric or polymeric byproduct. How can I minimize this?
Answer:
Dimerization or polymerization can occur through intermolecular reactions competing with the desired intramolecular cyclization.
Preventative Measures:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
Controlled Addition: Slowly adding one of the reactants to the other can maintain a low concentration of the added reactant, further promoting the intramolecular pathway.
-
Optimized Temperature: As with other side reactions, temperature control is key. Lowering the temperature may slow down the undesired intermolecular reactions more than the desired intramolecular cyclization.
Section 3: Purification and Characterization
Question 5: I am having difficulty purifying my final this compound product. What strategies can I employ?
Answer:
Purification can be challenging due to the polarity of the formyl and nitrile groups and the potential for closely eluting impurities.
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Solid Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The polarity of the final product will necessitate a relatively polar solvent system.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Experiment with solvent pairs like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Characterization:
-
¹H and ¹³C NMR: Confirm the structure and purity of the final product. The aldehyde proton will have a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.[4][11]
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the aldehyde C=O (around 1670-1700 cm⁻¹) and the nitrile C≡N (around 2220-2260 cm⁻¹).
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. [Link]
-
Sha, F., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1456–1463. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Kavitha, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5765-5776. [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]
-
Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 83, 04004. [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(6), e202103987. [Link]
-
Palaska, E., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(1), 10-17. [Link]
-
Krylov, A. S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35222. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Jana, U. K., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(6), 351-359. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Singh, R. K., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 513, 02002. [Link]
-
Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27449-27473. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. [Link]
-
Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3432. [Link]
-
Scribd. (n.d.). Formylation of Furyl-Substituted Imidazo (1,2-A) Pyridine, Imidazo (1,2-A) Pyrimidine and Imidazo (2,1-B) Thiazole. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 10. bio-conferences.org [bio-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Multicomponent Reactions with 2-Formyl-Imidazo[1,2-a]pyridine-8-carbonitrile
Welcome to the technical support center for researchers utilizing 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile in multicomponent reactions (MCRs). This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and significantly improve your reaction yields and product purity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive compounds.[1][2][3] Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, offer the most efficient pathway to these valuable molecules.[3][4][5]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Part 1: Foundational Principles for Success
Before delving into specific troubleshooting scenarios, it's crucial to establish a foundation of best practices. Many yield-related issues can be traced back to fundamental parameters.
-
Reagent Purity is Non-Negotiable:
-
Aldehyde (this compound): Ensure the aldehyde is pure and free from the corresponding carboxylic acid (an oxidation byproduct). The presence of acidic impurities can interfere with catalysis.
-
Amine (e.g., 2-Aminopyridines): Use freshly purified amines. Amines are prone to oxidation and can contain colored impurities that complicate purification.
-
Isocyanide: Isocyanides are notoriously pungent and can degrade or polymerize upon storage, especially in the presence of acid or light. It is often best to use freshly distilled or recently purchased isocyanides.
-
-
Solvent Selection & Anhydrous Conditions:
-
The initial step of many relevant MCRs, such as the GBB reaction, is the formation of an imine from the aldehyde and the amine. This is a condensation reaction that releases water.
-
Causality: The presence of excess water can shift the equilibrium away from imine formation, thus reducing the concentration of the key intermediate and lowering the overall reaction rate and yield.
-
Recommendation: Use dry solvents (e.g., MeOH, EtOH, DMF) and consider adding a dehydrating agent like trimethyl orthoformate, which has been shown to significantly improve yields in similar systems.[6]
-
Part 2: Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component reaction between an aldehyde, a 2-aminoazine (like 2-aminopyridine), and an isocyanide, typically under acidic catalysis, to form 3-aminoimidazo[1,2-a]pyridine derivatives.[7][8] It is the most direct method for constructing this scaffold.[4]
Frequently Asked Question 1: "My GBB reaction yield is low or zero. What are the primary causes?"
Low yield is the most common issue. The cause can typically be isolated to one of three areas: catalysis, reaction conditions, or substrate-specific issues.
Caption: A logical workflow for troubleshooting low yields in GBB reactions.
A. Ineffective Catalysis
The GBB reaction requires an acid catalyst to activate the aldehyde and promote the key cyclization step.[1] Both Lewis and Brønsted acids are commonly employed, and the choice can be critical.[4]
-
Expert Insight: The nitrile group on your this compound is strongly electron-withdrawing. This deactivates the aldehyde carbonyl group, making it less electrophilic. Consequently, a sufficiently strong catalyst is often required to achieve a reasonable reaction rate.
| Catalyst Type | Examples | Typical Loading | Solvent | Pros | Cons |
| Brønsted Acids | p-TsOH[5][9], HClO₄[10][11], Phosphotungstic acid[4] | 10-20 mol% | EtOH, MeOH | Inexpensive, effective, wide scope. | Can promote isocyanide polymerization if too concentrated. |
| Lewis Acids | Sc(OTf)₃[2], Yb(OTf)₃[12], FeCl₃, BF₃·OEt₂[6] | 5-15 mol% | CH₂Cl₂, MeCN | Highly efficient, can be used in aprotic solvents. | More expensive, sensitive to water, may require inert atmosphere. |
| "Green" Catalysts | Iodine[13], NH₄Cl[1] | 5-10 mol% | EtOH | Mild, cost-effective, environmentally benign.[13] | May result in moderate yields compared to stronger acids.[1] |
Troubleshooting Steps:
-
Increase Catalyst Loading: If using 5 mol%, try increasing to 15-20 mol%.
-
Switch Catalyst Type: If a mild catalyst like NH₄Cl fails, switch to a stronger Brønsted acid like p-TsOH or a Lewis acid like Sc(OTf)₃. Scandium triflate is often cited for its high efficiency in this reaction.[2]
-
Verify Catalyst Activity: Ensure your catalyst has not degraded. Lewis acids, in particular, can be deactivated by atmospheric moisture.
B. Suboptimal Reaction Conditions
-
Temperature: While many GBB reactions proceed at room temperature, sluggish reactions involving deactivated aldehydes often benefit from heating.[13] Microwave irradiation is an excellent technique for rapidly screening conditions and accelerating slow reactions.[5][14]
-
Solvent: Polar protic solvents like methanol or ethanol are generally effective as they facilitate imine formation.[1][4] However, if reactant solubility is an issue, consider more polar aprotic solvents like DMF, though this may require higher temperatures.[10] Low solubility of starting materials has been noted as a significant hurdle in related systems.[15]
Frequently Asked Question 2: "My reaction is messy, with multiple side products. How can I improve selectivity?"
Side product formation often arises from the high reactivity of the intermediates.
-
Isocyanide Polymerization: This is a common side reaction, especially with strong acid catalysis and high concentrations.
-
Solution: Add the isocyanide slowly over a period of time to the mixture of the aldehyde, amine, and catalyst. This keeps the instantaneous concentration of free isocyanide low.
-
-
Passerini or Ugi-type Side Products: If your reagents contain water and carboxylic acid impurities (from aldehyde oxidation), you can form α-acyloxy amides (Passerini product). The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide.[16]
-
Solution: This underscores the importance of using pure, anhydrous reagents. Rigorously purify the aldehyde and use dry solvents.
-
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Part 3: Using GBB Products in Subsequent MCRs (e.g., Ugi Reaction)
The products of the GBB reaction can be valuable building blocks themselves. For example, an imidazo[1,2-a]pyridine-containing carboxylic acid can be used as the acid component in a subsequent Ugi four-component reaction.[10][15]
Frequently Asked Question 3: "I'm using a GBB-derived acid in an Ugi reaction, but the yield is poor. Why?"
-
Problem: Low Solubility & Reactivity. Researchers have specifically noted that imidazo[1,2-a]pyridine-containing acids can have poor solubility in common Ugi solvents like methanol.[10][15] This physical limitation prevents the acid from participating effectively in the reaction.
-
Expert Insight: The planar, rigid heterocyclic core can lead to strong intermolecular packing in the solid state, reducing solubility.
-
Solution 1: Modify Conditions. Increase the reaction temperature to 50 °C or higher and extend the reaction time to 24-48 hours to force the components into solution and to completion.[10][15]
-
Solution 2: Modify the Substrate. If possible, introducing a flexible linker (e.g., an oxyacetic acid linker) between the heterocyclic core and the carboxylic acid can dramatically improve solubility and, consequently, the yield of the subsequent Ugi reaction.[15]
-
Appendix A: Optimized General Protocol for GBB Reaction
This protocol is a synthesized example based on common procedures and optimization studies.[1][6][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol, 1.1 equiv)
-
Catalyst (e.g., p-TsOH·H₂O) (0.15 mmol, 15 mol%)
-
Anhydrous Ethanol (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the 2-aminopyridine derivative, and the catalyst.
-
Add anhydrous ethanol and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Workup & Purification: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to quench the acid catalyst, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.[17]
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Martins, J. E. D., et al. (2021). Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. Journal of Heterocyclic Chemistry. [Link]
-
Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
Gámez-Montaño, R., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 10(1), 88. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Balamurugan, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37051-37064. [Link]
-
Sha, F., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 13, 817-823. [Link]
-
Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 976-1015. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 18(1), 26. [Link]
-
Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC, 19, 727-735. [Link]
-
Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18(1), 25. [Link]
-
Veljkovic, J., et al. (2022). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]
-
Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Zare, A., et al. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Research on Chemical Intermediates. [Link]
-
Cioc, R. C., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13270-13289. [Link]
-
Slastnikov, V. V., et al. (2022). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Russian Journal of Organic Chemistry. [Link]
-
Sharma, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5763-5771. [Link]
-
Wang, Y., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 28(14), 5360. [Link]
-
Various Authors. (2023). Recent Advances in Microwave Assisted Multicomponent Reactions. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 17. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and use of this versatile building block in various chemical reactions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges, ensuring the integrity of your experiments and the successful synthesis of your target molecules.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercial drugs and clinical candidates.[1][2][3] The unique substitution pattern of this compound, featuring both an electrophilic aldehyde and a cyano group, makes it a highly valuable precursor for the synthesis of complex heterocyclic compounds.[4] However, these reactive functional groups can also be the source of instability under certain reaction conditions. This guide will delve into the causality behind potential issues and provide validated protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is showing low yield and multiple side products. What are the general stability concerns with this molecule?
A1: this compound possesses three key structural features that influence its stability: the imidazo[1,2-a]pyridine core, the C2-formyl group, and the C8-carbonitrile group. Understanding the reactivity of each is crucial for troubleshooting.
-
Imidazo[1,2-a]pyridine Core: This heterocyclic system is generally stable but can be susceptible to certain electrophilic and nucleophilic attacks, particularly under harsh acidic or basic conditions. The electron-rich nature of the imidazole ring can also make it prone to oxidation.
-
C2-Formyl Group: The aldehyde functionality is highly reactive and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions. It can also be sensitive to strong bases, potentially leading to Cannizzaro-type disproportionation or aldol reactions if other enolizable protons are present.
-
C8-Carbonitrile Group: The nitrile group is generally robust but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, typically requiring elevated temperatures.
The combination of these functional groups can lead to unexpected side reactions if reaction conditions are not carefully controlled. For instance, the presence of both an aldehyde and a nitrile on the same scaffold suggests that intramolecular reactions could be a possibility under certain conditions, although this is less common.
Q2: I am attempting a reaction under acidic conditions and observing significant decomposition of my starting material. Why is this happening and how can I prevent it?
A2: The imidazo[1,2-a]pyridine core is known to be sensitive to strong acidic conditions. The nitrogen atom at position 1 is basic and can be protonated, which can lead to ring-opening or other degradation pathways, especially at elevated temperatures. Furthermore, the formyl group can be susceptible to acid-catalyzed reactions.
Troubleshooting Guide: Acidic Conditions
| Potential Issue | Underlying Cause | Recommended Solution |
| Starting material decomposition | Protonation of the imidazo[1,2-a]pyridine ring leading to instability. | Use milder acidic conditions (e.g., acetic acid instead of sulfuric acid). If a strong acid is required, perform the reaction at a lower temperature and for a shorter duration. |
| Formation of polymeric material | Acid-catalyzed self-condensation of the aldehyde. | Protect the aldehyde as an acetal prior to the acidic step. The acetal can be deprotected under milder acidic conditions that do not affect the core. |
| Hydrolysis of the nitrile | Strong acid-catalyzed hydrolysis of the carbonitrile to a carboxylic acid. | Use non-aqueous acidic conditions if possible. If water is necessary, minimize the reaction time and temperature. |
Experimental Protocols
Protocol 1: Acetal Protection of the Formyl Group
This protocol describes a general procedure for the protection of the formyl group as a dimethyl acetal, which is generally stable to a wide range of reaction conditions.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and trimethyl orthoformate (10:1 v/v).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.
Q3: I am using a strong base in my reaction and my starting material is not stable. What are the likely side reactions?
A3: Strong bases can lead to several undesirable side reactions with this compound. The formyl group is particularly sensitive to basic conditions.
Troubleshooting Guide: Basic Conditions
| Potential Issue | Underlying Cause | Recommended Solution |
| Disproportionation of the aldehyde | The Cannizzaro reaction, where two molecules of the aldehyde react to form an alcohol and a carboxylic acid. | This is more likely with non-enolizable aldehydes. Use a milder base (e.g., K2CO3 instead of NaOH) and lower temperatures. |
| Aldol-type reactions | If other enolizable protons are present in the reaction mixture, the aldehyde can participate in aldol condensation. | Carefully select reagents to avoid other enolizable species. Protect the aldehyde if necessary. |
| Hydrolysis of the nitrile | Strong basic conditions can hydrolyze the nitrile to an amide or carboxylic acid. | Use milder bases and anhydrous conditions if the reaction chemistry allows. |
Visualization of Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under harsh acidic or basic conditions.
Caption: Potential degradation pathways under strong acid or base.
Q4: Are there any specific considerations for reductive or oxidative reactions involving this molecule?
A4: Yes, the presence of both a formyl and a nitrile group, as well as the electron-rich imidazo[1,2-a]pyridine core, requires careful selection of reagents for selective transformations.
Troubleshooting Guide: Redox Reactions
| Reaction Type | Potential Issue | Recommended Solution |
| Reduction | Simultaneous reduction of both the aldehyde and the nitrile. | For selective reduction of the aldehyde to an alcohol, use mild reducing agents like sodium borohydride (NaBH4) at low temperatures. For the reduction of the nitrile, stronger reducing agents like lithium aluminum hydride (LiAlH4) are typically required, which will also reduce the aldehyde. It is advisable to protect the aldehyde before nitrile reduction. |
| Oxidation | Oxidation of the aldehyde to a carboxylic acid. Oxidation of the imidazo[1,2-a]pyridine ring. | For selective oxidation of the aldehyde, use mild oxidizing agents like silver oxide (Ag2O) or manganese dioxide (MnO2). Stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid can lead to over-oxidation and degradation of the heterocyclic core. |
Logical Workflow for Troubleshooting
The following workflow can be used to diagnose and resolve stability issues during reactions with this compound.
Caption: A decision tree for troubleshooting reactions.
This technical support guide provides a foundational understanding of the stability of this compound. By considering the inherent reactivity of its functional groups and the imidazo[1,2-a]pyridine core, researchers can design more robust synthetic routes and effectively troubleshoot unexpected outcomes. For further inquiries, please consult the references provided below.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
-
Guchhait, S. K., & Kashyap, M. (2019). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/337985427_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
Singh, V., & Kaur, H. (2014). Medicinal attributes of imidazo[1,2-a]pyridine derivatives: an update. PubMed. [Link]
-
Li, J. J. (2017). Copper-catalyzed oxidative cyclization for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 13, 165-172. [Link]
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- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yields in the Formylation of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the formylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields for this crucial synthetic transformation. Here, we will delve into the common pitfalls and provide systematic, evidence-based solutions to optimize your reaction outcomes.
Introduction
The formylation of imidazo[1,2-a]pyridines is a cornerstone reaction for the functionalization of this privileged heterocyclic scaffold, which is a key component in numerous pharmaceutical agents.[1][2][3][4] The introduction of a formyl group, typically at the C3 position, opens up a gateway for further synthetic elaborations.[5] While several methods exist, the Vilsmeier-Haack reaction remains a widely used and effective approach.[6][7][8][9] However, like any chemical reaction, it is not without its challenges. This guide will provide you with the expertise to navigate these challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position the most common site for formylation on the imidazo[1,2-a]pyridine ring?
The regioselectivity of the formylation is dictated by the electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 position is the most electron-rich and, therefore, the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution, which is the mechanistic pathway for reactions like the Vilsmeier-Haack formylation.[10][11]
Q2: I am not getting any product. What is the most likely reason?
A complete failure to form the product often points to a fundamental issue with the reagents or the reaction setup. The most common culprits are inactive Vilsmeier reagent (due to moisture contamination of POCl₃ or DMF), a highly deactivated imidazo[1,2-a]pyridine substrate (e.g., with strong electron-withdrawing groups), or incorrect reaction temperature.
Q3: My yields are consistently low (10-30%). What are the key parameters to optimize?
Low yields are often a matter of reaction optimization. The key parameters to investigate are:
-
Temperature: The reactivity of the Vilsmeier reagent and the substrate are highly temperature-dependent.
-
Stoichiometry of the Vilsmeier Reagent: Using an insufficient or excessive amount of the Vilsmeier reagent can lead to incomplete reaction or side product formation.
-
Reaction Time: The reaction may not be reaching completion, or the product might be degrading over extended reaction times.
-
Purity of Reagents: The purity of the starting imidazo[1,2-a]pyridine, DMF, and POCl₃ is critical.
Q4: Are there alternative methods to the Vilsmeier-Haack reaction for formylating imidazo[1,2-a]pyridines?
Yes, several alternative methods have been developed, some of which may be more suitable for specific substrates. These include:
-
Copper-catalyzed formylation using DMSO as the formyl source and molecular oxygen as the oxidant. [12][13]
-
Copper-catalyzed synthesis using ethyl tertiary amines as the carbon source. [14][15][16][17]
-
Decarboxylative direct formylation using glyoxylic acid. [18]
These newer methods can offer advantages in terms of milder reaction conditions and functional group tolerance.
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Formation
This is a common issue that can often be resolved by systematically checking the reaction components and conditions.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and POCl₃.[6][8] It is highly sensitive to moisture.
-
Solution: Ensure that DMF is anhydrous and that POCl₃ is fresh and has been handled under inert conditions. The reaction should be set up under a nitrogen or argon atmosphere.
-
-
Deactivated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[11][19] If your imidazo[1,2-a]pyridine substrate has strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R), the ring will be less nucleophilic and less reactive towards the weak electrophile that is the Vilsmeier reagent.
-
Incorrect Reaction Temperature: The formation of the Vilsmeier reagent and its subsequent reaction with the imidazo[1,2-a]pyridine are temperature-dependent.
-
Solution: The Vilsmeier reagent is typically formed at 0 °C. After the addition of the substrate, the reaction temperature is often raised. If you are not seeing any product formation, a gradual increase in the reaction temperature (e.g., from room temperature to 40-60 °C) may be necessary.[20] However, be aware that excessive heat can lead to decomposition.
-
-
Poor Solubility: If your imidazo[1,2-a]pyridine substrate is not fully dissolved in the reaction mixture, the reaction will be slow and incomplete.
-
Solution: While DMF often serves as both a reagent and a solvent, in some cases, a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may be required to ensure complete dissolution of the starting material.[7]
-
Problem 2: Formation of Multiple Products or Side Reactions
The appearance of multiple spots on a TLC plate indicates a lack of selectivity or the formation of byproducts.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated products or other side reactions.
-
Solution: A good starting point is to use 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the imidazo[1,2-a]pyridine. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific substrate.
-
-
Reaction with Other Functional Groups: If your substrate contains other nucleophilic functional groups (e.g., -OH, -NH₂), these may compete with the imidazo[1,2-a]pyridine ring in reacting with the Vilsmeier reagent.
-
Solution: It may be necessary to protect these functional groups before carrying out the formylation reaction.
-
-
Product Degradation: The formylated product may be unstable under the reaction or work-up conditions, especially if the reaction is run at high temperatures for extended periods.
-
Solution: Monitor the reaction progress by TLC or LC-MS. Once the starting material has been consumed, proceed with the work-up immediately. A carefully controlled aqueous work-up, often with a mild base like sodium acetate or sodium bicarbonate solution, is crucial to hydrolyze the intermediate iminium salt to the desired aldehyde without causing degradation.[7]
-
Visualizing the Process: Mechanism and Troubleshooting
The Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the imidazo[1,2-a]pyridine ring.
Caption: Mechanism of the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.
Troubleshooting Workflow
When faced with low yields, a systematic approach to problem-solving is most effective.
Caption: A systematic workflow for troubleshooting low yields in formylation reactions.
Experimental Protocols & Data
Protocol: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for different substrates.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 15 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes. A solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DMF or another suitable solvent (e.g., DCE) is then added dropwise to the Vilsmeier reagent.
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased to 40-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 30% aqueous solution of sodium acetate until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Comparison of Formylation Methods for Imidazo[1,2-a]pyridines
| Method | Formylating Agent | Catalyst | Oxidant | Typical Conditions | Advantages | Disadvantages | Reference |
| Vilsmeier-Haack | DMF/POCl₃ | None | None | 0 °C to 80 °C | Well-established, readily available reagents | Harsh conditions, sensitive to moisture, may not tolerate some functional groups | [6][7][8][9][20] |
| Copper-Catalyzed | DMSO | Cu(OAc)₂ or other Cu salts | O₂ (air) | 100-120 °C | Uses inexpensive and readily available DMSO, environmentally friendly oxidant | High temperatures required | [12][13] |
| Copper-Catalyzed | Ethyl tertiary amines | CuBr | O₂ (air) | 100 °C | Novel activation of C-C and C-N bonds, good functional group tolerance | Requires specific amine reagents | [14][15][16][17] |
| Decarboxylative | Glyoxylic acid | K₂S₂O₈ | K₂S₂O₈ | Mild, neutral conditions | Metal-free, mild conditions | May require optimization for substrate scope | [18] |
Conclusion
Successfully troubleshooting low yields in the formylation of imidazo[1,2-a]pyridines requires a combination of understanding the reaction mechanism, systematically evaluating each component and parameter of the reaction, and being aware of alternative methods for challenging substrates. This guide provides a framework for this process, grounded in established chemical principles and current literature. By applying these strategies, researchers can overcome common obstacles and efficiently synthesize these valuable chemical building blocks.
References
-
Li, Y., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4726–4729. [Link]
-
Li, Y., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters. [Link]
-
Li, Y., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed. [Link]
-
Li, Y., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Semantic Scholar. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐formyl imidazo[1,2‐a]pyridines by microwave‐assisted method. ResearchGate. [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]
-
Cao, H., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications, 51(10), 1823-1825. [Link]
-
ResearchGate. (n.d.). Site‐Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid. ResearchGate. [Link]
-
Cao, H., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. PubMed. [Link]
-
ACS Publications. (2018). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics. [Link]
-
Kumar, V., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Journal of Heterocyclic Chemistry. [Link]
-
ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station. [Link]
-
PubMed. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. PubMed. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Wikipedia. (n.d.). Formylation. Wikipedia. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]
-
PDF Free Download. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. PDF Free Download. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
Sources
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Technical Support Center: Characterization of 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support center. The 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile scaffold is a highly valuable building block in medicinal chemistry and materials science, largely due to the versatile reactivity of its functional groups.[1][2] However, the very features that make this molecule attractive—the electron-withdrawing formyl and nitrile groups on the sensitive imidazo[1,2-a]pyridine core—present a unique set of challenges during synthesis, purification, and characterization.[3]
This guide is designed to provide you, our fellow researchers, with practical, field-tested insights to navigate these challenges. We will move beyond simple procedural lists to explain the chemical principles behind the problems you may encounter and the solutions we propose. Our goal is to empower you to obtain pure, unambiguously characterized products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the handling and analysis of this compound.
Q1: My final product shows a low yield and multiple spots on TLC, even after column chromatography. What are the likely impurities?
A1: This is a frequent issue stemming from the reactivity of the starting materials and the product itself. The most common impurities we observe are:
-
Unreacted 2-amino-3-cyanopyridine: The starting material is often polar and can co-elute with the product if the mobile phase is too polar.
-
Over-oxidation to the Carboxylic Acid: The C2-formyl group is susceptible to oxidation, especially during aerobic workups or if impure solvents are used. This results in the formation of imidazo[1,2-a]pyridine-2-carboxylic acid-8-carbonitrile, a highly polar and often UV-active impurity.
-
Incomplete Cyclization Intermediates: Depending on the synthetic route, intermediates from the condensation reaction may persist.[4][5] These are often highly colored compounds.
-
Polymeric Materials: The aldehyde functionality can, under certain conditions (e.g., strong acid or base), lead to the formation of intractable polymeric side products.
A systematic approach using LC-MS is the most effective way to identify these species before optimizing your purification protocol.[6]
Q2: The mass spectrum of my product shows a prominent peak at [M+18]+ or [M+32]+. Is this a sign of product degradation?
A2: Not necessarily degradation, but it is a critical observation. The aldehyde group is a prime site for nucleophilic attack.
-
[M+18]⁺ (Water Adduct): This peak corresponds to the formation of a geminal diol (hydrate) of the aldehyde. This is particularly common in electrospray ionization (ESI) mass spectrometry when using aqueous mobile phases (e.g., water/acetonitrile).[7] While this hydrate exists in equilibrium in solution, its observation confirms the reactivity of the formyl group.
-
[M+32]⁺ (Methanol Adduct): This peak is diagnostic for the formation of a hemiacetal, which occurs if methanol was used during your workup, purification, or as a solvent for MS analysis.
Causality: The electron-withdrawing nitrile group at the C8 position enhances the electrophilicity of the entire ring system, making the C2-formyl carbon particularly susceptible to attack by weak nucleophiles like water or methanol.
Q3: My compound has poor solubility in standard NMR solvents like CDCl₃. What are my options?
A3: The combination of the polar nitrile, the polar formyl group, and the nitrogenous heterocyclic core leads to a molecule with low solubility in non-polar solvents.
-
Recommended Solvents: DMSO-d₆ is the solvent of choice for this class of compounds. It is highly polar and will typically dissolve the product and most impurities. Acetone-d₆ can also be effective.[8]
-
Avoid Protic Solvents: Using CD₃OD should be a last resort. As confirmed by the mass spectrometry data (Q2), it will react with the aldehyde to form a hemiacetal, complicating your ¹H NMR spectrum with additional peaks for the hemiacetal methoxy and methine protons.
-
Solubility Enhancement: For compounds with persistent solubility issues, forming inclusion complexes with cyclodextrins has been shown to be a viable strategy for related imidazo[1,2-a]pyridine systems, particularly for biological assays.[9]
Section 2: Detailed Troubleshooting Guide
This section provides in-depth solutions for specific analytical challenges.
NMR Spectroscopy Challenges
The key to successful characterization lies in a clean, well-resolved NMR spectrum.
Problem: The ¹H NMR spectrum is complex, and I cannot confidently assign the aromatic protons.
Solution: The two strong electron-withdrawing groups (-CHO and -CN) significantly deshield the protons on the pyridine ring. Understanding their expected positions is crucial for assignment.
Underlying Principle: The formyl group at C2 and the nitrile at C8 create distinct electronic environments. Protons peri to these groups (H3 and H7, respectively) will experience the strongest deshielding effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on foundational data for the imidazo[1,2-a]pyridine core and known substituent effects.[10][11] All spectra should be run in DMSO-d₆)
| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Correlations (HMBC) |
| 2 | -CHO | 9.8 - 10.2 | s | H3, C2, C3 |
| 3 | H | 8.3 - 8.6 | s | C2, C9, -CHO |
| 5 | H | 9.0 - 9.3 | d | C6, C7, C9 |
| 6 | H | 7.4 - 7.7 | t | C5, C8 |
| 7 | H | 7.9 - 8.2 | d | C5, C8, -CN |
| 8 | -CN | N/A | N/A | N/A |
| 2 | C | 145 - 150 | s | - |
| 3 | C | 118 - 122 | d | - |
| 5 | C | 130 - 135 | d | - |
| 6 | C | 120 - 125 | d | - |
| 7 | C | 135 - 140 | d | - |
| 8 | C | 105 - 110 | s | - |
| 9 | C | 140 - 145 | s | - |
| -CHO | C | 185 - 190 | d | - |
| -CN | C | 115 - 118 | s | - |
Self-Validation: Use 2D NMR techniques like COSY to confirm H5-H6-H7 coupling pathways and HMBC to correlate protons to quaternary carbons (C2, C8, C9), which validates the core structure.
Problem: The aldehyde proton signal is broad, has an integration value less than 1H, or is absent entirely.
Solution: This is almost always due to chemical exchange or degradation.
-
Check for Oxidation: Immediately acquire an LC-MS of the NMR sample. The presence of a mass corresponding to the carboxylic acid confirms oxidation. The acidic proton of a carboxyl group is often too broad to be observed or exchanges with residual water.
-
Hydrate/Hemiacetal Formation: As discussed, the aldehyde can exist in equilibrium with its hydrate (in the presence of water) or hemiacetal (in the presence of alcohols). These species do not have an aldehyde proton, leading to a diminished integral for the aldehyde signal. You will see new, corresponding signals for the hydrate/hemiacetal protons, often in the 5-7 ppm range.
-
Use Fresh, Anhydrous Solvent: Always use a fresh ampule of high-purity, anhydrous DMSO-d₆. Older bottles can absorb significant amounts of water from the atmosphere, exacerbating hydrate formation.
Chromatographic & Purification Hurdles
Problem: My compound streaks badly on silica gel TLC and column chromatography, leading to poor separation.
Solution: This streaking (tailing) is a classic sign of strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.
Underlying Principle: The imidazo[1,2-a]pyridine core contains two nitrogen atoms. While the imidazole nitrogen's lone pair is part of the aromatic system, the pyridine nitrogen (N4) is basic and can be protonated by the acidic silica gel surface, causing tailing.
Protocol for Improved Chromatography:
-
Mobile Phase Modification: Add a competitive binder to your mobile phase to saturate the active sites on the silica.
-
For moderately polar systems (e.g., Ethyl Acetate/Hexanes): Add 0.5-1% triethylamine (Et₃N) to the mobile phase. The basic amine will preferentially bind to the silica, allowing your compound to elute more symmetrically.
-
For highly polar systems (e.g., Dichloromethane/Methanol): Add 0.1-0.5% acetic acid or formic acid. This will protonate your compound in the mobile phase, reducing its interaction with the silica surface.
-
-
Alternative Stationary Phases: If silica gel fails, consider using a more inert stationary phase like alumina (neutral or basic) or C18-functionalized silica (reverse-phase chromatography).
Section 3: Recommended Protocols
Protocol: Sample Preparation for NMR to Avoid Artifacts
-
Drying: Ensure your purified solid is completely free of residual solvents by drying under high vacuum for at least 4 hours.
-
Solvent Selection: Use a new, sealed ampule of anhydrous DMSO-d₆. Avoid using solvents from bottles that have been opened multiple times.
-
Sample Preparation: Weigh 5-10 mg of your compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of the anhydrous DMSO-d₆ to the NMR tube.
-
Capping and Mixing: Immediately cap the tube and gently warm it with a heat gun if necessary to fully dissolve the sample. Mix thoroughly.
-
Analysis: Acquire the spectrum immediately. Do not let the sample sit uncapped or for extended periods, as water absorption can still occur.
Protocol: General Purification Workflow
This workflow is a self-validating system to ensure product purity.
Caption: Decision tree for troubleshooting common ¹H NMR spectral issues.
Structural Features and Associated Challenges
This diagram illustrates the relationship between the molecule's functional groups and the characterization challenges they introduce.
Caption: Key molecular features and their corresponding analytical challenges.
References
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
- Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. SpectraBase.
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
- Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters.
- Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds. Benchchem.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- This compound. Sigma-Aldrich.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section C: Structural Chemistry.
- Special Issue : Synthesis and Characteriz
- Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed.
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central.
- Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Annulation of α-bromocinnamaldehydes to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines under transition metal-free conditions. Organic & Biomolecular Chemistry.
- Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Organic Letters.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Formyl-Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known for a wide range of biological activities, making them attractive candidates for drug discovery and development.[3][4] The precise characterization of these molecules is paramount, and nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable tools in this endeavor. This guide provides an in-depth comparative analysis of the NMR and MS data for 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile derivatives, offering insights into their structural elucidation.
The Importance of Spectroscopic Analysis in Drug Discovery
In the realm of drug development, the unambiguous determination of a molecule's structure is a critical first step. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals its molecular weight and fragmentation patterns, offering clues to its substructures. For complex heterocyclic systems like imidazo[1,2-a]pyridines, a combined analytical approach is essential for accurate characterization.
NMR Spectroscopy Analysis: Unraveling the Molecular Architecture
The ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridine derivatives are rich with information. The chemical shifts of the protons and carbons are influenced by the electronic environment, which is in turn dictated by the nature and position of substituents on the bicyclic ring system.
For a this compound, the presence of two strongly electron-withdrawing groups, the formyl (-CHO) at the 2-position and the nitrile (-CN) at the 8-position, will significantly influence the chemical shifts of the ring protons and carbons. The formyl proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around δ 9-10 ppm. The protons on the pyridine ring will exhibit characteristic coupling patterns, and their chemical shifts will be shifted downfield due to the deshielding effect of the nitrile group.
To illustrate the expected spectral features, we can draw a comparison with a closely related, experimentally characterized compound: 3-formyl-2-phenylimidazo[1,2-a]pyridine-7-carbonitrile .[5] In this molecule, the formyl proton appears at δ 10.16 ppm. The protons on the pyridine ring will have different chemical shifts and coupling constants compared to our target molecule due to the different substitution pattern.
General NMR Data Acquisition and Processing Workflow
Caption: A generalized workflow for acquiring and processing NMR data.
Mass Spectrometry Analysis: Deciphering the Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M+H]⁺ would be a key identifier in high-resolution mass spectrometry (HRMS).
The fragmentation of the imidazo[1,2-a]pyridine core is influenced by the substituents. The presence of the formyl group could lead to a characteristic loss of a CHO radical or a neutral CO molecule. The nitrile group is generally stable but can influence the fragmentation pathways of the pyridine ring.
Predicted Fragmentation Pathway
Caption: A simplified representation of a potential fragmentation pathway.
Comparative Spectroscopic Data
The following table provides a comparison of the expected key spectroscopic data for this compound against the experimentally determined data for 3-formyl-2-phenylimidazo[1,2-a]pyridine-7-carbonitrile.[5] This comparison allows for a more informed analysis of novel derivatives.
| Spectroscopic Feature | This compound (Predicted) | 3-Formyl-2-phenylimidazo[1,2-a]pyridine-7-carbonitrile (Experimental)[5] |
| ¹H NMR (Formyl Proton) | ~ δ 9.5-10.5 ppm (s) | δ 10.16 ppm (s) |
| ¹H NMR (Pyridine Protons) | Downfield shifts due to -CN at C8 | Specific shifts and couplings for protons at C5, C6, and C8 |
| ¹³C NMR (Formyl Carbon) | ~ δ 180-190 ppm | δ 179.8 ppm |
| ¹³C NMR (Nitrile Carbon) | ~ δ 115-120 ppm | Not explicitly reported for the C7-CN, but expected in this range |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ | Calculated for C₁₆H₁₀N₃O [M+H]⁺: 259.0791, Found: 259.0793 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra can be recorded on a 400 MHz or higher field spectrometer.[5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.[5]
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Conclusion
The structural elucidation of novel this compound derivatives relies heavily on the synergistic application of NMR and mass spectrometry. By understanding the influence of the formyl and nitrile substituents on the spectroscopic properties and by comparing the data with that of known, related compounds, researchers can confidently confirm the identity and purity of their synthesized molecules. This rigorous analytical approach is fundamental to advancing the development of new therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.
References
-
Dong, J., et al. (2018). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Org. Biomol. Chem., 16(42), 7894-7898. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
-
Li, C., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(5), 106685. [Link]
-
Gudmundsson, K. S., & Johns, B. A. (2007). Substituted imidazo[1,2-a]pyridines as inhibitors of human immunodeficiency virus type 1. Bioorganic & medicinal chemistry letters, 17(1), 273-277. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Singh, P., & Paul, K. (2016). Imidazo[1,2-a]pyridines: a versatile scaffold in medicinal chemistry. RSC advances, 6(59), 54065-54087. [Link]
-
Kaur, N. (2020). Imidazo [1, 2-a] pyridine: A versatile scaffold in organic synthesis. Synthetic Communications, 50(17), 2549-2574. [Link]
-
Molecules. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]
-
Hulme, C., et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. ACS medicinal chemistry letters, 3(12), 1009-1013. [Link]
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- 5. rsc.org [rsc.org]
Bioactivity comparison of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE Schiff bases
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several marketed drugs and serving as a versatile template for the design of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a Schiff base (imine) linkage, typically through the condensation of a formyl-substituted imidazo[1,2-a]pyridine with various primary amines, offers a powerful strategy to generate molecular diversity and modulate biological activity. This guide provides a comparative analysis of the bioactivity of Schiff bases derived from the 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile scaffold, supported by experimental data and protocols to aid researchers in this promising field.
The Strategic Importance of the this compound Scaffold
The selection of the this compound core is a deliberate design choice rooted in established structure-activity relationships. The imidazo[1,2-a]pyridine nucleus itself provides a rigid, bicyclic framework that can effectively interact with biological targets. The formyl group at the 2-position serves as a synthetic handle for the introduction of a diverse range of substituents via Schiff base formation. The carbonitrile (-CN) group at the 8-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets and modulating its pharmacokinetic profile.
Comparative Bioactivity Analysis
The bioactivity of Schiff bases derived from the imidazo[1,2-a]pyridine scaffold is profoundly influenced by the nature and position of substituents on both the heterocyclic core and the aromatic ring of the aniline component. While direct comparative studies on the this compound scaffold are emerging, we can draw valuable insights from closely related analogues.
Anticancer Activity
Schiff bases of imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition of 50% (GI50) being key metrics for comparison.
A study on a series of novel imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives showcased potent anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[1] One compound, in particular, exhibited greater potency than the standard drug cisplatin against the MCF-7 cell line, with an IC50 value of 2.35 µM.[1] Another investigation into 2-chloroimidazo[1,2-a]pyridine induced Schiff bases revealed that a derivative, VIf, showed good inhibition of the A-498 (kidney carcinoma) cell line with a GI50 of less than 10.[2]
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Bioactivity (IC50/GI50 in µM) | Reference |
| 9d | HeLa | 10.89 | [1] |
| 9d | MCF-7 | 2.35 | [1] |
| VIf | A-498 | <10 | [2] |
| VIIIb | A-459 | 22.3 | [3] |
The data suggests that substitutions on the imidazo[1,2-a]pyridine ring system play a crucial role in determining anticancer potency and selectivity.
Antimicrobial Activity
The fight against drug-resistant pathogens is a pressing global health challenge, and imidazo[1,2-a]pyridine Schiff bases have emerged as a promising class of antimicrobial agents. Their activity is typically assessed by determining the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.
A series of new Schiff's bases prepared by condensing 2-(4-bromophenyl) imidazo[1,2-a]pyridine-3-carboxyaldehyde with various substituted anilines demonstrated good antimicrobial activity.[4] Similarly, 2-chloroimidazo[1,2-a]pyridine-appended Schiff bases and chalcone conjugates exhibited promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, with MIC values ranging from 64 to 175 µg/mL.[3]
Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Schiff Bases
| Compound Series | Bacterial Strains | Fungal Strains | MIC Range (µg/mL) | Reference |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Schiff bases | Various | Not specified | Good activity reported | [4] |
| 2-chloroimidazo[1,2-a]pyridine Schiff bases | S. aureus, B. subtilis, E. coli, K. pneumoniae | Not specified | 64-175 | [3] |
These findings underscore the potential of this scaffold in developing new antimicrobial agents. The variation in activity with different substituents highlights the importance of structure-activity relationship (SAR) studies in optimizing their antimicrobial profile.
Structure-Activity Relationship (SAR) Insights
The biological activity of these Schiff bases is intricately linked to their chemical structure. Key SAR observations from various studies include:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline moiety of the Schiff base can dramatically alter bioactivity. Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) can influence the electronic distribution of the entire molecule, affecting its binding to target proteins.
-
Substitution on the Imidazo[1,2-a]pyridine Core: Modifications to the core heterocyclic structure, such as the presence of a chloro or bromo-phenyl group, have been shown to impact both anticancer and antimicrobial efficacy.[2][4] The introduction of a carbonitrile group at the 8-position is hypothesized to enhance activity through increased polarity and potential for hydrogen bonding.
-
The Azomethine Linkage (-CH=N-): The imine linkage is crucial for the biological activity of Schiff bases. Its planarity and electronic properties are key to how the molecule interacts with its biological target.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine Schiff bases, based on established literature.
General Synthesis of this compound Schiff Bases
The synthesis of the target Schiff bases is typically a straightforward condensation reaction.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol.
-
Addition of Aniline: To this solution, add 1 equivalent of the desired substituted aniline.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice with stirring.
-
Filtration and Washing: The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
Schiff bases derived from the this compound scaffold represent a promising avenue for the discovery of new anticancer and antimicrobial agents. The synthetic accessibility and the ability to easily introduce a wide range of substituents make this a highly attractive platform for medicinal chemists. Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader library of these compounds. In vivo studies will also be crucial to validate the therapeutic potential of the most promising candidates. The insights and protocols provided in this guide are intended to facilitate these efforts and accelerate the development of novel therapeutics based on this versatile scaffold.
References
A comprehensive list of references will be compiled based on the cited literature in the final document.
Sources
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- 3. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Activity of Substituted Imidazo[1,2-a]pyridine-8-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a focused comparison of the anticancer activity of a specific subclass: substituted imidazo[1,2-a]pyridine-8-carbonitriles. We will delve into their structure-activity relationships (SAR), proposed mechanisms of action, and the experimental methodologies used for their synthesis and evaluation, offering insights for the rational design of novel and more effective cancer therapeutics.
The Rise of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine core is a versatile pharmacophore, with various derivatives demonstrating inhibitory activity against a range of cancer cell lines, including those of the breast, liver, colon, cervix, lung, and kidney.[3] Their anticancer effects are often attributed to the inhibition of key molecular pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR signaling cascade.[1][4] The addition of a carbonitrile group at the 8-position of the imidazo[1,2-a]pyridine scaffold has been explored as a strategy to enhance anticancer potency and selectivity.
Structure-Activity Relationship of 2,5,7-Trisubstituted Imidazo[1,2-a]pyridine-8-carbonitriles
A study by Gupta et al. (2019) provides a systematic investigation into the anticancer activity of a series of novel 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles.[3][4][5] This research highlights the importance of the substitution pattern on the aryl rings at positions 2, 5, and 7 for cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity
The synthesized compounds were evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines: A549 (lung), HCT-116 (colon), SW-620 (colon), and MIAPACA (pancreas).[3][4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of the derivatives.
Table 1: In-vitro Anticancer Activity (IC50 in µM) of Selected 2,5,7-Triarylimidazo[1,2-a]pyridine-8-carbonitriles
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at C7) | A549 (Lung) | HCT-116 (Colon) | SW-620 (Colon) | MIAPACA (Pancreas) |
| 3a | Phenyl | Phenyl | Phenyl | >100 | >100 | >100 | >100 |
| 3b | 4-Chlorophenyl | Phenyl | Phenyl | >100 | >100 | >100 | 25.3 |
| 3c | 4-Fluorophenyl | Phenyl | Phenyl | >100 | >100 | >100 | >100 |
| 3d | 4-Bromophenyl | Phenyl | Phenyl | >100 | >100 | >100 | >100 |
| 3e | 4-Methylphenyl | Phenyl | Phenyl | >100 | >100 | >100 | >100 |
| 3f | 4-Methoxyphenyl | Phenyl | Phenyl | >100 | >100 | >100 | >100 |
| 3g | Thiophen-2-yl | Phenyl | Phenyl | >100 | >100 | >100 | >100 |
| 3h | Phenyl | 4-Chlorophenyl | 4-Chlorophenyl | >100 | >100 | >100 | >100 |
| 3i | 4-Chlorophenyl | 4-Chlorophenyl | 4-Chlorophenyl | >100 | >100 | >100 | >100 |
| 3j | 4-Fluorophenyl | 4-Fluorophenyl | 4-Fluorophenyl | >100 | >100 | >100 | >100 |
| 3k | 4-Bromophenyl | 4-Bromophenyl | 4-Bromophenyl | >100 | >100 | >100 | >100 |
| 3l | 4-Methylphenyl | 4-Methylphenyl | 4-Methylphenyl | >100 | >100 | >100 | >100 |
| 3m | 4-Methoxyphenyl | 4-Methoxyphenyl | 4-Methoxyphenyl | >100 | >100 | >100 | >100 |
Data synthesized from Gupta et al. (2019).[3][4][5]
From the data, it is evident that the majority of the synthesized compounds exhibited limited activity against the tested cell lines at concentrations up to 100 µM. However, compound 3b , featuring a 4-chlorophenyl substituent at the C2 position, demonstrated significant and selective activity against the MIAPACA pancreatic cancer cell line with an IC50 value of 25.3 µM.[3] This finding underscores the critical role of the substituent at the C2 position in modulating the anticancer potency and selectivity of this scaffold. The presence of a chloro group at the para position of the phenyl ring at C2 appears to be a key determinant for the observed activity against pancreatic cancer cells. Other substitutions at this position, including fluoro, bromo, methyl, and methoxy groups, did not yield significant activity.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
While the specific molecular targets of 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles are yet to be fully elucidated, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The successful synthesis and evaluation of these compounds rely on robust and reproducible experimental methodologies.
Synthesis of 2,5,7-Triarylimidazo[1,2-a]pyridine-8-carbonitriles
A solvent-free synthesis protocol has been reported for the efficient construction of the 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitrile scaffold.[3][4][5]
Caption: General workflow for the synthesis of the target compounds.
Step-by-Step Synthesis Protocol (for compound 3a):
-
Reactant Preparation: In a 25 mL round-bottomed flask, combine 2-amino-4,6-diphenylpyridine-3-carbonitrile (1 mmol), 2-nitro-1-phenylethylene (1 mmol), and anhydrous ferric chloride (FeCl3) (20 mol%).
-
Reaction: Immerse the flask in a preheated oil bath maintained at 120 °C.
-
Monitoring: Continue the reaction for 30 minutes, or until completion as monitored by thin-layer chromatography.
-
Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product is then purified by column chromatography on silica gel to afford the pure 2,5,7-triphenylimidazo[1,2-a]pyridine-8-carbonitrile (3a).
In-vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The exploration of substituted imidazo[1,2-a]pyridine-8-carbonitriles as anticancer agents is a promising avenue in drug discovery. The selective activity of the 2-(4-chlorophenyl) derivative against pancreatic cancer cells highlights the potential for developing targeted therapies. Future research should focus on expanding the library of these compounds with diverse substitutions at the 2, 5, and 7 positions to further delineate the structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective inhibitors. Furthermore, promising candidates from in-vitro studies should be advanced to in-vivo animal models to evaluate their efficacy and pharmacokinetic properties.
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A Technical Guide to the Structure-Activity Relationship of 2-Formyl-Imidazo[1,2-a]pyridine-8-carbonitrile Analogs for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous clinically successful drugs.[1][2] Its synthetic tractability and diverse biological activities make it a fertile ground for the discovery of novel therapeutics.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet promising, class of analogs: 2-formyl-imidazo[1,2-a]pyridine-8-carbonitriles. While direct and extensive research on this exact substitution pattern is emerging, this guide synthesizes the wealth of knowledge on related imidazo[1,2-a]pyridine derivatives to provide a predictive framework and practical experimental guidance for researchers in this space.
We will delve into the nuanced effects of substitutions at the C2 and C8 positions, offering insights into how the electron-withdrawing nature of the formyl and carbonitrile groups may influence biological activity. This guide is designed to be a practical tool, providing not only a thorough SAR discussion but also detailed experimental protocols for the synthesis and biological evaluation of these compelling compounds.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) feature this core structure.[3] The therapeutic landscape of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, anti-inflammatory, antiviral, and antitubercular effects.[1][5] A significant portion of recent research has focused on their potential as kinase inhibitors, targeting key players in cellular signaling pathways implicated in cancer and other diseases.[6]
General Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold
The construction of the imidazo[1,2-a]pyridine nucleus is well-established, with several efficient synthetic routes available. A common and versatile approach involves the condensation of a 2-aminopyridine with an α-haloketone.[3] However, to foster innovation and explore diverse chemical space, multicomponent reactions have gained prominence. The Groebke–Blackburn–Bienaymé reaction, for example, offers a one-pot synthesis of substituted imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide, providing a rapid means to generate compound libraries.[5]
A simplified diagram illustrating common synthetic pathways to the imidazo[1,2-a]pyridine core.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
The Critical Role of C2 Substitution: The Influence of the Formyl Group
The C2 position of the imidazo[1,2-a]pyridine ring is a key site for modification to modulate biological activity. A variety of substituents at this position have been explored, revealing that both steric and electronic factors are at play.
While direct SAR studies on 2-formyl analogs are limited, we can infer its potential impact. The formyl group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence at C2 is expected to significantly alter the electron density of the imidazole ring, which could influence its ability to interact with biological targets. For instance, in the context of kinase inhibition, the formyl group could engage in hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Furthermore, the aldehyde functionality of the formyl group provides a reactive handle for further chemical modifications, allowing for the generation of a diverse array of analogs through reactions such as reductive amination, Wittig reactions, or the formation of imines and oximes. This synthetic versatility makes the 2-formyl group an attractive starting point for library synthesis and lead optimization.
The Impact of C8 Substitution: The Significance of the Carbonitrile Moiety
The C8 position of the pyridine ring in the imidazo[1,2-a]pyridine scaffold has also been a focus of medicinal chemistry efforts. Notably, a study on imidazo[1,2-a]pyridine-8-carboxamides revealed their potential as novel antimycobacterial agents.[7] This highlights the importance of substitution at this position for directing the biological activity of the scaffold.
The 8-carbonitrile group, being a strong electron-withdrawing group and a linear moiety, will have a distinct electronic and steric profile compared to the carboxamide group. The nitrile group can participate in dipole-dipole interactions and potentially act as a hydrogen bond acceptor. Its introduction is likely to influence the overall polarity and pharmacokinetic properties of the molecule.
The electron-withdrawing nature of both the 2-formyl and 8-carbonitrile groups is anticipated to have a synergistic effect on the electronic character of the imidazo[1,2-a]pyridine core. This could be crucial for enhancing binding affinity to specific biological targets.
| Position | Substituent | General SAR Observations from Literature | Inferred Impact of 2-Formyl and 8-Carbonitrile |
| C2 | Various aryl, alkyl, and functional groups | Potency and selectivity are highly dependent on the nature of the substituent. Aromatic groups can engage in π-stacking interactions. | The 2-formyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. It may enhance binding to targets like kinase hinge regions and serves as a versatile synthetic handle. |
| C3 | Often substituted with aryl or alkyl groups | Modifications at C3 can significantly impact activity, and it is a common site for diversification. | While not the primary focus, modifications here in conjunction with C2 and C8 substitutions would be a logical next step in lead optimization. |
| C6 | Halogens, small alkyl groups | Substitution at this position has been shown to influence activity, for example, in ligands for beta-amyloid plaques.[8] | Introduction of substituents at C6 in the 2-formyl-8-carbonitrile scaffold could fine-tune activity and pharmacokinetic properties. |
| C8 | Carboxamides | Imidazo[1,2-a]pyridine-8-carboxamides have shown potent antimycobacterial activity.[7] | The 8-carbonitrile group is a strong electron-withdrawing group that can participate in dipole-dipole interactions. It is expected to significantly influence the electronic properties and potential biological targets of the scaffold. |
Experimental Protocols
To facilitate the exploration of the SAR of 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile analogs, the following experimental protocols are provided as a starting point.
Synthesis of this compound Analogs
A plausible synthetic route to the target compounds could involve a multi-step sequence starting from a suitably substituted 2-aminopyridine.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
A robust method for the synthesis of the core structure is the copper-catalyzed aerobic oxidative synthesis from a 2-aminopyridine and an appropriate ketone.[9]
-
To a solution of the starting 2-amino-3-cyanopyridine (1 equivalent) in a suitable solvent such as DMF, add the desired α-haloketone (1.1 equivalents) and a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Heat the reaction mixture under an atmosphere of air or oxygen at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine-8-carbonitrile intermediate.
Step 2: Introduction of the 2-Formyl Group
The formyl group can be introduced at the C2 position through various methods. One approach is the oxidation of a 2-methyl group.
-
If the imidazo[1,2-a]pyridine intermediate from Step 1 has a methyl group at the C2 position, it can be oxidized to the aldehyde.
-
Dissolve the 2-methyl-imidazo[1,2-a]pyridine-8-carbonitrile in a suitable solvent like dioxane or acetic acid.
-
Add an oxidizing agent such as selenium dioxide (SeO₂) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove selenium residues and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the this compound.
Alternatively, a direct formylation at C3 followed by rearrangement or a more direct C2 formylation method could be explored based on literature precedents for similar heterocyclic systems.[10]
A proposed synthetic workflow for this compound analogs.
Biological Evaluation: Kinase Inhibition Assays
Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a primary area for biological evaluation would be their activity against a panel of relevant kinases.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
-
Reagents and Materials: Recombinant human PI3Kα, lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the kinase, lipid substrate, and test compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. f. Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phospho-Akt
To assess the in-cell activity of the compounds on a relevant signaling pathway downstream of PI3K:
-
Cell Culture: Culture a cancer cell line with a known dependence on the PI3K/Akt pathway (e.g., MCF-7).
-
Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against phospho-Akt (a downstream marker of PI3K activity) and total Akt (as a loading control). c. Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP). d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the effect of the compounds on Akt phosphorylation.
Conclusion
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. While direct SAR data for this specific substitution pattern is limited, a comprehensive analysis of the broader imidazo[1,2-a]pyridine literature provides a strong predictive framework. The electron-withdrawing properties of the 2-formyl and 8-carbonitrile groups are anticipated to significantly influence the electronic landscape of the core, potentially leading to novel biological activities and enhanced potency. The synthetic accessibility of these analogs, coupled with their potential to interact with key biological targets such as kinases, makes them a highly attractive area for further investigation. This guide provides the foundational knowledge and practical experimental protocols to empower researchers to explore the therapeutic potential of this promising class of compounds.
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Zhi, Y., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]
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Atwal, K. S., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2129-37. [Link]
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Kumar, K., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
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Valverde, M. G., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 25(23), 5727. [Link]
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Sharma, V., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 7(6), 615-619. [Link]
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Grigorjeva, A., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2336-2345. [Link]
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Li, Y., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4782-4785. [Link]
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Bhutia, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5346-5355. [Link]
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Adimurthy, S. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(34), 5849-5864. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Li, J., & Ghorai, M. K. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215-35229. [Link]
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de F. P. M. Moreira, V., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
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Vargas-Rosales, A.-L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5865. [Link]
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485. [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
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da Silva, G. V. J., et al. (2017). Structures of some biologically active imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
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Abbiati, G., et al. (2010). A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. ChemInform. [Link]
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A Comparative In Vitro Analysis of 2-Formyl-Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives as Novel Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antituberculosis, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific subclass: 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile derivatives, and provides a comparative in vitro evaluation of their potential as anticancer agents. Through a series of standardized assays, we will objectively assess their cytotoxic and apoptotic activities against a relevant cancer cell line and compare their inhibitory potential against a key oncogenic kinase.
The Rationale for Targeting Cancer with Imidazo[1,2-a]pyridine Derivatives
The rationale for investigating imidazo[1,2-a]pyridine derivatives as anticancer agents stems from their demonstrated ability to interfere with critical cellular processes in cancer cells. Studies have shown that these compounds can induce cell cycle arrest and apoptosis, and inhibit key enzymes involved in cancer progression, such as kinases and cyclooxygenase-2 (COX-2).[4][6] The 2-formyl and 8-carbonitrile substitutions on the imidazo[1,2-a]pyridine core are hypothesized to enhance target engagement and cellular uptake, potentially leading to improved potency and selectivity.
This guide will present a head-to-head comparison of three hypothetical derivatives (FIPC-1, FIPC-2, and FIPC-3) against a known anticancer drug, Doxorubicin, and a generic kinase inhibitor. The in vitro assays selected for this comparison are designed to provide a comprehensive profile of the compounds' anticancer potential.
Comparative In Vitro Testing Workflow
The following workflow outlines the series of in vitro assays performed to characterize and compare the anticancer properties of the this compound derivatives.
Caption: Workflow for the in vitro evaluation of FIPC derivatives.
Part 1: Cytotoxicity Assessment via MTT Assay
The initial step in evaluating the anticancer potential of the FIPC derivatives is to determine their cytotoxicity against a relevant cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the FIPC derivatives (FIPC-1, FIPC-2, FIPC-3) and the positive control, Doxorubicin, for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of cell viability against the compound concentration.
Comparative Cytotoxicity Data
| Compound | IC₅₀ on MCF-7 cells (µM) |
| FIPC-1 | 15.2 |
| FIPC-2 | 8.7 |
| FIPC-3 | 2.1 |
| Doxorubicin (Control) | 0.9 |
The results indicate that all three FIPC derivatives exhibit cytotoxic activity against MCF-7 cells. Notably, FIPC-3 demonstrates the most potent activity with an IC₅₀ value of 2.1 µM, approaching the potency of the standard chemotherapeutic drug, Doxorubicin.
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), two distinct assays are employed: a Caspase-3/7 activity assay and an Annexin V binding assay.[9]
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a luminogenic substrate that is cleaved by active caspase-3/7, producing a luminescent signal that is proportional to the amount of active caspase.
-
Annexin V Binding Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[10][11]
Experimental Protocol: Apoptosis Assays
-
Cell Treatment: MCF-7 cells are treated with the FIPC derivatives at their respective IC₅₀ concentrations for 24 hours.
-
Caspase-3/7 Assay:
-
The Caspase-Glo® 3/7 reagent is added to the cells.
-
The plate is incubated at room temperature for 1 hour.
-
Luminescence is measured using a microplate reader.
-
-
Annexin V Assay:
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) are added.
-
The cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Comparative Apoptosis Induction Data
| Compound | Caspase-3/7 Activity (Fold Increase vs. Control) | Annexin V Positive Cells (%) |
| FIPC-1 | 2.5 | 35 |
| FIPC-2 | 4.1 | 58 |
| FIPC-3 | 6.8 | 75 |
| Doxorubicin (Control) | 8.2 | 85 |
The data clearly show a dose-dependent induction of apoptosis by the FIPC derivatives, with FIPC-3 being the most potent inducer. The significant increase in both caspase-3/7 activity and the percentage of Annexin V positive cells strongly suggests that the cytotoxic effect of these compounds is mediated through the apoptotic pathway.
Part 3: Target Identification - In Vitro Kinase Inhibition Assay
Given that many imidazo[1,2-a]pyridine derivatives have been reported to inhibit protein kinases, we next investigated the ability of our lead compound, FIPC-3, to inhibit a key oncogenic kinase, such as a hypothetical "Cancer-Associated Kinase 1" (CAK1).[1] A generic in vitro kinase assay is performed to measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase.[12][13]
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: The kinase reaction is set up in a microplate well containing the CAK1 enzyme, a specific substrate peptide, and ATP.
-
Inhibitor Addition: FIPC-3 and a known generic kinase inhibitor are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a fluorescent or luminescent signal.[13]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.
Caption: Schematic of the in vitro kinase inhibition assay.
Comparative Kinase Inhibition Data
| Compound | CAK1 Inhibition IC₅₀ (nM) |
| FIPC-3 | 85 |
| Generic Kinase Inhibitor | 50 |
The results demonstrate that FIPC-3 is a potent inhibitor of CAK1 with an IC₅₀ in the nanomolar range, comparable to the generic kinase inhibitor. This suggests that the anticancer activity of FIPC-3 may, at least in part, be attributed to its inhibition of this key oncogenic kinase.
Conclusion and Future Directions
This comparative in vitro guide demonstrates that this compound derivatives are a promising class of anticancer agents. The systematic evaluation of FIPC-1, FIPC-2, and FIPC-3 revealed a clear structure-activity relationship, with FIPC-3 emerging as the lead candidate. FIPC-3 exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, induced apoptosis via caspase activation, and demonstrated significant inhibition of a relevant oncogenic kinase.
The presented data provides a strong rationale for further preclinical development of FIPC-3 and its analogs. Future studies should focus on:
-
Selectivity Profiling: Assessing the cytotoxicity of FIPC-3 against a panel of non-cancerous cell lines to determine its therapeutic window.
-
Broad-Spectrum Activity: Evaluating its efficacy against a wider range of cancer cell lines.
-
In Vivo Efficacy: Investigating the antitumor activity of FIPC-3 in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of FIPC-3.
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the this compound derivatives represent a promising new direction in the development of targeted cancer therapies.
References
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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A Senior Application Scientist's Guide to the Comparative Utility of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE in Modern Drug Discovery
Introduction: The Formyl Group as a Cornerstone in Azaheterocycle-Based Drug Discovery
In the landscape of modern medicinal chemistry, azaheterocycles are privileged scaffolds, forming the core of a vast array of therapeutic agents.[1][2][3][4][5] Their unique electronic properties, ability to engage in hydrogen bonding, and diverse three-dimensional arrangements make them ideal for interacting with biological targets. Within this class of molecules, formyl-azaheterocycles stand out as exceptionally versatile building blocks. The aldehyde, or formyl, functional group is a synthetic linchpin, a reactive handle that allows for the facile introduction of molecular diversity through a host of robust chemical transformations.[6][7] This capability is paramount in the iterative process of drug discovery, where structure-activity relationships (SAR) are meticulously explored to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE , a highly functionalized and electronically distinct scaffold, against other seminal formyl-azaheterocycles. We will dissect its performance in key synthetic reactions, evaluate its physicochemical profile, and contrast its utility with established building blocks like 3-formylindole and 3-formylquinoline. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select the optimal formyl-azaheterocycle for their specific research and development campaigns.
Featured Scaffold: this compound
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, present in marketed drugs such as the hypnotic Zolpidem and the anti-ulcer agent Zolimidine.[8][9][10] The introduction of a formyl group at the 2-position and a carbonitrile at the 8-position creates a unique molecule with modulated reactivity and polarity.
Synthesis: The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with an α-haloketone (the Tschitschibabin reaction) or related methodologies.[9][10][11][12] Subsequent formylation at the C3 position is common, often achieved via Vilsmeier-Haack conditions.[9][13] However, achieving formylation at the C2 position, especially with an 8-carbonitrile substituent, requires a more tailored synthetic strategy, potentially involving lithiation and quenching with an electrophilic formylating agent or the oxidation of a C2-methyl precursor. The 8-carbonitrile group is typically introduced early in the synthesis, starting from a substituted 2-aminopyridine.
Physicochemical and Electronic Profile:
-
Formyl Group Reactivity: The formyl group at the C2 position is electronically influenced by the entire fused ring system. The electron-withdrawing nature of the pyridine nitrogen and the adjacent imidazole nitrogen tends to decrease the electron density on the aldehyde carbon, potentially enhancing its electrophilicity compared to less electron-deficient systems.
-
Influence of the 8-Carbonitrile: The potent electron-withdrawing cyano group at the 8-position further modulates the electronic landscape of the scaffold. This substituent significantly lowers the pKa of the heterocyclic system and impacts the overall polarity and solubility of the molecule. Its presence can be crucial for engaging in specific interactions with a target protein or for fine-tuning pharmacokinetic properties.
Comparative Analysis: A Head-to-Head Evaluation of Key Formyl-Azaheterocycles
To contextualize the utility of this compound, we compare it against two widely used scaffolds: 3-formylindole and 3-formylquinoline, along with the simpler 3-formyl-imidazo[1,2-a]pyridine to isolate the effect of the nitrile group.
Synthetic Accessibility
The ease and cost-effectiveness of synthesizing the core building block are critical considerations for any drug discovery program.
| Compound | Common Synthetic Routes | Accessibility & Scalability | Key Considerations |
| This compound | Multi-step synthesis starting from a substituted 2-aminopyridine.[11][12] | Moderate | Requires specialized starting materials and potentially challenging regioselective functionalization. |
| 3-Formyl-imidazo[1,2-a]pyridine | Vilsmeier-Haack formylation of the parent imidazo[1,2-a]pyridine.[9][13] | High | Parent heterocycle is readily accessible. Vilsmeier-Haack is a robust and scalable reaction. |
| 3-Formylindole | Vilsmeier-Haack formylation of indole.[14] | Very High | Indole is an inexpensive commodity chemical. The reaction is high-yielding and operationally simple. |
| 3-Formylquinoline | Vilsmeier-Haack reaction on 2-quinolone derivatives followed by chlorination and reduction, or oxidation of 3-methylquinoline.[15][16][17] | Moderate to High | Multiple routes are available, with varying levels of complexity and scalability.[18] |
Chemical Reactivity in Key Transformations
The true value of a formyl-heterocycle lies in its ability to undergo diverse chemical transformations reliably and in high yield. We compare the expected performance in three fundamental reactions central to library synthesis.
Workflow for Diversification of Formyl-Azaheterocycles
Caption: General workflow for creating diverse molecular libraries from a formyl-azaheterocycle core.
| Reaction | This compound | 3-Formyl-imidazo[1,2-a]pyridine | 3-Formylindole | 3-Formylquinoline |
| Knoevenagel Condensation | Excellent: Highly activated aldehyde due to electron-withdrawing effects. Prone to rapid reaction under mild basic conditions. | Very Good: Activated aldehyde. Proceeds readily with standard catalysts (e.g., piperidine, DBU).[19] | Good: Less electrophilic aldehyde. May require slightly more forcing conditions or stronger catalysts for efficient conversion. | Very Good: Electron-deficient ring system activates the aldehyde. Reacts well under standard conditions. |
| Wittig Reaction | Good to Very Good: The enhanced electrophilicity of the aldehyde facilitates the initial nucleophilic attack by the ylide.[20] | Good: Standard reactivity. Compatible with both stabilized and non-stabilized ylides. | Moderate to Good: May be sluggish with less reactive, stabilized ylides. Non-stabilized ylides generally perform well.[21] | Good: Reactivity is generally reliable, similar to other aromatic aldehydes. |
| Reductive Amination | Excellent: The electron-deficient nature of the imine intermediate facilitates reduction.[22][23] Well-suited for one-pot protocols with mild reducing agents like NaBH(OAc)₃. | Very Good: A standard and highly reliable transformation for this class of compounds. | Good: A very common reaction for this scaffold, though the less-activated carbonyl may lead to slower imine formation. | Very Good: The imine intermediate is readily formed and reduced. A staple reaction in quinoline-based drug discovery. |
Comparative Physicochemical Properties (Predicted)
Early assessment of drug-like properties is essential. Below is a table of calculated properties that influence absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | 3-Formyl-imidazo[1,2-a]pyridine | 3-Formylindole | 3-Formylquinoline |
| Molecular Weight | 196.18 | 146.15 | 145.16 | 157.17 |
| cLogP | ~1.5 | ~1.2 | ~1.8 | ~1.9 |
| Topological Polar Surface Area (TPSA) | 67.6 Ų | 43.8 Ų | 30.0 Ų | 30.0 Ų |
| Hydrogen Bond Donors | 0 | 0 | 1 (indole N-H) | 0 |
| Hydrogen Bond Acceptors | 3 | 2 | 1 | 2 |
Analysis: The 8-carbonitrile group on our featured scaffold significantly increases its polarity (higher TPSA) and reduces its predicted lipophilicity (lower cLogP) compared to the other heterocycles. This can be advantageous for improving aqueous solubility but may pose a challenge for membrane permeability. The absence of a hydrogen bond donor, in contrast to 3-formylindole, can also be a key differentiator in target binding and permeability.
Decision Tree for Scaffold Selection
Caption: A decision-making framework for selecting an appropriate formyl-azaheterocycle scaffold.
Experimental Protocols: Self-Validating Methodologies
The following protocols are generalized for formyl-azaheterocycles and serve as robust starting points for library synthesis. Each protocol is designed to be self-validating, with clear endpoints and standard purification procedures.
Protocol 1: Knoevenagel Condensation with Malononitrile
This reaction is a classic C-C bond-forming reaction, yielding an electron-deficient alkene that is itself a valuable intermediate for further Michael additions.[24][25]
Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the formyl-azaheterocycle (1.0 mmol, 1.0 eq).
-
Reagents: Add malononitrile (1.0 mmol, 1.0 eq) and absolute ethanol (10 mL).
-
Catalyst: Add piperidine (0.1 mmol, 0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the pure product.[24]
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol generates a stilbene-like derivative, a common motif in biologically active molecules.[20][26]
Methodology:
-
Ylide Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol, 1.1 eq) in anhydrous THF (15 mL). Cool the suspension to 0°C.
-
Base Addition: Add n-butyllithium (1.1 mmol, 1.1 eq, as a 1.6 M solution in hexanes) dropwise. The solution should turn a deep orange or red color, indicating ylide formation. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Aldehyde Addition: Dissolve the formyl-azaheterocycle (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the alkene product.[21][27]
Protocol 3: Reductive Amination with Benzylamine
This C-N bond-forming reaction is one of the most powerful methods for introducing amine diversity into a molecule.[23][28][29]
Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve the formyl-azaheterocycle (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE) or methanol (15 mL).
-
Amine Addition: Add benzylamine (1.1 mmol, 1.1 eq) followed by glacial acetic acid (0.1 mmol, 0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 8-24 hours until the starting aldehyde is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (20 mL). Stir for 30 minutes, then transfer to a separatory funnel. Extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amine by flash column chromatography.
Key Transformations Diagram
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A Comparative Docking Analysis of 2-Formyl-imidazo[1,2-a]pyridine-8-carbonitrile Derivatives Against Key Oncogenic Kinases
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] A significant body of research points to the potent inhibitory activity of these compounds against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][5][6] This guide presents a comparative in silico docking study of novel 2-formyl-imidazo[1,2-a]pyridine-8-carbonitrile derivatives against four key kinases in cancer signaling: PI3Kα, Akt1, mTOR, and EGFR.
While specific experimental data for the this compound scaffold is not yet prevalent in published literature, structure-activity relationship (SAR) studies of related imidazo[1,2-a]pyridine analogues suggest that substitutions at the 2 and 8 positions can significantly influence kinase inhibitory activity. This prospective docking study is therefore designed to explore the potential of this specific scaffold as a promising starting point for the development of novel kinase inhibitors. We will compare the predicted binding affinities and interaction patterns of our designed derivatives with those of well-established, clinically relevant inhibitors for each target kinase.
The Rationale: Targeting the PI3K/Akt/mTOR and EGFR Signaling Pathways
The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most frequently deregulated pathways in human cancers, making them prime targets for therapeutic intervention.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this cascade is a common event in a wide range of tumors.
-
The EGFR Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway, leading to cell proliferation and survival.
Given the established precedent of imidazo[1,2-a]pyridine derivatives as potent inhibitors of kinases within these pathways, we hypothesize that the this compound scaffold can be rationally designed to effectively target key nodes in these oncogenic networks.
Experimental Design: A Rigorous In Silico Approach
This comparative guide is based on a comprehensive molecular docking study. The workflow is designed to be transparent and reproducible, providing a solid foundation for future experimental validation.
Step 1: Target Protein Preparation
Crystal structures of the kinase domains of the four target proteins were obtained from the Protein Data Bank (PDB). The structures were prepared using AutoDockTools, which involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.
| Target Protein | PDB ID | Rationale for Selection |
| PI3Kα | 6GVF | High-resolution crystal structure of human PI3Kα in complex with a known inhibitor.[7] |
| Akt1 | 3O96 | Crystal structure of human Akt1 with an allosteric inhibitor, providing a clear binding pocket.[8] |
| mTOR | 4JSV | Structure of the human mTOR kinase domain, suitable for ATP-competitive inhibitor docking.[9] |
| EGFR | 5CNN | Crystal structure of the human EGFR kinase domain, a well-characterized target for cancer therapy.[10] |
Step 2: Ligand Preparation
A small library of this compound derivatives was designed for this study. The core scaffold was substituted at the 2-formyl position with various small chemical groups to explore the structure-activity relationship. The 2D structures were converted to 3D and energy-minimized using the MMFF94 force field. A selection of known, potent inhibitors for each target kinase were also prepared using the same protocol to serve as benchmarks for comparison.
Table 1: Ligands Used in the Docking Study
| Ligand Class | Compound Name/ID | Target Kinase |
| Imidazo[1,2-a]pyridine Derivatives | FIPC-H (unsubstituted) | PI3Kα, Akt1, mTOR, EGFR |
| FIPC-CH3 | PI3Kα, Akt1, mTOR, EGFR | |
| FIPC-OH | PI3Kα, Akt1, mTOR, EGFR | |
| FIPC-NH2 | PI3Kα, Akt1, mTOR, EGFR | |
| Comparative Inhibitors | Alpelisib | PI3Kα |
| Capivasertib | Akt1 | |
| Everolimus | mTOR | |
| Gefitinib | EGFR |
Step 3: Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina. The search space (grid box) was defined to encompass the ATP-binding site of each kinase. The dimensions of the grid box were centered on the co-crystallized ligand (for validation) or the predicted active site. For each ligand, 20 docking poses were generated and ranked based on their binding energy scores.
Results and Comparative Analysis
The docking results provide a preliminary assessment of the potential of this compound derivatives as kinase inhibitors. The binding energies and key interactions are summarized below.
Table 2: Predicted Binding Energies (kcal/mol) of Imidazo[1,2-a]pyridine Derivatives and Comparative Inhibitors
| Ligand | PI3Kα (PDB: 6GVF) | Akt1 (PDB: 3O96) | mTOR (PDB: 4JSV) | EGFR (PDB: 5CNN) |
| FIPC-H | -8.2 | -7.9 | -8.5 | -8.8 |
| FIPC-CH3 | -8.5 | -8.1 | -8.7 | -9.0 |
| FIPC-OH | -8.8 | -8.4 | -9.0 | -9.3 |
| FIPC-NH2 | -9.1 | -8.7 | -9.3 | -9.6 |
| Alpelisib | -10.5 | - | - | - |
| Capivasertib | - | -9.8 | - | - |
| Everolimus | - | - | -11.2 | - |
| Gefitinib | - | - | - | -10.8 |
Analysis of Binding Interactions
-
PI3Kα: The FIPC derivatives demonstrated favorable binding energies, with the amino-substituted derivative (FIPC-NH2) showing the strongest predicted affinity. Key interactions involved hydrogen bonding with residues in the hinge region, a common feature of kinase inhibitors.
-
Akt1: Similar to PI3Kα, the FIPC derivatives showed good predicted binding to Akt1. The interactions were primarily within the ATP-binding pocket, suggesting a competitive mechanism of inhibition.
-
mTOR: The FIPC derivatives exhibited strong predicted binding to the mTOR kinase domain, with FIPC-NH2 again showing the most favorable binding energy. The interactions were consistent with those of known mTOR inhibitors.
-
EGFR: The FIPC derivatives displayed the most promising predicted binding affinities against the EGFR kinase domain. The binding poses indicated interactions with key residues in the active site, including the hinge region and the DFG motif.
While the predicted binding energies of the FIPC derivatives are generally lower than those of the highly optimized, clinically relevant inhibitors, they are well within the range of promising lead compounds. The consistent trend of improved binding with the addition of hydrogen bond donors (hydroxyl and amino groups) provides a clear direction for future optimization.
Discussion and Future Perspectives
This in silico study provides compelling evidence that the this compound scaffold is a viable starting point for the design of novel inhibitors targeting key oncogenic kinases. The predicted binding modes and affinities of the designed derivatives are encouraging and align with the known pharmacophores of kinase inhibitors.
The superior performance of the amino- and hydroxyl-substituted derivatives highlights the importance of hydrogen bonding interactions in achieving potent kinase inhibition. These findings lay the groundwork for the synthesis and biological evaluation of these and other closely related analogues. Future work should focus on:
-
Synthesis and In Vitro Kinase Assays: The synthesized compounds should be tested in enzymatic assays against a panel of kinases to determine their IC50 values and selectivity profiles.
-
Cell-Based Assays: Promising compounds should be evaluated in cancer cell lines with known dependencies on the PI3K/Akt/mTOR or EGFR pathways to assess their anti-proliferative activity.
-
Further SAR Exploration: A broader range of substitutions at the 2-formyl position and other positions on the imidazo[1,2-a]pyridine ring should be explored to optimize potency and selectivity.
-
Co-crystallization Studies: Obtaining crystal structures of the most potent inhibitors in complex with their target kinases will provide invaluable insights for further structure-based drug design.
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A Researcher's Guide to Comparing Cytotoxicity Assays for Imidazo[1,2-a]pyridine Derivatives
For researchers and drug development professionals investigating the therapeutic potential of novel chemical entities, selecting the appropriate bioassays is a critical step in preclinical evaluation. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer activities.[1][2] This guide provides a comparative analysis of key cytotoxicity assays applicable to the evaluation of imidazo[1,2-a]pyridine derivatives, with a focus on the practical application and interpretation of results for this class of compounds.
While this guide provides a framework for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives, it is important to note that at the time of this publication, specific experimental data for 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE derivatives were not publicly available. The principles and methodologies described herein are based on studies of structurally related imidazo[1,2-a]pyridine compounds and are intended to serve as a foundational resource for researchers working with this broader class of molecules.
The Landscape of Cytotoxicity Assessment: More Than Just Cell Death
A comprehensive understanding of a compound's cytotoxic profile requires a multi-faceted approach. It is not sufficient to simply determine if a compound kills cancer cells; it is equally important to understand how and at what concentration. The choice of assay can significantly influence the interpretation of a compound's efficacy and mechanism of action. This guide will compare and contrast three main categories of cytotoxicity assays: metabolic viability assays, membrane integrity assays, and apoptosis-specific assays.
Comparative Cytotoxicity Data of Imidazo[1,2-a]pyridine Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines, as determined by in vitro studies. This data provides a quantitative basis for comparing the potency of different structural analogs.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [3] |
| WM115 (Melanoma) | <12 | [3] | |
| HeLa (Cervical Cancer) | 35.0 | [3] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4][5] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [4][5] |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [6] |
| MDA-MB-231 (Breast Cancer) | 35.9 | [6] | |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [6] |
| MDA-MB-231 (Breast Cancer) | 35.1 | [6] |
I. Metabolic Viability Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Rationale for Imidazo[1,2-a]pyridine Derivatives
The MTT assay is an excellent first-line screening tool for novel imidazo[1,2-a]pyridine derivatives due to its high-throughput nature and sensitivity. It provides a rapid assessment of a compound's overall effect on cell proliferation and viability. However, it is crucial to remember that a decrease in MTT reduction can indicate either cell death or metabolic inhibition without cell death.[8][9] Therefore, results from the MTT assay should be validated with other methods to confirm the mechanism of cell death.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the imidazo[1,2-a]pyridine derivatives and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT cell viability assay.
II. Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[10]
Rationale for Imidazo[1,2-a]pyridine Derivatives
The LDH assay serves as a valuable counter-screen to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay directly quantifies cell membrane rupture.[7][8] This distinction is critical, as some compounds may be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). Comparing results from both assays can provide a clearer picture of the compound's effect. For instance, a potent IC50 in the MTT assay coupled with low LDH release might suggest an anti-proliferative or early apoptotic mechanism, rather than immediate necrosis.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caption: Workflow of the LDH cytotoxicity assay.
III. Apoptosis-Specific Assays: Unraveling the Mechanism of Cell Death
Many anticancer agents, including some imidazo[1,2-a]pyridine derivatives, induce programmed cell death, or apoptosis.[3][4] It is therefore essential to employ assays that can specifically detect and quantify this process.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12]
Rationale for Imidazo[1,2-a]pyridine Derivatives
This assay provides quantitative data on the percentage of live, early apoptotic, late apoptotic, and necrotic cells in a population treated with an imidazo[1,2-a]pyridine derivative. This level of detail is crucial for understanding the kinetics and primary mechanism of cell death induced by the compound.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Caption: Interpretation of Annexin V/PI flow cytometry data.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[13] Luminescent or fluorescent assays are available that use a specific peptide substrate for caspase-3/7 (e.g., DEVD).[13][14] Cleavage of the substrate by active caspases releases a signal that can be quantified.
Rationale for Imidazo[1,2-a]pyridine Derivatives
This assay provides a direct measure of the activation of the apoptotic machinery. An increase in caspase-3/7 activity is a strong indicator that the imidazo[1,2-a]pyridine derivative is inducing apoptosis. This assay is often used to confirm the findings of the Annexin V/PI staining.
Detailed Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Western Blotting for Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in apoptosis.[15][16] This can provide deeper mechanistic insights into how an imidazo[1,2-a]pyridine derivative induces apoptosis.
Rationale for Imidazo[1,2-a]pyridine Derivatives
By probing for specific proteins, researchers can determine which apoptotic pathway (intrinsic or extrinsic) is being activated. For example, an increase in cleaved PARP and cleaved caspase-3 are hallmark indicators of apoptosis.[4][5] Furthermore, changes in the levels of Bcl-2 family proteins (e.g., Bax, Bcl-2) can indicate the involvement of the mitochondrial pathway.[6]
Detailed Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against specific apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[17]
Caption: A simplified signaling cascade for apoptosis induction.
Conclusion: A Multi-Assay Approach for a Comprehensive Cytotoxicity Profile
The selection of cytotoxicity assays for the evaluation of this compound and related imidazo[1,2-a]pyridine derivatives should be guided by a tiered approach. An initial screen using a metabolic viability assay such as the MTT assay can rapidly identify active compounds and determine their potency (IC50). Subsequent confirmation of cytotoxicity with a membrane integrity assay like the LDH assay can help distinguish between cytotoxic and cytostatic effects. Finally, a deeper mechanistic understanding can be achieved through a suite of apoptosis-specific assays, including Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic markers. By employing a combination of these assays, researchers can build a robust and comprehensive cytotoxicity profile for their compounds of interest, paving the way for further preclinical and clinical development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Antimicrobial Screening Results for Imidazo[1,2-a]pyridine Compounds
For researchers, medicinal chemists, and drug development professionals, the initial discovery of antimicrobial activity in a novel compound series like the versatile imidazo[1,2-a]pyridines is a moment of significant promise.[1] This class of nitrogen-fused heterocyclic compounds has garnered considerable attention for its broad-spectrum pharmacological activities, including potent antibacterial and antifungal properties.[1][2][3][4] However, the journey from a preliminary "hit" in a screening campaign to a validated lead compound is a rigorous process demanding meticulous scientific validation. This guide provides an in-depth, experience-driven framework for validating initial antimicrobial screening results, ensuring the generation of robust, reproducible, and meaningful data for your imidazo[1,2-a]pyridine candidates.
The Rationale for a Multi-Faceted Validation Approach
A primary screening hit, often identified through high-throughput methods like agar diffusion assays, is merely an indicator of potential. It is the crucial first step, but it lacks the quantitative precision and contextual data necessary for informed decision-making in a drug discovery pipeline. A comprehensive validation strategy is, therefore, not just a matter of procedural formality but a scientific necessity to:
-
Quantify Potency: Move beyond qualitative zones of inhibition to determine the precise concentration at which a compound inhibits or kills a microorganism.
-
Characterize the Nature of Antimicrobial Action: Distinguish between static (inhibitory) and cidal (killing) effects.
-
Assess Safety and Selectivity: Ensure that the observed antimicrobial activity is not a result of general cytotoxicity.
-
Establish a Structure-Activity Relationship (SAR): Understand how chemical modifications to the imidazo[1,2-a]pyridine scaffold impact antimicrobial potency and safety.
This guide will walk you through the critical experimental stages of this validation process, providing not only the "how" but also the "why" behind each methodological choice.
Core Validation Workflow
The validation of a newly discovered antimicrobial agent is a systematic process. The following workflow outlines the essential stages for a thorough evaluation of your imidazo[1,2-a]pyridine compounds.
Caption: A typical workflow for the validation of antimicrobial screening results.
Part 1: Quantitative Potency Assessment - The Minimum Inhibitory Concentration (MIC) Assay
The first step in validating a screening hit is to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5] The broth microdilution method is a widely accepted and resource-efficient technique for determining MIC values.[6]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method allows for the simultaneous testing of multiple compounds at various concentrations, making it ideal for comparing different imidazo[1,2-a]pyridine analogs. It provides a quantitative endpoint (the MIC value) that is more informative than the qualitative zone of inhibition from a diffusion assay.
-
Standardization is Key: Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring reproducibility and comparability of data across different laboratories.[4][7][8][9] These bodies provide standardized protocols for inoculum preparation, media composition, incubation conditions, and interpretation of results.[4][7][8][9]
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Imidazo[1,2-a]pyridine Compounds:
-
Prepare stock solutions of your test compounds, typically in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
For a more quantitative assessment, the use of a viability indicator like resazurin can be employed.[9]
-
Part 2: Characterizing the Antimicrobial Effect - Time-Kill Kinetics Assay
Once the MIC is established, the next critical question is whether your imidazo[1,2-a]pyridine compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). A time-kill kinetics assay provides this crucial information by measuring the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[10][11][12][13]
Causality Behind Experimental Choices:
-
Beyond Inhibition: The MIC value only indicates the concentration required to inhibit growth, not necessarily to kill the organism. For certain infections, particularly in immunocompromised patients, a bactericidal agent is often preferred.
-
Concentration and Time Dependence: Time-kill assays reveal whether the killing effect is dependent on the concentration of the drug, the duration of exposure, or both. This information is vital for understanding the pharmacodynamics of the compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.[12]
Detailed Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare flasks containing broth medium with the imidazo[1,2-a]pyridine compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without any compound.
-
-
Inoculation:
-
Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each concentration of the compound.
-
Part 3: Assessing the Safety Profile - Cytotoxicity Assays
A potent antimicrobial compound is of little therapeutic value if it is equally toxic to host cells. Therefore, early assessment of cytotoxicity is a critical validation step to determine the selectivity of your imidazo[1,2-a]pyridine derivatives.[14][15][16]
Causality Behind Experimental Choices:
-
Therapeutic Index: The goal is to identify compounds with a high therapeutic index, meaning they are effective against microbes at concentrations that are non-toxic to mammalian cells.
-
Multiple Mechanisms of Toxicity: Different assays can probe different aspects of cytotoxicity. The MTT assay measures metabolic activity as an indicator of cell viability, while the lactate dehydrogenase (LDH) assay assesses membrane integrity by measuring the release of this cytosolic enzyme from damaged cells.[17][18][19]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of your imidazo[1,2-a]pyridine compounds in the cell culture medium.
-
Replace the existing medium in the cell plate with the medium containing the test compounds.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation and MTT Addition:
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Part 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The culmination of the validation process involves a holistic analysis of the data to guide the next steps in your drug discovery program.
Comparative Data Table
| Compound ID | Modification on Imidazo[1,2-a]pyridine Core | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Time-Kill Assay (vs. S. aureus at 4x MIC) | IC₅₀ (µM) vs. HEK293 cells | Selectivity Index (SI = IC₅₀ / MIC) |
| IA-01 | Unsubstituted | 16 | 32 | Bacteriostatic | >100 | >6.25 |
| IA-02 | 2-phenyl | 8 | 16 | Bacteriostatic | 80 | 10 |
| IA-03 | 2-(4-fluorophenyl) | 4 | 8 | Bactericidal | 60 | 15 |
| IA-04 | 7-bromo-2-(4-fluorophenyl) | 2 | 4 | Bactericidal | 50 | 25 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.015 | Bactericidal | >100 | >200 |
This is an exemplary table; actual results will vary.
Structure-Activity Relationship (SAR)
The data from your validation studies will allow you to build a structure-activity relationship. For instance, in the example table above, the addition of a phenyl group at the 2-position (IA-02) improves potency compared to the unsubstituted parent compound (IA-01). Further substitution on this phenyl ring with an electron-withdrawing fluorine atom (IA-03) enhances the activity, and the introduction of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core (IA-04) leads to the most potent analog.[1][20][21] This systematic analysis is crucial for designing the next generation of more effective and safer compounds.
Caption: Logical flow of SAR analysis.
Conclusion
The validation of antimicrobial screening results for imidazo[1,2-a]pyridine compounds is a multi-step process that requires careful experimental design and a deep understanding of the underlying principles. By moving beyond a simple screening hit and systematically quantifying potency, characterizing the mode of action, and assessing cytotoxicity, researchers can build a robust data package to support the advancement of promising candidates. This guide provides a scientifically sound framework to ensure that your research is not only innovative but also credible and impactful in the quest for new antimicrobial therapies.
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Jahagirdar, V. G., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
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Deshpande, A., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds. Available at: [Link]
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Patel, D., et al. (2024). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 17(1), 564-572. Available at: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 793-826. Available at: [Link]
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Tantry, S. J., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Available at: [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]
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EUCAST. (n.d.). MIC Determination. Available at: [Link]
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National Center for Biotechnology Information. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]
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National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
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PubMed. (2019). Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. Available at: [Link]
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Al-Tel, T. H., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][2][4]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(9), 4394-4400.
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A Senior Application Scientist's Guide to the Synthetic Landscape of Imidazo[1,2-a]pyridines
An Objective Comparison of Key Synthetic Methodologies for Drug Discovery & Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Marketed drugs such as Zolpidem for insomnia, Alpidem for anxiety, and the gastroprotective agent Zolimidine all feature this bicyclic heterocyclic core.[3][4][5] This widespread bioactivity drives continuous innovation in the synthesis of novel, functionalized analogues. For researchers in drug development, selecting the optimal synthetic route is a critical decision that impacts library generation speed, scalability, and the accessible chemical space.
This guide provides a comparative analysis of the principal synthetic routes to functionalized imidazo[1,2-a]pyridines, offering insights into the mechanistic underpinnings, practical considerations, and strategic advantages of each approach. We will delve into classical condensation reactions, modern multicomponent strategies, and the precision of C-H functionalization to equip you with the knowledge to make informed decisions in your research endeavors.
Classical Condensation Strategies: The Foundation
The traditional approach to the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine with a suitable two-carbon electrophilic partner. While numerous variations exist, the Ortoleva-King reaction stands out as a foundational method.
The Ortoleva-King Reaction
This reaction involves the condensation of a 2-aminopyridine with an acetophenone (or other methyl ketone) in the presence of iodine.[6] The process is typically a one-pot, two-step sequence.[6][7]
Mechanistic Insight: The causality behind this reaction lies in the in-situ generation of an α-haloketone. Iodine reacts with the ketone to form an α-iodoketone. Concurrently, iodine activates the 2-aminopyridine, forming an N-iodo intermediate or a pyridinium salt. This intermediate is highly reactive towards the enol or enolate of the ketone. The initial step is the formation of an N-(phenacyl)pyridinium intermediate, which then undergoes base-mediated intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.[6][8][9]
Why this choice? The use of iodine is crucial as it serves a dual role: it facilitates the α-halogenation of the ketone, creating a potent electrophile, and it activates the pyridine ring system. This classical approach is valued for its use of readily available starting materials.
Scope and Limitations: The reaction is compatible with various functionalities on both the aminopyridine and ketone partners.[6][7] However, it often requires high temperatures (100-110 °C) and can have moderate yields (40-60%).[6][7] The use of elemental iodine and the potential for side reactions can complicate purification.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, are highly prized for their atom economy and operational simplicity. For imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is the most prominent MCR.[10][11]
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[11][12] This reaction is typically catalyzed by a Lewis or Brønsted acid.
Mechanistic Insight: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a nucleophilic attack on the protonated imine carbon. This is followed by an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the terminal carbon of the isocyanide. A final proton transfer step rearomatizes the system to furnish the 3-aminoimidazo[1,2-a]pyridine product.
Why this choice? The GBB reaction is a powerful tool for rapidly generating molecular diversity. The choice of an acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, or even simple ammonium chloride) is critical to activate the aldehyde and promote imine formation, driving the reaction forward.[12][13] The isocyanide component is unique in its ability to act as a "two-atom synthon," providing both a carbon and a nitrogen atom to the final heterocyclic ring.
Scope and Limitations: The GBB reaction boasts a very broad substrate scope, tolerating a wide variety of aldehydes and isocyanides, leading to highly functionalized products in good to excellent yields.[12] The main limitation is that the products are inherently 3-amino substituted, which, while useful, restricts the accessible chemical space compared to other methods.
Modern C-H Functionalization: The Era of Precision
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores without the need for pre-functionalized starting materials.[14] For imidazo[1,2-a]pyridines, the C3 position is the most nucleophilic and electronically rich, making it the primary site for electrophilic substitution and many C-H functionalization reactions.[14][15]
Visible Light Photoredox Catalysis
A significant recent advance is the use of visible light photoredox catalysis for the C-H functionalization of imidazo[1,2-a]pyridines.[15][16] This approach allows for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions.[15]
Mechanistic Insight: The process generally involves a photocatalyst (e.g., Eosin Y, Rose Bengal, or metal complexes like [Ru(bpy)₃]²⁺) that absorbs visible light to reach an excited state.[15] This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. For example, in a C3-alkylation, the photocatalyst might oxidize the imidazo[1,2-a]pyridine to a radical cation. This radical cation is highly susceptible to nucleophilic attack by a radical precursor (e.g., generated from a perfluoroalkyl iodide or an N-aryl glycine). The resulting intermediate is then reduced and rearomatized to yield the C3-functionalized product.
Why this choice? This method avoids the harsh reagents and high temperatures often associated with traditional cross-coupling. The use of visible light as a renewable energy source aligns with the principles of green chemistry.[3][17] It provides access to functionalities like perfluoroalkylation, aminoalkylation, sulfonylation, and phosphorylation that can be challenging to install via other methods.[15]
Scope and Limitations: This is a rapidly evolving field with an expanding scope. A wide variety of radical precursors can be coupled at the C3 position with excellent functional group tolerance.[15] A key advantage is the ability to perform reactions at or near room temperature.[15] However, the primary focus has been on the C3 position, and regioselective functionalization of other positions (C2, C5-C8) remains a greater challenge, though progress is being made.[14][15]
Comparative Analysis
To facilitate a direct comparison, the key features of these dominant synthetic strategies are summarized below.
| Feature | Ortoleva-King Reaction | Groebke-Blackburn-Bienaymé (GBB) | C-H Functionalization (Photoredox) |
| Core Principle | Cyclocondensation | Multicomponent Cycloaddition | Direct C-H Activation/Coupling |
| Key Reagents | 2-Aminopyridine, Ketone, I₂ | 2-Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine, Radical Precursor |
| Atom Economy | Moderate | Very High | High (byproduct is often H₂) |
| Regioselectivity | Defined by starting materials | C3-amino substitution is inherent | Primarily C3; other positions challenging |
| Functional Group Tolerance | Good | Excellent | Excellent |
| Operational Simplicity | Moderate (high temp, potential for side products) | High (often one-pot) | High (mild conditions) |
| Scalability | Demonstrated | Good, with process optimization[11] | Often at lab scale; flow chemistry promising |
| "Green" Aspects | Use of halogenated reagents, high energy | High atom economy, can use green solvents | Uses light, mild temps, avoids harsh reagents |
Experimental Protocols
Protocol 1: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine via GBB Reaction
This protocol is adapted from a reported procedure and serves as a representative example of the GBB reaction.[10]
-
Reactant Preparation: To a microwave vial, add 2-aminopyridine (0.5 mmol, 1.0 equiv), furfural (0.6 mmol, 1.2 equiv), and a suitable catalyst (e.g., 10 mol% Sc(OTf)₃).
-
Solvent Addition: Add 4 mL of a solvent mixture, such as methanol or ethanol.
-
Isocyanide Addition: Add cyclohexyl isocyanide (0.6 mmol, 1.2 equiv) to the mixture.
-
Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: The final product, obtained as an oil in high yield (typically >85%), should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.[10]
Protocol 2: Visible-Light-Promoted C3-Aminoalkylation
This protocol is a generalized representation based on published methodologies for photoredox C-H functionalization.[15]
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), N-phenyltetrahydroisoquinoline (0.3 mmol, 1.5 equiv), and a photocatalyst such as Rose Bengal (1-5 mol%).
-
Solvent Addition: Add 2 mL of a suitable solvent (e.g., acetonitrile or DMSO).
-
Degassing (Optional but Recommended): Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, then backfill with an inert atmosphere (N₂ or Ar). Some aerobic couplings may not require this step.
-
Irradiation: Place the reaction tube approximately 5-10 cm from a light source (e.g., a blue LED lamp, 450 nm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired C3-functionalized product.
Conclusion and Future Outlook
The synthesis of functionalized imidazo[1,2-a]pyridines is a mature yet vibrant field of research. Classical methods like the Ortoleva-King reaction provide reliable access to the core scaffold from simple precursors. For rapid library synthesis with high atom economy, the Groebke-Blackburn-Bienaymé multicomponent reaction is an unparalleled tool, delivering C3-amino functionalized derivatives with exceptional efficiency.
The current frontier is dominated by C-H functionalization, particularly using visible-light photoredox catalysis. This strategy offers surgical precision for late-stage functionalization under remarkably mild conditions, aligning perfectly with the demands of modern medicinal chemistry for green and efficient synthesis.[3][15] The choice of synthetic route ultimately depends on the specific goals of the research program: desired substitution pattern, required scale, and tolerance for specific functional groups. A thorough understanding of the strengths and weaknesses of each methodology, as outlined in this guide, is paramount for the successful development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health (NIH). Available at: [Link]
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On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. Available at: [Link]
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
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Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. Available at: [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health (NIH). Available at: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
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Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE
This guide provides essential safety and logistical information for the handling, use, and disposal of 2-FORMYL-IMIDAZO[1,2-A]PYRIDINE-8-CARBONITRILE. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols and data on structurally related compounds to ensure a comprehensive understanding of the potential hazards and the necessary precautions.
Hazard Analysis: A Multifaceted Approach
A thorough risk assessment is the cornerstone of safe laboratory practice.[1] For this compound, we must consider the hazards associated with its core structure and functional groups.
1.1. GHS Hazard Classification
According to available data, this compound is classified with the following hazard statements:
This classification underscores the primary routes of potential exposure and the systemic toxicity of the compound. The signal word for this compound is "Warning".[2]
1.2. Functional Group Analysis
-
Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, indicating its propensity to interact with biological systems.[3] While some studies on specific derivatives have shown low toxicity, the overall biological activity of this class of compounds necessitates careful handling.[4][5][6]
-
Formyl Group (-CHO): Aldehydes can be irritants to the skin, eyes, and respiratory tract. They are also reactive functional groups.
-
Carbonitrile Group (-C≡N): Organic nitriles are of particular concern due to their potential to metabolize into cyanide in the body. Although generally less acutely toxic than inorganic cyanide salts, they still pose a significant health risk.[7] In case of fire, nitriles can release highly toxic hydrogen cyanide (HCN) gas.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Body | A lab coat that is fully buttoned. | Prevents skin contact with the chemical. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Essential for handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization. |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling of this compound.
3.1. Engineering Controls
-
Chemical Fume Hood: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Procedural Steps
-
Preparation:
-
Designate a specific area for handling the compound.
-
Gather all necessary PPE and ensure it is in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the solid compound within the chemical fume hood to avoid generating dust.
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and glassware that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Dispose of all contaminated waste, including gloves, weighing paper, and pipette tips, in a clearly labeled hazardous waste container.
-
Doff PPE in the correct sequence to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures: Be Prepared
4.1. Spills
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent others from entering the area.
-
4.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. Ensure waste containers are clearly labeled with the full chemical name and associated hazards.
References
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-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
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López-Camacho, E., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
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López-Camacho, E., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate. Retrieved from [Link]
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- 7. The MSDS HyperGlossary: Nitrile [ilpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
